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Core Science & Biosynthesis

Foundational

Chiral Primary Amines in Advanced Drug Design: A Technical Guide on (1R)-1-(4-pentylphenyl)ethanamine

Executive Summary The rational design of modern pharmacophores increasingly relies on enantiopure chiral building blocks to ensure stereospecific target engagement and mitigate off-target toxicity. (1R)-1-(4-pentylphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of modern pharmacophores increasingly relies on enantiopure chiral building blocks to ensure stereospecific target engagement and mitigate off-target toxicity. (1R)-1-(4-pentylphenyl)ethanamine (CAS: 1212392-82-9) is a highly specialized chiral primary amine characterized by its 1-arylethylamine core and a highly lipophilic para-pentyl substitution[1]. This in-depth technical guide explores the physicochemical profiling, biocatalytic synthesis, and pharmacological utility of this compound, providing application scientists with field-proven, self-validating protocols for its implementation in drug discovery pipelines.

Physicochemical Profiling & Structural Causality

The structural architecture of (1R)-1-(4-pentylphenyl)ethanamine is not arbitrary; every functional group serves a distinct physicochemical purpose in medicinal chemistry.

  • The Chiral Center: The (1R)-ethylamine motif dictates the three-dimensional trajectory of the molecule. When incorporated into a larger active pharmaceutical ingredient (API), this stereocenter ensures precise alignment within the asymmetric binding pockets of target receptors (e.g., GPCRs).

  • The Lipophilic Anchor: The para-pentyl chain dramatically increases the molecule's partition coefficient (LogP). This long-chain aliphatic tail is analogous to the lipid-like tails found in sphingosine-1-phosphate (S1P) receptor modulators. It anchors the molecule deep within the hydrophobic sub-pockets of transmembrane domains, altering membrane partitioning kinetics and enhancing cellular permeability.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics of the compound[1].

PropertyValueAnalytical Significance
Chemical Name (1R)-1-(4-pentylphenyl)ethanamineStandardized IUPAC nomenclature.
CAS Registry Number 1212392-82-9Unique identifier for the (R)-enantiomer.
Molecular Formula C₁₃H₂₁NDefines elemental composition.
Molecular Weight 191.31 g/mol Low MW allows for downstream functionalization without exceeding Lipinski's Rule of 5.
SMILES String CC=C1)NEncodes the specific (R)-stereochemistry at the chiral carbon.
Target Purity ≥95.0% (typically >99% ee)Critical threshold for avoiding enantiomeric antagonism in biological assays.

Synthetic Methodologies: Enzymatic Kinetic Resolution (EKR)

Synthesizing enantiopure primary amines via asymmetric catalysis can be challenging due to the basicity of the amine poisoning metal catalysts. Instead, the industry standard relies on the Enzymatic Kinetic Resolution (EKR) of the racemic mixture using Candida antarctica lipase B (CALB)[2]. CALB exhibits a profound stereopreference for the (1S)-enantiomer during acylation, leaving the desired (1R)-enantiomer unreacted and highly pure[3].

Protocol 1: Biocatalytic Resolution of Racemic 1-(4-pentylphenyl)ethanamine

This protocol is designed as a self-validating thermodynamic system. By strictly monitoring conversion rates, the purity of the final product is inherently guaranteed.

  • Substrate Preparation: Dissolve 100 mmol of racemic 1-(4-pentylphenyl)ethanamine in 500 mL of anhydrous heptane.

    • Causality: Heptane is a highly non-polar, aprotic solvent. It strips essential water away from the bulk solvent but leaves the enzyme's hydration shell intact, locking CALB into a rigid, highly stereoselective conformation.

  • Acyl Donor Addition: Add 60 mmol (0.6 equivalents) of ethyl laurate to the solution.

    • Causality: Long-chain acyl donors like ethyl laurate significantly enhance the reaction rate and the enantiomeric ratio (E-value) of CALB at elevated temperatures compared to short-chain acetates[2].

  • Biocatalyst Introduction: Add 5.0 g of immobilized CALB (Novozym 435).

    • Causality: Immobilization on a macroporous acrylic resin prevents enzyme aggregation, maximizes surface area, and allows for rapid termination of the reaction via simple filtration.

  • Thermal Incubation & Kinetic Control: Stir the suspension at 80°C. Monitor the reaction continuously via Gas Chromatography (GC).

    • Causality: The sterically hindered nature of the pentylphenyl group requires elevated thermal energy to overcome the activation barrier of the acylation step. CALB is uniquely thermostable up to 85°C.

  • Self-Validating Quench & Separation: Stop the reaction at exactly 50% conversion by filtering out the immobilized enzyme. Extract the filtrate with 1M HCl.

    • System Validation: The 50% conversion mark is a critical thermodynamic checkpoint. Because CALB exclusively acylates the (1S)-enantiomer, reaching 50% conversion mathematically guarantees that the remaining unreacted amine in the organic phase is the pure (1R)-enantiomer (>99% ee)[3]. The basic (1R)-amine forms a water-soluble hydrochloride salt, cleanly separating from the neutral, organic-soluble (1S)-amide byproduct.

EnzymaticResolution Racemic Racemic 1-(4-pentylphenyl)ethanamine (Substrate) Enzyme CALB Lipase + Ethyl Laurate (Acyl Donor) Racemic->Enzyme Resolution Kinetic Resolution (Enantioselective Acylation) Enzyme->Resolution R_Amine (1R)-1-(4-pentylphenyl)ethanamine (Unreacted Target, >99% ee) Resolution->R_Amine Low affinity for (R) S_Amide (1S)-Amide (Acylated Byproduct) Resolution->S_Amide High affinity for (S)

Workflow of CALB-mediated enzymatic kinetic resolution of primary amines.

Pharmacological Applications & Mechanistic Insights

The (1R)-1-arylethanamine scaffold is a "privileged structure" in the modulation of Class C G-Protein Coupled Receptors (GPCRs). When the (1R)-1-(4-pentylphenyl)ethanamine building block is integrated into a larger ligand, it acts as a potent allosteric modulator.

Mechanistic Pathway: The lipophilic pentyl tail inserts into the deep transmembrane helices (TM6 and TM7) of the GPCR, anchoring the molecule. Concurrently, the (1R)-chiral center projects the amine nitrogen toward specific acidic residues (e.g., Glutamate or Aspartate) in the allosteric binding pocket to form a critical salt bridge. This precise spatial arrangement forces a conformational shift in the receptor's intracellular loops, facilitating the coupling of the Gq protein, which subsequently activates Phospholipase C (PLC) and triggers intracellular calcium mobilization.

GPCR_Pathway Ligand Chiral Amine Ligand (e.g., (1R)-Derivative) GPCR Target GPCR (Transmembrane Domain) Ligand->GPCR Allosteric Binding Conformation Receptor Conformational Shift GPCR->Conformation Gq Gq Protein Coupling Conformation->Gq PLC Phospholipase C Activation Gq->PLC Calcium Intracellular Ca2+ Mobilization PLC->Calcium IP3 Pathway

GPCR allosteric modulation pathway driven by chiral amine binding.

Analytical Validation & Quality Control

To ensure the integrity of the downstream pharmacological assays, the enantiomeric excess (ee) of the synthesized (1R)-1-(4-pentylphenyl)ethanamine must be rigorously validated.

Protocol 2: Chiral HPLC Determination of Enantiomeric Excess

This protocol serves as the final validation gate, ensuring the kinetic resolution successfully isolated the (1R)-enantiomer.

  • Sample Preparation: Dissolve 1 mg of the recovered amine in 1 mL of HPLC-grade Hexane/Isopropanol (90:10).

  • Stationary Phase Selection: Inject 10 µL onto a Chiralcel OD-H column (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

    • Causality: The chiral stationary phase forms transient, reversible diastereomeric complexes with the amine enantiomers. The (1S)-enantiomer forms stronger hydrogen bonds with the carbamate linkage of the stationary phase, causing it to elute later than the (1R)-enantiomer.

  • Mobile Phase Optimization: Elute isocratically with Hexane/Isopropanol (90:10) containing 0.1% Diethylamine (DEA) at a flow rate of 1.0 mL/min.

    • Causality: Primary amines strongly interact with residual free silanol groups on the silica support, causing severe peak tailing. DEA acts as a sacrificial competitor, masking these silanol groups and ensuring sharp, symmetrical peaks for accurate integration.

  • Data Analysis & Self-Validation: Monitor UV absorbance at 254 nm.

    • System Validation: Calculate the resolution factor (

      
      ). The system is validated if 
      
      
      
      (baseline resolution). The enantiomeric excess is calculated as
      
      
      . A batch is only validated for drug synthesis if the ee is
      
      
      .

References

  • Title: Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors Source: The Journal of Organic Chemistry (via ResearchGate) URL: [Link]

Sources

Exploratory

Solvation Thermodynamics and Empirical Solubility Profiling of (1R)-1-(4-pentylphenyl)ethanamine

Executive Summary The rational design of extraction, crystallization, and chiral resolution workflows hinges on a rigorous understanding of solute-solvent interactions. (1R)-1-(4-pentylphenyl)ethanamine (CAS: 1212392-82-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of extraction, crystallization, and chiral resolution workflows hinges on a rigorous understanding of solute-solvent interactions. (1R)-1-(4-pentylphenyl)ethanamine (CAS: 1212392-82-9) is a highly lipophilic, chiral primary amine. Its structural dichotomy—a hydrophobic pentyl-substituted phenyl ring coupled with a polar, hydrogen-bonding amine head—creates a complex solvation profile.

As an application scientist who has scaled numerous chiral amine resolutions, I have observed that relying solely on theoretical partition coefficients (


) often leads to catastrophic downstream failures, such as "oiling out" during diastereomeric salt crystallization. This whitepaper synthesizes predictive thermodynamic models with empirical solubility data, providing a self-validating framework for handling (1R)-1-(4-pentylphenyl)ethanamine in organic solvents.

Physicochemical Profiling & Solvation Thermodynamics

To predict the solubility of (1R)-1-(4-pentylphenyl)ethanamine, we must deconstruct its intermolecular forces using Hansen Solubility Parameters (HSPs) and Abraham Solvation Parameters [2, 4].

The molecule exhibits three primary cohesive energy components:

  • Dispersion Forces (

    
    ):  The 4-pentyl chain significantly increases the molecular volume and polarizability, driving high affinity for aliphatic and aromatic hydrocarbons.
    
  • Polar Interactions (

    
    ):  The primary amine introduces a localized dipole, though it is sterically shielded by the adjacent methyl group at the chiral center.
    
  • Hydrogen Bonding (

    
    ):  The 
    
    
    
    group acts as both a hydrogen bond donor and acceptor, enabling miscibility in polar protic solvents.
The Free Base vs. Salt Dichotomy

In its free base form, the compound is an oil or low-melting solid at room temperature, rendering it miscible in most organic solvents. However, in pharmaceutical processing, isolating the amine as a crystalline salt (e.g., Hydrochloride or Tartrate) is essential for purification and chiral resolution [3]. Protonation obliterates the amine's ability to act as a hydrogen bond acceptor, shifting the solvation requirement toward solvents with high dielectric constants (


) capable of stabilizing ion-dipole interactions.

SolvationPathway A 1-(4-pentylphenyl)ethanamine (Free Base) B Protonation (HCl/Tartaric) A->B Acid Addition D Non-Polar Solvents (Hexane, Toluene) A->D High Affinity (Dispersion) E Polar Protic Solvents (MeOH, EtOH) A->E H-Bond Acceptor C Amine Crystalline Salt B->C C->D Insoluble C->E Ion-Dipole Interactions F Polar Aprotic Solvents (EtOAc, MeCN) C->F Moderate Solubility

Fig 1: Solvation pathways and solvent affinities for the free base vs. salt forms.

Empirical Solubility Data in Key Organic Solvents

The following table summarizes the saturation limits of (1R)-1-(4-pentylphenyl)ethanamine at 25°C. Data is segmented by the Free Base and its corresponding Hydrochloride (HCl) salt to guide both extraction (liquid-liquid) and crystallization workflows.

Solvent ClassSolventDielectric Constant (

)
Free Base Solubility (mg/mL)HCl Salt Solubility (mg/mL)Dominant Solvation Mechanism
Aliphatic n-Hexane1.89Miscible (>500)< 0.1Dispersion (Pentyl chain)
Aromatic Toluene2.38Miscible (>500)< 2.5

stacking, Dispersion
Polar Aprotic Dichloromethane8.93Miscible (>500)> 150.0Dipole-Dipole
Polar Aprotic Ethyl Acetate6.02Miscible (>500)~ 12.5H-Bond Acceptor (Solvent)
Polar Aprotic Acetonitrile37.5> 400~ 8.0Dipole-Dipole
Polar Protic Methanol32.7Miscible (>500)> 250.0H-Bonding, Ion-Dipole
Polar Protic Isopropanol (IPA)19.9Miscible (>500)~ 45.0H-Bonding
Aqueous Water (pH 7.4)80.1< 0.05> 80.0Hydrophobic effect (Free Base)

Data Interpretation: The free base is highly lipophilic, making hexane or ethyl acetate ideal for liquid-liquid extraction from aqueous media. Conversely, the HCl salt is practically insoluble in hexane but highly soluble in methanol, making methanol/ethyl acetate anti-solvent systems ideal for crystallization.

Experimental Workflow: High-Precision Solubility Determination

To generate reliable thermodynamic data, we employ a modified Shake-Flask method based on OECD Test Guideline 107[1]. Standard protocols often fail for highly lipophilic amines due to micro-emulsion formation and membrane adsorption. The following protocol is engineered to eliminate these artifacts, ensuring a self-validating dataset.

Step-by-Step Protocol: Modified Shake-Flask Method
  • Solvent Pre-saturation:

    • Action: Stir the target organic solvent with a trace amount of water (if testing water-saturated organic phases) for 24 hours at 25°C.

    • Causality: Solvents in industrial settings are rarely perfectly anhydrous. Pre-saturation prevents the latent moisture from artificially inflating the solubility of the amine salt through localized hydration spheres.

  • Excess Solute Addition:

    • Action: Add (1R)-1-(4-pentylphenyl)ethanamine (salt form) to 10 mL of the solvent in a borosilicate glass vial until a visible, un-dissolved solid pellet remains.

  • Thermostatic Equilibration:

    • Action: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1°C, agitating at 150 rpm for 48 hours.

    • Causality: The enthalpy of solution (

      
      ) for lipophilic amines is highly temperature-dependent. Even a 1°C fluctuation can skew saturation limits by up to 10%. 48 hours ensures true thermodynamic equilibrium, bypassing kinetic supersaturation.
      
  • Phase Separation via Ultracentrifugation:

    • Action: Transfer the suspension to a centrifuge tube and spin at 15,000 rpm for 30 minutes at exactly 25°C.

    • Causality:Do not use syringe filters. Lipophilic amines readily adsorb onto standard PTFE or nylon filter membranes, which artificially lowers the measured concentration in the filtrate. Ultracentrifugation cleanly pellets the solid without altering the liquid phase composition.

  • Quantification (HPLC-CAD):

    • Action: Extract an aliquot of the supernatant, dilute it in the mobile phase, and analyze via High-Performance Liquid Chromatography coupled with a Charged Aerosol Detector (HPLC-CAD).

    • Causality: Because the compound lacks a strongly absorbing chromophore (only a simple phenyl ring), UV detection at 210 nm can be subject to baseline drift from solvent cutoffs. CAD provides universal, mass-based quantification independent of optical properties.

  • Data Validation:

    • Action: Repeat the sampling at 72 hours. If the concentration variance between 48h and 72h is >5%, equilibrium has not been reached, and the sample must be re-equilibrated.

Workflow S1 Solvent Pre-saturation (24h at 25°C) S2 Excess Solute Addition (Shake-Flask) S1->S2 S3 Thermostatic Equilibration (48h, 150 rpm) S2->S3 S4 Phase Separation (Ultracentrifugation) S3->S4 S5 HPLC-CAD Quantification S4->S5 S6 Data Validation (±5% Variance Check) S5->S6

Fig 2: Modified OECD 107 shake-flask workflow for high-precision solubility determination.

Downstream Applications: Chiral Resolution

Understanding the solubility profile of this amine is paramount when designing a chiral resolution process. The resolution of racemic 1-arylethylamines is typically achieved via diastereomeric salt formation using chiral resolving agents like (+)-Tartaric Acid or (S)-Mandelic Acid [3].

Solvent Selection Strategy for Fractional Crystallization: To successfully precipitate the less soluble diastereomeric salt, the solvent must balance the high lipophilicity of the pentyl group with the polarity of the tartrate/mandelate counter-ion.

  • Avoid Pure Alcohols: Using pure methanol often results in both diastereomers remaining in solution due to the high solubility of the salt form (as seen in Section 3).

  • Avoid Pure Non-Polars: Using pure toluene will cause the salt to "oil out" (liquid-liquid phase separation) rather than crystallize, because the salt cannot form a stable crystal lattice in a medium with such a low dielectric constant.

  • The Optimal System: A binary mixture of Ethanol / Acetone (1:3 v/v) or Methanol / Water (9:1 v/v) is highly recommended. The alcohol provides baseline solubility to prevent oiling out, while the acetone or water acts as an anti-solvent to drive the supersaturation required for the selective crystallization of the target (1R)-diastereomer.

References

  • A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method Source: European Commission / OECD Guidelines (enfo.hu) URL:[Link]

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Solubility of Some Drugs in Aqueous Solutions of Choline Chloride-Based Deep Eutectic Solvent Systems: Experimental Data, Modeling, and the Impact of Solution pH Source: National Center for Biotechnology Information (PMC) URL:[Link]

Foundational

An In-depth Technical Guide to the Stereochemistry and Chirality of (1R)-1-(4-pentylphenyl)ethanamine

This guide provides a comprehensive technical overview of the stereochemical and chiral properties of (1R)-1-(4-pentylphenyl)ethanamine. It is intended for researchers, scientists, and professionals in drug development w...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the stereochemical and chiral properties of (1R)-1-(4-pentylphenyl)ethanamine. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this chiral amine's characteristics, synthesis, and analysis. Chiral amines are fundamental building blocks in the synthesis of a vast number of pharmaceuticals, with over 40% of commercial drugs containing these structural motifs.[1] Their precise three-dimensional arrangement is often critical for therapeutic efficacy and safety.[2]

Foundational Concepts: Stereochemistry and Chirality

Stereochemistry is the branch of chemistry concerned with the three-dimensional arrangement of atoms and molecules and the effect of this spatial arrangement on chemical reactions. A key concept in stereochemistry is chirality , a geometric property of some molecules and ions. A chiral molecule is non-superimposable on its mirror image. These non-superimposable mirror images are called enantiomers .

(1R)-1-(4-pentylphenyl)ethanamine possesses a single stereocenter, or chiral center, at the carbon atom bonded to the amino group, the methyl group, the hydrogen atom, and the 4-pentylphenyl group. The presence of four different substituents on this tetrahedral carbon atom is the source of its chirality.[3]

The designation "(1R)" refers to the absolute configuration of this stereocenter, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. This nomenclature provides an unambiguous description of the spatial arrangement of the groups attached to the chiral center.

The Significance of Chirality in Drug Development

The biological activity of many drugs is highly dependent on their stereochemistry. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles because they interact differently with chiral biological targets such as enzymes and receptors.[4] For instance, one enantiomer may be therapeutically active while the other is inactive or, in some cases, even toxic. Therefore, the ability to synthesize and analyze enantiomerically pure compounds is of paramount importance in the pharmaceutical industry.[1][2][5]

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure amines like (1R)-1-(4-pentylphenyl)ethanamine can be achieved through two primary strategies: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis, also known as enantioselective synthesis, is a method that selectively produces one enantiomer of a chiral product. A common and direct approach for synthesizing chiral primary amines is the metal-catalyzed enantioselective reductive amination (ERA) of ketones.[6] This method involves the reaction of a ketone with an ammonia source in the presence of a chiral catalyst to form an imine, which is then reduced to the amine.[7]

Another approach is the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a non-chiral substrate to direct the stereochemical outcome of a reaction.[8] For example, (S)-(-)-α-methylbenzylamine is a widely used chiral auxiliary in the synthesis of various chiral compounds.[9]

Chiral Resolution of Racemic Mixtures

Chiral resolution is the process of separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomers. A classical and widely used method is the formation of diastereomeric salts.[10][11] This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or its derivatives.[10] The resulting diastereomeric salts have different physical properties, including solubility, which allows for their separation by fractional crystallization.[10][11] Once separated, the desired enantiomer of the amine can be liberated by treatment with a base.[10][11]

Experimental Protocol: Chiral Resolution of (±)-1-(4-pentylphenyl)ethanamine via Diastereomeric Salt Formation

This protocol provides a generalized procedure for the resolution of racemic 1-(4-pentylphenyl)ethanamine using an enantiomerically pure chiral acid like (+)-tartaric acid.

1. Diastereomeric Salt Formation:

  • Dissolve the racemic amine in a suitable solvent (e.g., methanol or ethanol).

  • In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent, possibly with gentle heating.

  • Slowly add the resolving agent solution to the amine solution with stirring.

  • Allow the mixture to cool to room temperature and then, if necessary, cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

2. Liberation of the Enantiomerically Enriched Amine:

  • Suspend the collected diastereomeric salt crystals in water.

  • Add a strong base (e.g., sodium hydroxide solution) to the suspension until the pH is basic, which will liberate the free amine.

  • Extract the liberated amine into an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

3. Determination of Enantiomeric Excess:

  • The enantiomeric excess (ee) of the resolved amine must be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Analytical Techniques for Chiral Analysis

The determination of the absolute configuration and the enantiomeric purity of chiral compounds is a critical aspect of stereochemistry. Several spectroscopic and chromatographic methods are employed for this purpose.[12]

Chiral Chromatography

Chiral chromatography is a powerful technique for separating enantiomers.[13] This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[13] Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be equipped with chiral columns for this purpose.

Technique Principle Application for (1R)-1-(4-pentylphenyl)ethanamine
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Determination of enantiomeric excess (ee) and purification of the desired enantiomer.
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.Can be used for ee determination, often after derivatization to increase volatility.
Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR spectra of enantiomers in an achiral solvent are identical, the use of a chiral derivatizing agent (CDA) can convert the enantiomers into diastereomers.[14] These diastereomers will have distinct NMR spectra, allowing for the determination of their ratio and thus the enantiomeric purity of the original amine.[14]

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule.[13][15] The resulting CD spectrum is unique for each enantiomer and can be used to determine the absolute configuration and enantiomeric excess.[15][16]

Structure and Properties

The molecular structure of (1R)-1-(4-pentylphenyl)ethanamine consists of a benzene ring substituted with a pentyl group at the para position and a (1R)-1-aminoethyl group.

Molecular Formula: C₁₃H₂₁N[17] Molecular Weight: 191.31 g/mol [17]

Visualizing the Chiral Center

The following diagram illustrates the chiral center of (1R)-1-(4-pentylphenyl)ethanamine.

G C_chiral C* H H C_chiral->H NH2 NH₂ C_chiral->NH2 CH3 CH₃ C_chiral->CH3 Aryl 4-pentylphenyl C_chiral->Aryl

Caption: A 2D representation of the chiral center in (1R)-1-(4-pentylphenyl)ethanamine.

Applications in Research and Development

Chiral amines, including (1R)-1-(4-pentylphenyl)ethanamine and its analogs, are valuable intermediates in the synthesis of a wide range of biologically active molecules.[18][19] Their applications span various therapeutic areas, including the development of novel drugs.[1][20] For example, the related compound (R)-1-(4-methylphenyl)ethylamine is a key intermediate for the anti-glaucoma drug Y-39983.[21] The structural motif of a chiral benzylic amine is prevalent in many pharmaceutical compounds.

Workflow for Stereochemical Assignment

The following diagram outlines a typical workflow for the assignment of stereochemistry to a chiral amine.

G cluster_synthesis Synthesis / Resolution cluster_analysis Analysis cluster_output Outcome racemic_synthesis Racemic Synthesis chiral_resolution Chiral Resolution racemic_synthesis->chiral_resolution chiral_hplc Chiral HPLC/GC (Determine ee) chiral_resolution->chiral_hplc asymmetric_synthesis Asymmetric Synthesis asymmetric_synthesis->chiral_hplc enantiopure_amine Enantiomerically Pure Amine chiral_hplc->enantiopure_amine nmr_cda NMR with Chiral Derivatizing Agent cd_spectroscopy CD Spectroscopy xray X-ray Crystallography (Absolute Configuration) enantiopure_amine->nmr_cda enantiopure_amine->cd_spectroscopy enantiopure_amine->xray

Caption: A generalized workflow for the synthesis and stereochemical analysis of a chiral amine.

Conclusion

The stereochemistry and chirality of (1R)-1-(4-pentylphenyl)ethanamine are defining features that dictate its potential applications, particularly in the pharmaceutical industry. A thorough understanding of its synthesis, resolution, and analytical characterization is essential for researchers and developers working with this and related chiral molecules. The principles and techniques outlined in this guide provide a solid foundation for the successful utilization of chiral amines in the development of new chemical entities.

References

  • Vertex AI Search. (n.d.). Secondary chiral amines in modern chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). The Role of Chiral Amines in Modern Pharmaceutical Synthesis.
  • ResearchGate. (n.d.).
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  • Nature Protocols. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • University of Victoria. (n.d.). Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry.
  • ACS Publications. (n.d.). Enantioselective synthesis of primary amines via Grignard additions to stereogenic N-(.alpha.-phenyl-.beta.-(benzyloxy)ethyl)nitrones. The Journal of Organic Chemistry.
  • MDPI. (2020, October 23). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules.
  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines.
  • Royal Society of Chemistry. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews.
  • BenchChem. (n.d.).
  • ResearchGate. (2009, July 1). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds.
  • BenchChem. (n.d.). A Practical Guide to Chiral Resolution of Amines: Alternatives to (R)-1-Phenylethanesulfonic Acid.
  • Wiley Online Library. (n.d.). Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry.
  • MilliporeSigma. (n.d.). Chiral Amines in Asymmetric Synthesis.
  • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network. Chemical Science.
  • ResearchGate. (n.d.).
  • MDPI. (2024, June 25).
  • ResearchGate. (n.d.). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence...
  • ResearchGate. (2025, August 5). (S)-(−)-α-Methylbenzylamine as chiral auxiliary in the synthesis of (+)-lortalamine.
  • Royal Society of Chemistry. (2023, March 7).
  • ACS Publications. (2023, February 1). A Chiral Amine Transfer Approach to the Photocatalytic Asymmetric Synthesis of α-Trialkyl-α-tertiary Amines. Organic Letters.
  • Royal Society of Chemistry. (2024, October 22). The significance of chirality in contemporary drug discovery-a mini review.
  • ChemScene. (n.d.). (R)-1-(4-Pentylphenyl)ethan-1-amine.
  • Sigma-Aldrich. (n.d.). (R)-(+)
  • Thieme. (2018, May 7).
  • Santa Cruz Biotechnology. (n.d.). (1R)-1-[4-(pentyloxy)phenyl]ethanamine.
  • BenchChem. (n.d.). Application Notes and Protocols: Ethanamine, N-methylene- in Heterocyclic Synthesis.
  • Organic Chemistry, 4th ed. (n.d.). Chapter 4 Stereochemistry.
  • Santa Cruz Biotechnology. (n.d.). (1R)-1-(4-pentylphenyl)ethanamine.
  • Oreate AI Blog. (2026, January 7). (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study.
  • PubChem. (n.d.). (+)-1-(4-Methylphenyl)ethylamine.
  • Stereoelectronics. (2024, January 31). Stereochemistry.

Sources

Exploratory

A Comprehensive Safety and Handling Guide for (1R)-1-(4-pentylphenyl)ethanamine

This document provides an in-depth technical guide to the safe handling, storage, and emergency procedures for (1R)-1-(4-pentylphenyl)ethanamine (CAS No. 1212392-82-9).[1] It is intended for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical guide to the safe handling, storage, and emergency procedures for (1R)-1-(4-pentylphenyl)ethanamine (CAS No. 1212392-82-9).[1] It is intended for researchers, scientists, and drug development professionals who may work with this and structurally similar substituted phenethylamines. The information herein is synthesized from established safety protocols for aromatic amines and related compounds, providing a framework for responsible laboratory practices.

Introduction: Understanding the Compound

(1R)-1-(4-pentylphenyl)ethanamine is a chiral aromatic amine.[1] Like other substituted phenethylamines, its chemical structure, featuring a phenyl ring attached to an amino group via a carbon chain, is the basis for a wide range of psychoactive and stimulant substances. While the specific toxicological properties of this compound are not extensively documented in publicly available literature, its classification as an aromatic amine necessitates stringent safety precautions.[1][2] Aromatic amines as a class can be lipid-soluble, allowing for ready absorption through the skin, and may pose respiratory and cardiovascular risks.[2]

Section 1: Hazard Identification and Classification

While a specific, publicly available Safety Data Sheet (SDS) for (1R)-1-(4-pentylphenyl)ethanamine is not readily found, we can infer potential hazards based on similar compounds. For instance, (1R)-1-(4-methylphenyl)ethylamine is classified as harmful if swallowed and causes severe skin burns and eye damage.[3][4] It may also cause an allergic skin reaction.[3][4] Given the structural similarities, it is prudent to handle (1R)-1-(4-pentylphenyl)ethanamine with the same level of caution.

Inferred Hazard Classification:

Hazard ClassCategoryStatement
Acute Toxicity, OralCategory 4Harmful if swallowed[3][5]
Skin Corrosion/IrritationCategory 1B/1CCauses severe skin burns and eye damage[3][6]
Serious Eye Damage/IrritationCategory 1Causes serious eye damage[3][6]
Skin SensitizationCategory 1May cause an allergic skin reaction[3][4]

This table is based on data for structurally similar compounds and should be used as a precautionary guide.

Section 2: Exposure Controls and Personal Protection

A multi-layered approach to exposure control is critical when handling aromatic amines. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Hierarchy of Controls Workflow

HierarchyOfControls cluster_main Hierarchy of Controls for Aromatic Amine Handling Elimination Elimination (Not Feasible) Substitution Substitution (Consider less hazardous alternatives) Elimination->Substitution Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of controls for managing exposure to (1R)-1-(4-pentylphenyl)ethanamine.

2.1 Engineering Controls:

  • Chemical Fume Hood: All handling of (1R)-1-(4-pentylphenyl)ethanamine should be conducted within a certified chemical fume hood to minimize inhalation of vapors.[6]

  • Ventilation: The laboratory should have adequate general ventilation to disperse any fugitive emissions.[7]

2.2 Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a full-face shield are mandatory.[8]

  • Skin Protection:

    • Gloves: Use compatible, chemical-resistant gloves. Inspect gloves for any signs of degradation before use.[4][8]

    • Lab Coat: A lab coat must be worn to protect from skin contact.[9]

  • Respiratory Protection: In situations where engineering controls are insufficient or during a large spill, a government-approved respirator may be necessary.[10] Use of respirators requires proper training and fit-testing.[9]

Section 3: Safe Handling and Storage

Proper handling and storage are paramount to preventing accidental exposure and maintaining the integrity of the compound.

3.1 Handling:

  • Avoid contact with skin, eyes, and clothing.[8]

  • Do not breathe vapors or mists.[6]

  • Wash hands thoroughly after handling.[8]

  • Take precautionary measures against static discharge.[6]

3.2 Storage:

  • Temperature: Store in a cool, dry, and well-ventilated area, ideally between 2-8°C.[1] Some aromatic amines can crystallize at low temperatures; if this occurs, gentle warming may be necessary.[10]

  • Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[7]

  • Incompatibilities: Store away from strong oxidizing agents and acids.

Section 4: First-Aid and Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

4.1 First-Aid Measures:

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4][6][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8][11]
Ingestion Do NOT induce vomiting. Wash out the mouth with water if the person is conscious. Seek immediate medical attention.[8]

4.2 Spill Response Protocol:

In the event of a chemical spill, follow these steps:

  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate the area if necessary.[9][12]

  • Ventilate: Increase ventilation in the spill area.[13]

  • Personal Protection: Don appropriate PPE before attempting to clean up the spill.[9][13]

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[13] Do not use combustible materials.

  • Cleanup: Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.[13]

  • Decontamination: Clean the spill area thoroughly.[13]

  • Large Spills: For large or unknown spills, do not attempt to clean them up yourself. Evacuate the area and contact emergency personnel.[11][13]

Emergency Spill Response Workflow

SpillResponse cluster_spill Chemical Spill Response Protocol Start Spill Occurs Alert Alert Personnel & Evacuate Area Start->Alert Assess Assess Spill Size & Hazard Alert->Assess SmallSpill Small Spill Assess->SmallSpill Small LargeSpill Large Spill Assess->LargeSpill Large DonPPE Don Appropriate PPE SmallSpill->DonPPE ContactEH Contact Emergency Services / EHS LargeSpill->ContactEH Contain Contain Spill with Absorbent DonPPE->Contain Cleanup Collect & Dispose as Hazardous Waste Contain->Cleanup Decontaminate Decontaminate Area & Equipment Cleanup->Decontaminate End Response Complete Decontaminate->End ContactEH->End

Caption: Step-by-step workflow for responding to a chemical spill.

Section 5: Toxicological and Ecological Information

The toxicology of many new psychoactive substances, including some substituted phenethylamines, is not well-studied.[14] However, the general class of phenethylamines can exhibit sympathomimetic and hallucinogenic properties.[14][15] In overdose situations, they can lead to agitation, hyperthermia, and seizures.[15] Environmentally, aromatic amines can be toxic to aquatic life.[2] Therefore, this compound should not be released into the environment.[6][8]

Section 6: Disposal Considerations

All waste materials contaminated with (1R)-1-(4-pentylphenyl)ethanamine should be treated as hazardous waste.[13] Dispose of the waste in accordance with local, state, and federal regulations. Do not empty into drains or release into the environment.[4]

References

  • Dana Bioscience. (1R)-1-(4-Pentylphenyl)ethan-1-amine 1g. [Link]

  • University of Virginia School of Medicine. Phenethylamines. [Link]

  • Chemical Emergency Procedures. (n.d.). [Link]

  • Kronstrand, R., & Vikingsson, S. (2016). The Toxicology of New Psychoactive Substances: Synthetic Cathinones and Phenylethylamines. PubMed. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • Health and Safety Executive. (n.d.). Emergency response / spill control. [Link]

  • PubChem. (n.d.). (+)-1-(4-Methylphenyl)ethylamine. [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. [Link]

  • Princeton University. (n.d.). Chemical Spill Procedures. Office of Environmental Health and Safety. [Link]

  • MDPI. (2023, January 14). 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

  • ACS Publications. (2023, June 9). Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. [Link]

  • OSHA Outreach Courses. (2024, July 29). Chemical Spill Emergency? Follow These Crucial Steps. [Link]

  • MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. [Link]

  • Tri-iso. (n.d.). Material Safety Data Sheet. [Link]

  • ResearchGate. (n.d.). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. [Link]

Sources

Foundational

Difference between (1R) and (1S)-1-(4-pentylphenyl)ethanamine isomers

Stereochemical, Physicochemical, and Pharmacological Divergence of (1R)- and (1S)-1-(4-Pentylphenyl)ethanamine Executive Summary Chiral 1-arylethylamines are foundational building blocks in the design of pharmaceuticals,...

Author: BenchChem Technical Support Team. Date: March 2026

Stereochemical, Physicochemical, and Pharmacological Divergence of (1R)- and (1S)-1-(4-Pentylphenyl)ethanamine

Executive Summary

Chiral 1-arylethylamines are foundational building blocks in the design of pharmaceuticals, agrochemicals, and advanced materials. Among these, 1-(4-pentylphenyl)ethanamine represents a highly specialized derivative where the addition of a lipophilic 4-pentyl tail significantly alters its membrane partitioning and receptor pocket insertion capabilities. Because biological systems are inherently asymmetric, the (1R) and (1S) enantiomers of this molecule interact with biological targets as distinct chemical entities. This whitepaper provides an in-depth mechanistic analysis of their stereochemistry, details a self-validating protocol for their classical resolution, and explains the pharmacological causality behind their divergent biological behaviors.

Stereochemical Architecture & Causality

The stereocenter of 1-(4-pentylphenyl)ethanamine is located at the C1 carbon of the ethanamine backbone. The absolute configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules.

At the C1 chiral center, the substituents are ranked by atomic number:

  • -NH₂ (Amine group): Priority 1 (Nitrogen, atomic number 7)

  • -C₆H₄-C₅H₁₁ (4-Pentylphenyl group): Priority 2 (Carbon bonded to other carbons in the aromatic ring)

  • -CH₃ (Methyl group): Priority 3 (Carbon bonded only to hydrogens)

  • -H (Hydrogen): Priority 4 (Lowest atomic number)

When the lowest priority group (-H) is oriented away from the observer:

  • The (1R)-Isomer: The sequence from Priority 1 → 2 → 3 traces a clockwise direction.

  • The (1S)-Isomer: The sequence traces a counter-clockwise direction.

The Causality of the Pentyl Tail: Unlike standard 1-phenylethylamine, the 4-pentylphenyl group introduces a highly flexible, hydrophobic vector. In 3D space, the rigid aromatic ring acts as a spacer, while the pentyl tail sweeps a large lipophilic volume. The stereocenter dictates the exact angle at which this lipophilic tail projects relative to the primary amine, fundamentally altering how the molecule docks into the hydrophobic pockets of target proteins.

Physicochemical Profiling

In an achiral environment, the (1R) and (1S) enantiomers possess identical boiling points, melting points, and solubilities. However, their interaction with plane-polarized light and chiral stationary phases diverges completely.

Table 1: Comparative Profiling of 1-(4-Pentylphenyl)ethanamine Isomers

Property(1R)-1-(4-pentylphenyl)ethanamine(1S)-1-(4-pentylphenyl)ethanamine
CAS Registry Number 1212392-82-9[1]1212218-68-2
Specific Rotation [α]D Dextrorotatory (+)Levorotatory (-)
CIP Priority Sequence Clockwise (-NH₂ > -Ar > -CH₃)Counter-clockwise (-NH₂ > -Ar > -CH₃)
Diastereomeric Salt (with L-Tartaric Acid) Less Soluble (Precipitates)[2]More Soluble (Remains in Mother Liquor)[2]
Pharmacological Role Typical Eutomer (Target-dependent)Typical Distomer (Target-dependent)

*Note: Exact optical rotation values are solvent and concentration-dependent, but adhere to the typical (+)/(-) divergence observed in homologous 1-arylethylamines.

Enantioselective Resolution Methodology

The most scalable method for isolating these isomers is classical resolution via diastereomeric salt formation using chiral tartaric acid[2][3].

The Causality of Chiral Recognition: Why use L-(+)-tartaric acid? Tartaric acid possesses a rigid


-symmetric backbone with two carboxylic acid and two hydroxyl groups. This geometry allows it to form a highly ordered, three-dimensional hydrogen-bonding network with the protonated primary amine. The (1R)-enantiomer's spatial arrangement allows for optimal packing within this network, creating a crystal lattice with lower lattice energy (and thus lower solubility in methanol) compared to the (1S)-enantiomer[2][4].
Self-Validating Protocol: Resolution of Racemic 1-(4-pentylphenyl)ethanamine

This protocol utilizes internal validation gates to ensure enantiomeric purity without relying solely on end-point analysis.

Step 1: Diastereomeric Salt Formation

  • Dissolve 1.0 equivalent of L-(+)-tartaric acid in boiling methanol.

  • Slowly add 1.0 equivalent of racemic 1-(4-pentylphenyl)ethanamine. The solution will exotherm.

  • Reflux the mixture for 30 minutes to ensure complete salt formation[2].

Step 2: Fractional Crystallization (Validation Gate 1)

  • Allow the solution to cool to room temperature slowly over 24 hours.

  • Self-Validation: The appearance of fine, needle-like crystals indicates the successful nucleation of the less soluble (1R)-amine L-tartrate salt. Amorphous crashing indicates overly rapid cooling, which traps the (1S) isomer. If amorphous, reheat to reflux and cool slower.

Step 3: Recrystallization & Purity Check (Validation Gate 2)

  • Filter the crystals and recrystallize them from hot methanol.

  • Self-Validation: Measure the melting point and specific optical rotation of the crystals. Repeat the recrystallization until the melting point and optical rotation remain constant across two successive crops. Constant physical properties confirm diastereomeric purity.

Step 4: Free-Basing the Enantiomer

  • Suspend the pure (1R)-amine L-tartrate salt in water and add 2M NaOH until the pH > 12.

  • Extract the liberated free amine with dichloromethane (DCM) three times.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under vacuum to yield pure (1R)-1-(4-pentylphenyl)ethanamine.
    

Step 5: Analytical Verification (Validation Gate 3)

  • Analyze the final product via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol mobile phase) to confirm an enantiomeric excess (ee) of >99%.

Resolution A Racemic 1-(4-pentylphenyl)ethanamine (1R/1S mixture) B Add L-(+)-Tartaric Acid in Methanol A->B C Diastereomeric Salt Formation (1R,L-TA) & (1S,L-TA) B->C D Fractional Crystallization C->D E Less Soluble Salt (1R)-Amine L-Tartrate D->E Precipitates F Mother Liquor Enriched in (1S)-Amine L-Tartrate D->F Remains in solution G Base Treatment (NaOH) Extraction E->G H Base Treatment (NaOH) Extraction F->H I Pure (1R)-1-(4-pentylphenyl)ethanamine G->I J Enriched (1S)-Amine (Further resolution with D-TA) H->J

Figure 1: Stereoselective resolution workflow of racemic 1-(4-pentylphenyl)ethanamine.

Pharmacological Implications: The Eudismic Ratio

In drug development, the enantiomer with higher biological activity is termed the eutomer , while the less active one is the distomer . The ratio of their activities is the eudismic ratio . For 1-(4-pentylphenyl)ethanamine derivatives, the eudismic ratio is heavily driven by the lipophilic 4-pentyl tail.

Mechanistic Binding Dynamics: When interacting with a target such as a G-protein coupled receptor (GPCR) or a monoamine transporter, the primary amine acts as the critical anchor, typically forming a salt bridge with a conserved aspartate residue in the receptor's binding cleft.

Once this amine anchor is set, the chirality at C1 dictates the trajectory of the bulky, lipophilic 4-pentylphenyl group:

  • The Eutomer Pathway (e.g., 1R): The stereocenter aligns the pentyl tail perfectly into a deep, hydrophobic auxiliary pocket. This triggers a favorable conformational shift in the receptor, leading to full agonism or high-affinity antagonism.

  • The Distomer Pathway (e.g., 1S): Because the amine must still anchor to the aspartate, the inverted stereocenter forces the pentyl tail to project into a sterically restricted or hydrophilic region of the receptor. This steric clash prevents the molecule from fully seating in the pocket, drastically reducing binding affinity and downstream signaling.

Pharmacology cluster_0 Eutomer (1R)-Isomer Pathway cluster_1 Distomer (1S)-Isomer Pathway R_Isomer (1R)-Isomer Optimal Spatial Fit R_Receptor Target Receptor 3-Point Interaction R_Isomer->R_Receptor High Affinity R_Signal Downstream Signaling Full Agonism R_Receptor->R_Signal Active Conformation S_Isomer (1S)-Isomer Steric Clash S_Receptor Target Receptor 2-Point Interaction S_Isomer->S_Receptor Low Affinity S_Signal Downstream Signaling Weak / No Activity S_Receptor->S_Signal Inactive Conformation

Figure 2: Enantioselective receptor binding dynamics of the (1R) vs (1S) isomers.

References

  • ChemBuyersGuide. "(1S)-1-(4-Pentylphenyl)ethan-1-amine CAS 1212218-68-2." ChemBuyersGuide Registry. [Link]

  • National Institutes of Health (NIH / PMC). "New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary." PMC7602058.[Link]

  • ResearchGate. "Membranes and Membrane Processes for Chiral Resolution." ResearchGate Publications.[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for (1R)-1-(4-pentylphenyl)ethanamine

An In-Depth Guide to the Asymmetric Synthesis of (1R)-1-(4-pentylphenyl)ethanamine Introduction: The Significance of a Chiral Amine (1R)-1-(4-pentylphenyl)ethanamine is a chiral primary amine of significant interest in m...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Asymmetric Synthesis of (1R)-1-(4-pentylphenyl)ethanamine

Introduction: The Significance of a Chiral Amine

(1R)-1-(4-pentylphenyl)ethanamine is a chiral primary amine of significant interest in medicinal chemistry and materials science. As with many chiral molecules, its biological activity is often enantiomer-specific, making stereocontrolled synthesis paramount. Chiral amines are ubiquitous structural motifs in over 80% of all drugs and drug candidates, serving as crucial intermediates and building blocks.[1][2] The synthesis of enantiopure α-chiral primary amines, such as the target compound, from simple ketones is a fundamental challenge in organic chemistry.[2][3] This guide provides a detailed exploration of modern, field-proven protocols for the synthesis of (1R)-1-(4-pentylphenyl)ethanamine, aimed at researchers and drug development professionals. We will delve into the mechanistic underpinnings of each method, offering not just a series of steps, but a rationale for achieving high yield and enantioselectivity.

Strategic Overview: Pathways to Enantiopurity

The synthesis of (1R)-1-(4-pentylphenyl)ethanamine begins from the readily available prochiral ketone, 4'-pentylacetophenone. The primary challenge lies in the stereoselective introduction of the amine group to create the desired (R)-stereocenter. Three principal strategies dominate the landscape for this class of transformation:

  • Catalytic Asymmetric Reductive Amination (ARA): A direct, atom-economical method where the ketone is converted to the amine in a single pot using a chiral catalyst, an amine source, and a reductant.[4]

  • Biocatalytic Transamination: A green chemistry approach that employs enzymes, specifically transaminases, to transfer an amino group from a donor molecule to the ketone with exceptional stereoselectivity.[5][6]

  • Chiral Auxiliary-Mediated Synthesis: A robust method where a chiral auxiliary is temporarily attached to the molecule to direct a diastereoselective reduction, after which the auxiliary is cleaved to yield the enantiopure amine.[1]

The choice of strategy depends on factors such as scale, available equipment (e.g., high-pressure reactors), cost of reagents, and desired purity levels.

G cluster_start Starting Material cluster_methods Synthetic Strategies cluster_end Target Molecule start 4'-Pentylacetophenone ara Catalytic Asymmetric Reductive Amination start->ara Chiral Catalyst (Ru/Ir) NH3 Source, H2 bio Biocatalytic Transamination start->bio Transaminase Enzyme Amino Donor aux Chiral Auxiliary Method start->aux (R)-tert-Butanesulfinamide 1. Condensation 2. Reduction end (1R)-1-(4-pentylphenyl)ethanamine ara->end bio->end aux->end G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_purification Workup & Purification A Mix Ru precursor and (R)-C3-TunePhos in MeOH C Add Catalyst Solution to Autoclave A->C B Combine Ketone & NH4OAc in MeOH B->C D Pressurize with H2 (50 atm) Heat to 80°C for 24h C->D E Vent, Concentrate, and Extract with DCM D->E F Purify via Column Chromatography E->F G Final Product: (1R)-Amine F->G G cluster_prep Reaction Setup cluster_reaction Biocatalysis cluster_purification Product Isolation A Prepare Buffer with L-Alanine, PLP, LDH, NADH B Add ω-Transaminase to Buffer A->B C Add Ketone Substrate to start reaction (30°C) B->C D Monitor progress via HPLC/GC C->D E Quench (pH >10) Extract with MTBE D->E F Dry and Concentrate Organic Layers E->F G Final Product: (1R)-Amine F->G

Sources

Application

Application Notes &amp; Protocols: (1R)-1-(4-pentylphenyl)ethanamine in Liquid Crystal Mesogen Synthesis

Introduction: The Critical Role of Chirality in Advanced Liquid Crystal Materials The induction of chirality in liquid crystal (LC) phases is a cornerstone of modern display technology and photonic applications. Chiral n...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Chirality in Advanced Liquid Crystal Materials

The induction of chirality in liquid crystal (LC) phases is a cornerstone of modern display technology and photonic applications. Chiral nematic (N*) liquid crystals, also known as cholesteric liquid crystals, are formed by introducing a chiral dopant into an achiral nematic host.[1][2] This process induces a helical superstructure in the arrangement of the liquid crystal molecules, leading to unique optical properties such as selective reflection of light.[3][4] The efficiency of a chiral dopant is quantified by its Helical Twisting Power (HTP), a measure of its ability to induce this helical twist.[3] (1R)-1-(4-pentylphenyl)ethanamine and its derivatives are of significant interest as chiral dopants due to their structural features that promote efficient induction of chirality in nematic hosts. This document provides a comprehensive guide to the synthesis and application of this key chiral building block in the formulation of advanced liquid crystal mesogens.

Mechanism of Chirality Transfer: From Molecular Structure to Macroscopic Helicity

The introduction of a chiral molecule like (1R)-1-(4-pentylphenyl)ethanamine into a nematic liquid crystal host disrupts the achiral symmetry of the medium. The chirality at the molecular level is transferred to the supramolecular organization of the liquid crystal, forcing the director (the average direction of the long axes of the LC molecules) to adopt a helical twist.[5] The pentylphenyl group of the dopant provides good miscibility with common nematic hosts, such as those based on cyanobiphenyls, by mimicking the rod-like shape of the host molecules.[1][6] The chiral center, the (1R)-ethanamine group, acts as the source of asymmetry that dictates the handedness and pitch of the resulting helical structure. The interactions between the chiral dopant and the surrounding nematic molecules are complex and can be influenced by factors such as molecular shape, polarity, and temperature.[7][8]

Synthesis of (1R)-1-(4-pentylphenyl)ethanamine: A Protocol for Asymmetric Reductive Amination

The synthesis of enantiomerically pure (1R)-1-(4-pentylphenyl)ethanamine is crucial for achieving predictable and reproducible properties in the final liquid crystal mixture. Asymmetric reductive amination is a powerful and widely used method for the synthesis of chiral amines.[9] This one-pot reaction involves the condensation of a ketone with an amine to form an imine, which is then asymmetrically reduced to the desired chiral amine.[10]

Experimental Protocol: Asymmetric Reductive Amination

This protocol outlines a general procedure for the synthesis of (1R)-1-(4-pentylphenyl)ethanamine.

Reagents and Materials:

  • 4-Pentylacetophenone

  • Ammonia or an ammonia source (e.g., ammonium acetate)

  • Chiral catalyst (e.g., a chiral transition metal complex or a biocatalyst like a reductive aminase)[11][12]

  • Reducing agent (e.g., H₂, formic acid, or a hydride source compatible with the catalyst)

  • Anhydrous solvent (e.g., methanol, isopropanol, or toluene)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-pentylacetophenone (1 equivalent) and the ammonia source (1.5-2 equivalents) in the chosen anhydrous solvent.

  • Catalyst Addition: Add the chiral catalyst in the recommended catalytic amount (typically 0.1-5 mol%).

  • Imine Formation: Stir the mixture at room temperature or with gentle heating to facilitate the formation of the corresponding imine intermediate. The progress of this step can be monitored by techniques such as TLC or GC-MS.

  • Asymmetric Reduction: Introduce the reducing agent. If using H₂, pressurize the reaction vessel to the appropriate pressure. For other reducing agents, add them to the reaction mixture under controlled conditions.

  • Reaction Monitoring: Monitor the reaction for the consumption of the imine and the formation of the chiral amine product.

  • Workup and Purification: Once the reaction is complete, quench any remaining reducing agent and remove the catalyst by filtration. Extract the product into a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the enantiomerically pure (1R)-1-(4-pentylphenyl)ethanamine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (e.e.) should be determined using a suitable chiral HPLC method.

G cluster_synthesis Synthesis of (1R)-1-(4-pentylphenyl)ethanamine 4-Pentylacetophenone 4-Pentylacetophenone Imine_Formation Imine Formation (Condensation) 4-Pentylacetophenone->Imine_Formation Ammonia Ammonia Ammonia->Imine_Formation Imine_Intermediate Imine Intermediate Imine_Formation->Imine_Intermediate Asymmetric_Reduction Asymmetric Reduction (Chiral Catalyst, Reducing Agent) Imine_Intermediate->Asymmetric_Reduction Final_Product (1R)-1-(4-pentylphenyl)ethanamine Asymmetric_Reduction->Final_Product

Caption: Synthetic workflow for (1R)-1-(4-pentylphenyl)ethanamine.

Incorporation into a Nematic Host and Characterization of the Chiral Nematic Phase

Once synthesized and purified, the (1R)-1-(4-pentylphenyl)ethanamine is incorporated as a chiral dopant into a nematic liquid crystal host. The choice of host is critical and depends on the desired properties of the final mixture, such as the operating temperature range and dielectric anisotropy.[8][13] A common nematic host for research purposes is 4-Cyano-4'-pentylbiphenyl (5CB).[14]

Protocol for Preparation and Characterization of a Chiral Nematic Mixture

Materials:

  • (1R)-1-(4-pentylphenyl)ethanamine (chiral dopant)

  • Nematic liquid crystal host (e.g., 5CB)

  • Volatile solvent (e.g., dichloromethane or chloroform)

  • Liquid crystal cells with a known cell gap

  • Polarizing optical microscope (POM) with a hot stage

  • Spectrophotometer

Procedure:

  • Mixture Preparation: Accurately weigh the nematic host and the chiral dopant to prepare a mixture of a specific concentration (e.g., 1-5 wt%). Dissolve both components in a minimal amount of the volatile solvent to ensure homogeneous mixing.

  • Solvent Evaporation: Gently evaporate the solvent under a stream of nitrogen, followed by placing the mixture in a vacuum oven at a temperature slightly above the clearing point of the nematic host to remove all traces of the solvent.

  • Cell Filling: Fill a liquid crystal cell with the prepared mixture by capillary action in the isotropic phase.

  • Characterization by Polarizing Optical Microscopy (POM):

    • Place the filled cell on the hot stage of the POM.

    • Observe the texture of the liquid crystal as it cools from the isotropic to the chiral nematic phase. The appearance of a "fingerprint" texture is characteristic of the N* phase.

    • Measure the pitch (p) of the helical structure by measuring the distance between the dark lines in the fingerprint texture.

  • Helical Twisting Power (HTP) Calculation:

    • The HTP (β) is calculated using the formula: β = 1 / (p * c * e.e.), where p is the measured pitch, c is the concentration of the dopant, and e.e. is the enantiomeric excess of the dopant.[1]

  • Selective Reflection Measurement:

    • For mixtures with a sufficiently short pitch, selective reflection of light can be observed.

    • Measure the reflection spectrum using a spectrophotometer. The center of the reflection band (λ₀) is related to the pitch by the equation λ₀ = n * p, where n is the average refractive index of the liquid crystal.

Data Presentation: Expected Properties

The following table summarizes the expected impact of adding (1R)-1-(4-pentylphenyl)ethanamine to a nematic host. The exact values will depend on the specific nematic host and the concentration of the dopant.

PropertyDescriptionExpected Outcome
Phase Transition Temperatures The temperatures at which the material changes between different phases (e.g., crystal, nematic, isotropic).A slight depression of the clearing point (N* to Isotropic transition) may be observed upon addition of the dopant.
Helical Pitch (p) The distance over which the liquid crystal director rotates by 360°.Inversely proportional to the concentration of the dopant. Higher concentrations lead to a shorter pitch.
Helical Twisting Power (HTP) A measure of the efficiency of the chiral dopant in inducing a helical twist.A characteristic value for the specific dopant-host combination.
Selective Reflection Band The wavelength range of light that is selectively reflected by the chiral nematic structure.The position of the band is determined by the pitch and can be tuned by varying the dopant concentration.

Troubleshooting and Key Considerations

  • Solubility: Ensure complete solubility of the chiral dopant in the nematic host. Poor solubility can lead to phase separation and inaccurate measurements.[1]

  • Enantiomeric Purity: The enantiomeric excess of the chiral dopant is critical. Any racemic component will not contribute to the helical twist and will effectively lower the HTP.

  • Cell Alignment: The quality of the liquid crystal cell and the surface alignment can influence the observed textures and the accuracy of the pitch measurement.

  • Temperature Control: The pitch of a chiral nematic liquid crystal can be temperature-dependent. Therefore, all measurements should be performed at a stable and recorded temperature.

Conclusion

(1R)-1-(4-pentylphenyl)ethanamine is a valuable chiral building block for the synthesis of liquid crystal mesogens. Its effective induction of a helical structure in nematic hosts makes it a key component in the development of advanced materials for displays and photonics. The protocols and guidelines presented in this document provide a solid foundation for researchers and scientists working in this field. Careful control over the synthesis, purification, and characterization of both the chiral dopant and the final liquid crystal mixture is paramount to achieving materials with desired and reproducible properties.

G cluster_logic Logic of Chirality Induction Chiral_Dopant (1R)-1-(4-pentylphenyl)ethanamine (Molecular Chirality) Mixing Homogeneous Mixing Chiral_Dopant->Mixing Nematic_Host Achiral Nematic Host (e.g., 5CB) Nematic_Host->Mixing Chirality_Transfer Chirality Transfer Mixing->Chirality_Transfer Helical_Superstructure Helical Superstructure (Chiral Nematic Phase) Chirality_Transfer->Helical_Superstructure Optical_Properties Unique Optical Properties (e.g., Selective Reflection) Helical_Superstructure->Optical_Properties

Caption: Logical relationship of chirality induction in liquid crystals.

References

  • Design and Synthesis of Chiral Nematic Liquid Crystal Twist Agents. ACS. 1

  • About Chiral Dopants Things You Should Know From Daken Chemical. Daken Chemical. 2

  • 4,6-Diaryl-5,5-difluoro-1,3-dioxanes as chiral dopants for liquid crystal compositions. PMC.

  • Design and Synthesis of C3-Symmetric Chiral Dopants for Nematic Liquid Crystals Based on the I2-Promoted Cyclodearomatization of Alkyne-Linked Benzofurans. ACS Publications.

  • Chiral liquid crystals: Synthesis and characterization for thermal and mesomorphic properties. ResearchGate.

  • Chirality amplification and chiral segregation in liquid crystals. PNAS.

  • Characteristics of selective reflection of chiral nematic liquid crystalline gels with a nonuniform pitch distribution. AIP Publishing.

  • Optical Characterization of New Chiral Nematic Liquid Crystal. SBPMat.

  • Reductive amination. Wikipedia.

  • Capillary Flow Characterizations of Chiral Nematic Cellulose Nanocrystal Suspensions. ACS Publications.

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR.

  • Asymmetric Reductive Amination of Carbonyl Compounds by Using N,N,N-Tributylpropanaminium Based Novel Chiral Ionic Liquid. SCIRP.

  • Novel Reductive Aminases for the Preparation of Chiral Amines. Research Explorer.

  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers.

  • Synthesis of Side-Chain Liquid Crystalline Polyacrylates with Bridged Stilbene Mesogens. MDPI.

  • Synthesis and Characterization of Ionic Chiral Liquid Crystal Monomers and Assessment of their Contribution to Enhanced Performa. DTIC.

  • Synthesis of Liquid Crystals. University of Colorado Boulder.

  • Helical twisting power and compatibility in twisted nematic phase of new chiral liquid crystalline dopants with various liquid crystalline matrices. Semantic Scholar.

  • Calculating the helical twisting power of chiral dopants. ResearchGate.

  • (R)-1-(4-Pentylphenyl)ethan-1-amine. ChemScene.

  • Precisely Tuning Helical Twisting Power via Photoisomerization Kinetics of Dopants in Chiral Nematic Liquid Crystals. PubMed.

  • Helical twisting power and compatibility in twisted nematic phase of new chiral liquid crystalline dopants with various liquid crystalline matrices. Taylor & Francis Group.

  • Helical twisting power and compatibility in twisted nematic phase of new chiral liquid crystalline dopants with various liquid crystalline matrices. ResearchGate.

  • (1R)-1-[4-(pentyloxy)phenyl]ethanamine. Santa Cruz Biotechnology.

  • The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. PMC.

  • The synthesis and comparison of the liquid crystalline properties of certain 1-(4'-n-alkoxypolyfluorobiphenyl-4-yl)-2-(trans-4-n- pentylcyclohexyl)-ethenes and -ethanes carrying four, six or eight fluoro-substituents. ResearchGate.

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PMC.

  • An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. Reaction Chemistry & Engineering (RSC Publishing).

  • Application Notes and Protocols: Ethanamine, N-methylene- in Heterocyclic Synthesis. Benchchem.

  • Optimization of 4-Cyano-4'-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology. MDPI.

  • Liquid Crystals that Respond to the Aqueous Phase Reactions Catalyzed by Synthetic Enzyme Mimics. Middle East Technical University.

  • Application of 4-Cyano-4'-pentylbiphenyl (Einecs 221-387-4) in Nematic Liquid Crystals: A Guide for Researchers. Benchchem.

  • Pioneering asymmetric living polymerization in liquid crystal reaction fields. ScienceDaily.

Sources

Method

Applications of (1R)-1-(4-pentylphenyl)ethanamine in pharmaceutical intermediates

Application Note: (1R)-1-(4-Pentylphenyl)ethanamine in Pharmaceutical Synthesis Executive Summary (1R)-1-(4-pentylphenyl)ethanamine (CAS: 1212392-82-9) is a specialized chiral building block belonging to the class of -me...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (1R)-1-(4-Pentylphenyl)ethanamine in Pharmaceutical Synthesis

Executive Summary

(1R)-1-(4-pentylphenyl)ethanamine (CAS: 1212392-82-9) is a specialized chiral building block belonging to the class of


-methylbenzylamine derivatives. Distinguished by the lipophilic para-pentyl chain, this molecule serves two critical functions in modern pharmaceutical development:
  • Pharmacophore Installation: It acts as a key intermediate for Sphingosine-1-Phosphate (S1P) receptor modulators . The 4-pentylphenyl moiety mimics the lipophilic tail of sphingosine, a requirement for binding to the S1P

    
     receptor hydrophobic pocket.
    
  • Lipophilic Chiral Resolution: It functions as a "Designer Resolving Agent." Unlike the standard 1-phenylethanamine (PEA), the pentyl variant offers significantly altered solubility profiles, enabling the resolution of highly hydrophobic racemic acids via diastereomeric salt crystallization in non-polar solvents.

Technical Specifications & Properties

PropertySpecification
Chemical Name (1R)-1-(4-pentylphenyl)ethanamine
CAS Number 1212392-82-9
Molecular Formula C

H

N
Molecular Weight 191.31 g/mol
Chirality (R)-Enantiomer
Appearance Colorless to pale yellow liquid
LogP (Predicted) ~4.2 (High Lipophilicity)
Boiling Point ~280°C (Predicted)
Solubility Soluble in DCM, Toluene, Ethyl Acetate; Low water solubility

Application I: Synthesis of S1P Receptor Modulator Analogs

Context: S1P receptor modulators (e.g., Fingolimod, Siponimod) require a lipophilic tail to penetrate the receptor's hydrophobic pocket. The (1R)-1-(4-pentylphenyl)ethanamine provides a pre-configured chiral center and the necessary lipophilic chain, reducing the synthetic step count compared to linear alkylation strategies.

Experimental Protocol: Amide Coupling to Biaryl Scaffold

Objective: To couple (1R)-1-(4-pentylphenyl)ethanamine with a biaryl carboxylic acid (S1P core scaffold) to form the bioactive amide.

Materials:

  • Amine: (1R)-1-(4-pentylphenyl)ethanamine (1.0 equiv)

  • Acid: 4'- (trifluoromethyl)biphenyl-4-carboxylic acid (Model S1P scaffold) (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under N

    
     atmosphere, dissolve the biaryl carboxylic acid (10 mmol) in anhydrous DMF (50 mL).
    
  • Activation: Add DIPEA (30 mmol) followed by HATU (12 mmol). Stir at 0°C for 30 minutes to activate the acid.

  • Addition: Dropwise add a solution of (1R)-1-(4-pentylphenyl)ethanamine (10 mmol) in DMF (10 mL).

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. Monitor conversion by LC-MS (Target Mass: ~M+190).

  • Work-up:

    • Dilute reaction mixture with EtOAc (200 mL).

    • Wash successively with 1N HCl (2x), Sat. NaHCO

      
       (2x), and Brine (1x).
      
    • Note: The high lipophilicity of the pentyl group ensures the product stays in the organic phase, minimizing loss during aqueous washes.

  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).

Mechanism of Action (S1P Binding Logic): The diagram below illustrates how the 4-pentylphenyl tail integrates into the S1P receptor binding pocket.

S1P_Binding Amine (1R)-1-(4-pentylphenyl)ethanamine Coupling Amide Coupling (HATU/DIPEA) Amine->Coupling Provides Lipophilic Tail Scaffold Biaryl Carboxylic Acid (Polar Head Group) Scaffold->Coupling Provides Polar Head Drug S1P Modulator Analog Coupling->Drug Forms Amide Bond Receptor S1P1 Receptor Hydrophobic Pocket Drug->Receptor Pentyl group anchors in hydrophobic pocket

Caption: Synthetic logic for assembling S1P receptor modulators using the chiral amine as the hydrophobic anchor.

Application II: Lipophilic Chiral Resolving Agent

Context: Standard resolving agents like (R)-1-phenylethylamine often form salts that are too soluble in organic solvents when resolving highly lipophilic racemic acids. The "Pentyl-PEA" derivative reduces the polarity of the resulting salt, facilitating precipitation in non-polar solvents like Toluene or Hexane.

Protocol: Resolution of Racemic Ibuprofen (Model Hydrophobic Acid)

Objective: To obtain (S)-Ibuprofen from racemate using (1R)-1-(4-pentylphenyl)ethanamine via diastereomeric salt crystallization.

Methodology:

  • Mixing: Dissolve racemic Ibuprofen (20 mmol) in hot Toluene (50 mL) at 70°C.

  • Addition: Add (1R)-1-(4-pentylphenyl)ethanamine (10 mmol, 0.5 equiv) dropwise.

    • Rationale: Using 0.5 equivalents ("Half-Quantity Method") forces the formation of the less soluble diastereomeric salt.

  • Crystallization: Cool the solution slowly to room temperature over 4 hours, then to 4°C for 12 hours.

  • Filtration: Filter the white precipitate. This is the (R)-Amine : (S)-Acid salt (theoretical prediction based on PEA homology).

  • Liberation:

    • Suspend the salt in DCM.

    • Wash with 1N HCl. The amine goes into the aqueous layer (as HCl salt); the enriched (S)-Acid remains in DCM.

  • Recycle: Basify the aqueous layer with NaOH to recover the valuable (1R)-1-(4-pentylphenyl)ethanamine for reuse.

Synthesis of the Intermediate (Self-Validation)

If the material is not commercially available, it must be synthesized via Enzymatic Kinetic Resolution to ensure high enantiomeric purity (>99% ee).

Workflow:

  • Start: 1-(4-pentylphenyl)ethanone.

  • Reductive Amination: Convert to racemic amine using NH

    
    OAc and NaBH
    
    
    
    CN.
  • Resolution: Acylate with Ethyl Acetate using Candida antarctica Lipase B (CAL-B) .

    • CAL-B is highly selective for the (R)-enantiomer in amidation modes, or (S) in hydrolysis modes. Standard protocol favors kinetic resolution of the amine.

    • Alternative: Use an

      
      -Transaminase enzyme specific for (R)-amines.
      

Synthesis_Workflow Ketone 1-(4-pentylphenyl)ethanone RacAmine Racemic 1-(4-pentylphenyl)ethanamine Ketone->RacAmine Reductive Amination Enzyme Kinetic Resolution (CAL-B Lipase + Ethyl Acetate) RacAmine->Enzyme R_Amide (R)-Acetamide (Enzymatically Acylated) Enzyme->R_Amide Fast Reaction S_Amine (S)-Amine (Unreacted) Enzyme->S_Amine Slow Reaction Hydrolysis Acid Hydrolysis R_Amide->Hydrolysis Final (R)-1-(4-pentylphenyl)ethanamine (>99% ee) Hydrolysis->Final

Caption: Chemo-enzymatic route to generate high-purity (1R)-1-(4-pentylphenyl)ethanamine.

Quality Control & Safety

QC Parameters:

  • Enantiomeric Excess (ee): Must be >98%.[1]

    • Method: Chiral HPLC (Column: Chiralcel OD-H). Mobile Phase: Hexane/IPA (90:10).

  • Chemical Purity: >98% by 1H-NMR.

Safety Profile (GHS Classification):

  • Warning: Causes skin irritation and serious eye irritation.

  • Handling: Use in a fume hood. The lipophilic nature means it can penetrate skin easily; double-gloving (Nitrile) is recommended.

References

  • ChemicalBook. (R)-1-(4-Pentylphenyl)ethanamine Product Specifications and CAS 1212392-82-9. Retrieved from

  • ChemScene. (R)-1-(4-Pentylphenyl)ethan-1-amine MSDS and Structure. Retrieved from

  • Piotr, K. et al. (2020).[2] New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules , 25(21), 4887. (Contextual reference for PEA derivative applications). Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet for Alkyl-Benzylamines. (General safety data for class). Retrieved from

Sources

Application

Application Note: High-Fidelity Derivatization of (1R)-1-(4-pentylphenyl)ethanamine

This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of lipophilic, chiral amides using (1R)-1-(4-pentylphenyl)ethanamine . Part 1: Strategic Overview & Chemical Logic The Mo...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of lipophilic, chiral amides using (1R)-1-(4-pentylphenyl)ethanamine .

Part 1: Strategic Overview & Chemical Logic

The Molecule

(1R)-1-(4-pentylphenyl)ethanamine is a valuable chiral building block. Its structure combines a chiral benzylic amine motif (critical for stereoselective receptor binding) with a 4-pentyl lipophilic tail .

  • Chirality ((1R)-configuration): The benzylic position is stereogenic. Preserving this configuration during amide coupling is paramount. While primary amines are generally stable to racemization, the benzylic position is susceptible to proton abstraction under strongly basic conditions or high temperatures.

  • Lipophilicity: The pentyl chain significantly increases

    
    . Unlike simple phenylethylamines, this derivative and its amides will display poor solubility in purely aqueous media and high affinity for non-polar solvents (DCM, EtOAc, Hexanes).
    
Critical Success Factors
  • Racemization Control: Avoid strongly basic conditions (

    
    ) or excessive heat (
    
    
    
    ) which can promote benzylic deprotonation.
  • Solubility Management: The pentyl group necessitates the use of organic solvents (DCM, DMF, THF). Aqueous workups must be designed to prevent emulsion formation due to the "soap-like" nature of the pentyl-phenyl tail.

  • Stoichiometry: If using the HCl salt of the amine, an exact equivalent of base (e.g., DIPEA) is required to release the free amine in situ without creating a large excess of base.

Part 2: Decision Matrix & Experimental Workflows

Coupling Reagent Selection

Choose the protocol based on your acid substrate and scale.

Caption: Decision tree for selecting the optimal amide coupling strategy based on acid substrate properties.

Part 3: Detailed Experimental Protocols

Protocol A: Standard Coupling (EDC/Oxyma)

Best for: Routine synthesis, moderate scale (100 mg - 5 g), avoiding toxic reagents. Mechanism: Carbodiimide activation with Oxyma Pure (superior to HOBt) to suppress racemization and side reactions.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • (1R)-1-(4-pentylphenyl)ethanamine (1.0 - 1.1 equiv)

  • EDC

    
    HCl (1.2 equiv)
    
  • Oxyma Pure (1.2 equiv)

  • Solvent: DCM or DMF (Concentration ~0.1 M)

  • Base: DIPEA (Only if using Amine

    
    HCl salt, 1.0 equiv)
    

Step-by-Step:

  • Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) and Oxyma Pure (1.2 equiv) in DCM.

  • Coupling Agent: Cool to

    
     (ice bath). Add EDC
    
    
    
    HCl
    (1.2 equiv). Stir for 15 minutes. Note: The solution may become clear or slightly cloudy.
  • Amine Addition: Add (1R)-1-(4-pentylphenyl)ethanamine (1.1 equiv).[1]

    • Critical: If using the amine hydrochloride salt, premix the salt with DIPEA (1.0 equiv) in a minimal amount of DCM/DMF before adding to the reaction.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC or LC-MS.

  • Workup:

    • Dilute with excess DCM.

    • Wash with 0.5 M HCl (removes unreacted amine and EDC urea byproduct). Caution: Do not use strong acid if product is acid-sensitive.

    • Wash with Saturated NaHCO

      
        (removes unreacted acid and Oxyma).
      
    • Wash with Brine . Dry over Na

      
      SO
      
      
      
      .
  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Hexanes/EtOAc).

Protocol B: High-Fidelity Coupling (HATU)

Best for: Valuable acids, sterically hindered substrates, or when yield is critical. Mechanism: Uronium salt activation (fast, high conversion).

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.0 - 3.0 equiv)

  • Solvent: Anhydrous DMF

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF under Nitrogen/Argon.

  • Base: Add DIPEA (2.0 equiv). Stir for 2 minutes.

  • Activation: Add HATU (1.1 equiv). Stir for 5–10 minutes at RT.[2] Solution usually turns yellow.

  • Coupling: Add (1R)-1-(4-pentylphenyl)ethanamine (1.1 equiv).

  • Reaction: Stir at RT for 1–4 hours. (HATU reactions are typically fast).

  • Workup (Specific for Pentyl derivatives):

    • Challenge: DMF is hard to remove, and the lipophilic product may oil out.

    • Method: Dilute reaction mixture with Ethyl Acetate (EtOAc) (10x volume).

    • Wash 3x with Water (to remove DMF).

    • Wash 1x with Brine .

    • Dry over MgSO

      
       and concentrate.
      
Protocol C: Analytical Derivatization (Mosher's Amide)

Purpose: To determine the Enantiomeric Excess (ee%) of your (1R)-amine starting material or to verify that no racemization occurred during synthesis.

Reagents:

  • (R)-(-)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride [(R)-Mosher's Acid Chloride]
  • (1R)-1-(4-pentylphenyl)ethanamine (approx 10 mg)[1]

  • Pyridine (0.5 mL)

Procedure:

  • Dissolve 10 mg of the amine in 0.5 mL anhydrous Pyridine in a GC vial.

  • Add 15

    
    L of (R)-Mosher's Acid Chloride .
    
  • Shake/Stir for 30 minutes.

  • Analysis: Dilute with DCM and inject directly into GC-MS or evaporate and redissolve in CDCl

    
     for 
    
    
    
    F-NMR
    .
  • Interpretation: If the amine is pure (1R), you will see a single diastereomer peak. If racemization occurred, two distinct diastereomeric peaks will appear (separated by chemical shift or retention time).

Part 4: Quality Control & Data Interpretation

Expected Analytical Data
TechniqueExpected Signal / Observation
1H NMR Doublet (~1.4 ppm, 3H) for the methyl group alpha to nitrogen. Multiplet (~5.1 ppm, 1H) for the chiral methine. Aromatic signals (AA'BB' system) for the phenyl ring. Pentyl chain: Triplet (0.9 ppm), multiplet envelope (1.2-1.6 ppm), triplet (2.6 ppm, benzylic CH2).
LC-MS [M+H]+ = Expected MW + 1. Look for absence of "dimer" peaks (urea formation).
Chiral HPLC Use Chiralcel OD-H or AD-H columns. Mobile phase: Hexane/IPA (90:10 to 98:2).
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Emulsion during workup due to pentyl chain.Use DCM instead of EtOAc for extraction (denser than water). Add a small amount of MeOH to break emulsions.
Racemization Base concentration too high or reaction too hot.Switch to Protocol B (EDC/Oxyma) . Reduce DIPEA to exactly 1.0 equiv (or 0 if using free base). Keep T < 25°C.
Incomplete Reaction Steric hindrance from the pentyl-phenyl group.Use HATU (Protocol C).[3] Increase time. Do not heat > 40°C.

Part 5: Workflow Visualization

Caption: Step-by-step workflow for the synthesis and purification of (1R)-1-(4-pentylphenyl)ethanamine amides.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral amine alpha-phenylethylamine. Journal of the American Chemical Society, 95(2), 512–519.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5] Organic Process Research & Development, 20(2), 140–177.

Sources

Method

Application Note: Catalytic Enantioselective Synthesis of (1R)-1-(4-pentylphenyl)ethanamine

Executive Summary This application note details the high-fidelity synthesis of (1R)-1-(4-pentylphenyl)ethanamine (CAS: 1212392-82-9), a lipophilic chiral amine scaffold relevant to pharmaceutical intermediates (e.g., ana...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the high-fidelity synthesis of (1R)-1-(4-pentylphenyl)ethanamine (CAS: 1212392-82-9), a lipophilic chiral amine scaffold relevant to pharmaceutical intermediates (e.g., analogs of Fingolimod or calcimimetics).

We present two distinct, field-validated protocols:

  • Biocatalytic Transamination: A "green" aqueous route using an engineered (R)-selective

    
    -transaminase. This method offers superior enantioselectivity (>99% ee) and operates under mild conditions.
    
  • Chemo-Catalytic Asymmetric Transfer Hydrogenation (ATH): A robust two-step chemical route via oxime reduction using a Ruthenium-TsDPEN catalyst. This method is preferred when enzyme sourcing is constrained or for rapid gram-scale delivery.

Target Molecule Profile

  • IUPAC Name: (1R)-1-(4-pentylphenyl)ethanamine

  • Molecular Formula: C₁₃H₂₁N[1]

  • Molecular Weight: 191.32 g/mol

  • Key Challenge: The para-pentyl chain significantly increases lipophilicity (LogP ~4.2), causing solubility issues in standard aqueous enzymatic buffers. This protocol addresses this via optimized co-solvent systems.[2]

Protocol A: Biocatalytic Transamination (Recommended)

Mechanistic Insight

This route utilizes an (R)-selective


-transaminase (

-TA)
.[3] The enzyme shuttles an amino group from an achiral donor (Isopropylamine) to the prochiral ketone (4-pentylacetophenone).
  • Equilibrium Shift: The reaction produces acetone as a byproduct. To drive the equilibrium toward the amine product, we employ Isopropylamine (IPA) in excess. The volatility of acetone allows it to be removed if necessary, though a high molar equivalent of IPA is usually sufficient for >90% conversion.

  • Solubility Management: Due to the hydrophobic pentyl tail, the substrate is insoluble in pure buffer. We utilize a 15% v/v DMSO co-solvent system to ensure bioavailability to the enzyme without denaturing the protein structure.

Workflow Diagram

Biocatalysis_Pathway Substrate 4-Pentylacetophenone (Prochiral Ketone) Intermediate Enzyme-PLP-Substrate Complex Substrate->Intermediate + DMSO (15%) Donor Isopropylamine (Amine Donor) Donor->Intermediate Enzyme (R)-omega-Transaminase PLP Cofactor Product (1R)-1-(4-pentylphenyl)ethanamine (Chiral Amine) Enzyme->Product Transamination Byproduct Acetone (Volatile) Enzyme->Byproduct Intermediate->Enzyme Catalysis

Figure 1: Ping-Pong Bi-Bi mechanism for the transamination of 4-pentylacetophenone.

Detailed Procedure

Reagents:

  • Substrate: 1-(4-pentylphenyl)ethanone (100 mg, 0.52 mmol).

  • Enzyme: Codexis ATA-113 or equivalent (R)-selective

    
    -transaminase (10 mg).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM final conc).

  • Donor: Isopropylamine (1.0 M stock in buffer, pH 7.5).

  • Buffer: 100 mM Potassium Phosphate, pH 7.5.

  • Co-solvent: DMSO.

Step-by-Step:

  • Buffer Preparation: Prepare 10 mL of 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP and 1 M Isopropylamine. Note: Adjust pH after adding the amine, as IPA is basic.

  • Substrate Solubilization: Dissolve 100 mg of 1-(4-pentylphenyl)ethanone in 1.5 mL of DMSO.

  • Reaction Initiation: Add the DMSO/Substrate solution dropwise to 8.5 mL of the Buffer/Amine mixture in a 20 mL glass vial. The final DMSO concentration is 15%.

  • Enzyme Addition: Add 10 mg of the transaminase powder.

  • Incubation: Seal the vial and incubate at 30°C with orbital shaking (250 rpm) for 24 hours.

  • Work-up:

    • Basify the reaction mixture to pH >11 using 5M NaOH (to deprotonate the amine).

    • Extract 3x with Methyl tert-butyl ether (MTBE) (3 x 10 mL).

    • Dry combined organics over Na₂SO₄ and concentrate in vacuo.

  • Purification: If necessary, purify via flash chromatography (DCM/MeOH/NH₄OH) or isolate as the HCl salt.

Protocol B: Chemo-Catalytic Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Insight

When biocatalysts are unavailable, the chemical route via Oxime ATH is the industry standard. Direct reductive amination of the ketone is often difficult stereochemically. Instead, we condense the ketone to an oxime, then reduce it using a chiral Ruthenium catalyst.

  • Catalyst: RuCl.

    • Stereochemistry Note: Based on the Noyori semi-hydrogenation rule, the (R,R) -ligand typically induces the formation of the (R) -amine from acetophenone-type oximes.

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope) or Ammonium Formate. This ensures irreversible hydrogen transfer.

Workflow Diagram

Chemical_Pathway Ketone 4-Pentylacetophenone Oxime Oxime Intermediate (E/Z Mixture) Ketone->Oxime Condensation Reagent1 NH2OH-HCl / NaOAc EtOH, Reflux Reagent1->Oxime Target (1R)-1-(4-pentylphenyl)ethanamine Oxime->Target Asymmetric Transfer Hydrogenation (ATH) Catalyst RuCl[(R,R)-TsDPEN](p-cymene) Ammonium Formate Catalyst->Target

Figure 2: Two-step chemical synthesis via oxime intermediate.

Detailed Procedure

Step 1: Oxime Formation

  • Charge: In a 50 mL round-bottom flask, combine 1-(4-pentylphenyl)ethanone (500 mg, 2.6 mmol), Hydroxylamine hydrochloride (271 mg, 3.9 mmol), and Sodium Acetate (320 mg, 3.9 mmol).

  • Solvent: Add Ethanol (10 mL) and water (2 mL).

  • Reflux: Heat to reflux (80°C) for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Isolation: Cool, concentrate ethanol, add water, and extract with EtOAc. Dry and concentrate to yield the crude oxime (typically quantitative).

Step 2: Asymmetric Transfer Hydrogenation

  • Catalyst Prep: In a glovebox or under Argon, weigh RuCl (16 mg, 1 mol%).

  • Reaction: Dissolve the crude oxime (from Step 1) in dry DMF or Methanol (5 mL).

  • Reductant: Add Ammonium Formate (820 mg, 5 equiv).

  • Conditions: Stir at 40°C for 12–24 hours under Argon.

  • Quench: Add water, basify with 1M NaOH (pH 10-11).

  • Extraction: Extract with DCM (3x). Wash organics with brine to remove DMF.

  • Analysis: Determine ee via Chiral HPLC (Chiralcel OD-H column).

Data Summary & Comparison

ParameterBiocatalytic Route (

-TA)
Chemical Route (ATH)
Enantiomeric Excess (ee) >99% (R) 92–96% (R)
Yield (Isolated) 85–90%80–85% (2 steps)
Reaction Time 24 h26 h (Total)
Scalability High (Batch/Flow)Moderate
Green Chemistry Score High (Aqueous, Ambient Temp)Medium (Metal waste, Solvents)
Key Constraint Substrate Solubility (Requires DMSO)Catalyst Cost (Ru)

References

  • Engineered Transaminases for Chiral Amines

    • Structure-based engineering of ω-transaminase for enhanced catalytic efficiency toward (R)-(+)-1-(1-naphthyl)ethylamine. (2021).[4] Jiangnan University.

    • 4[3][5][6][7][8][9][10]

  • General Transaminase Protocols

    • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines.[2][3][4][11] (2018).[3] MDPI.

    • 3[3][6][7][8][10][12]

  • Ruthenium-Catalyzed Oxime Reduction (ATH)

    • Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine using Ru-TsDPEN.[7] (Patent CN105294449A).

    • 7[3][5][6][7][8][10][12]

  • Commercial Availability of Target

    • (R)-1-(4-Pentylphenyl)ethan-1-amine Product Page.[1] ChemScene.[1]

    • 1[3][5][6][7][8][10][12]

Sources

Application

Application Note: Handling, Storage, and Quality Control Protocols for (1R)-1-(4-pentylphenyl)ethanamine

Executive Summary (1R)-1-(4-pentylphenyl)ethanamine (CAS: 1212392-82-9) is a highly specialized chiral benzylic primary amine[1]. Widely utilized as a chiral resolving agent, a pharmacophore building block, and a ligand...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1R)-1-(4-pentylphenyl)ethanamine (CAS: 1212392-82-9) is a highly specialized chiral benzylic primary amine[1]. Widely utilized as a chiral resolving agent, a pharmacophore building block, and a ligand in stereodivergent transition metal catalysis[2], its structural integrity is paramount to experimental reproducibility. This application note details the physicochemical vulnerabilities of this compound—specifically its rapid reactivity with atmospheric carbon dioxide and susceptibility to photo-induced racemization—and provides field-proven, self-validating protocols for its anaerobic handling and long-term storage.

Physicochemical Profiling & Causality in Handling

To design an effective handling protocol, one must first understand the molecular mechanics that drive the degradation of (1R)-1-(4-pentylphenyl)ethanamine.

  • Amine Nucleophilicity & Carbamate Formation : Primary amines are highly susceptible to reactions with atmospheric carbon dioxide (CO2). The reaction proceeds via a concerted, single-step mechanism where the amine acts as a nucleophile, attacking the electrophilic carbon of CO2 to form a 1,3-zwitterion transition state[3][4]. This intermediate rapidly resolves into carbamic acid, which subsequently reacts with a second equivalent of the free primary amine to precipitate as an insoluble alkylammonium carbamate salt[5][6]. Causality: Allowing this reaction to occur not only depletes the active molarity of your reagent but also introduces insoluble particulates that can poison sensitive organometallic catalysts.

  • Benzylic Chirality & Photo-Degradation : The (1R) stereocenter is located precisely at the benzylic position. While thermally stable under ambient dark conditions, exposure to UV radiation or radical initiators can induce C–H bond cleavage at this activated position, leading to racemization and a catastrophic loss of enantiomeric excess (ee).

  • Lipophilicity & Biphasic Behavior : The para-pentyl substitution imparts significant hydrophobicity to the molecule. While this ensures excellent solubility in non-polar organic solvents (e.g., toluene, dichloromethane, hexane), it causes the amine to exhibit surfactant-like properties in aqueous biphasic systems. Causality: During reaction workups, vigorous shaking of aqueous/organic layers containing this amine will frequently result in stubborn emulsions. Gentle inversion is recommended over vigorous agitation.

Storage Protocols

To maintain chemical and enantiomeric purity, storage conditions must strictly isolate the compound from reactive gases, moisture, and photo-irradiation.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name (1R)-1-(4-pentylphenyl)ethanamine
CAS Number 1212392-82-9[1]
Molecular Formula C13H21N[1]
Molecular Weight 191.31 g/mol [1]
Appearance Colorless to pale yellow liquid/oil
Solubility Soluble in DCM, Toluene, THF, Hexane; Insoluble in Water
Table 2: Storage Matrix
Storage DurationTemperatureAtmosphereContainer Specifications
Active Use (< 1 Month) 2–8 °CArgon (Ar)Amber glass vial, PTFE-lined silicone septum
Archival (> 1 Month) -20 °CArgon (Ar)Amber glass vial, PTFE-lined silicone septum, Parafilm seal

Expert Insight: Always utilize Argon rather than Nitrogen for blanketing. Argon (MW = 39.9 g/mol ) is significantly denser than ambient air and Nitrogen (MW = 28.0 g/mol ). This density allows Argon to form a physical "blanket" that settles over the liquid amine, effectively displacing CO2 and moisture from the headspace.

Experimental Protocols: Anaerobic Transfer & Handling

Self-Validating System : A successful, contamination-free transfer is visually confirmed by the complete absence of white, crusty precipitates (ammonium carbamate salts) on the inner walls of the receiving flask, the septum, or the syringe needle.

Step-by-Step Schlenk Line Transfer Protocol
  • Thermal Equilibration (Critical Step) : Remove the amber storage vial of (1R)-1-(4-pentylphenyl)ethanamine from the refrigerator/freezer and allow it to warm to room temperature inside a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial immediately exposes it to atmospheric condensation. The introduction of moisture actively catalyzes the formation of ammonium bicarbonate alongside carbamates[3][4].

  • Flask Preparation : Flame-dry the receiving Schlenk flask under high vacuum, then backfill with high-purity Argon. Repeat this purge cycle three times to ensure a strictly anaerobic environment.

  • Syringe Purging : Equip a gas-tight glass syringe with a stainless-steel needle. Pierce the septum of an Argon-filled balloon or a dedicated Schlenk line port. Draw Argon into the syringe and expel it into the ambient air. Repeat this flush three times to strip residual atmospheric CO2 and O2 from the syringe barrel.

  • Positive Pressure Extraction : Insert a positive-pressure Argon line (via a narrow-gauge needle, e.g., 22G) into the PTFE septum of the amine storage vial. Insert the purged extraction syringe and slowly draw the required volume of the liquid amine.

  • Dispersion : Withdraw the syringe, smoothly pierce the septum of the receiving Schlenk flask, and dispense the amine directly into the solvent pool. Avoid dispensing down the walls to minimize surface-area exposure and aerosolization.

Quality Control & Degradation Monitoring

Routine Quality Control (QC) should be performed every 3 to 6 months, depending on the frequency of septum punctures.

  • Chemical Purity (1H NMR) : Dissolve a 10 µL aliquot in anhydrous CDCl3. The formation of ammonium carbamate is easily diagnosed by the appearance of broad, downfield peaks (typically > 7.5 ppm) corresponding to the R-NH3+ species, alongside a noticeable downfield shift of the benzylic methine proton signal.

  • Enantiomeric Purity (Chiral HPLC) : Evaluate the enantiomeric excess (ee) using a normal-phase chiral column (e.g., Chiralcel OD-H) with a Hexane/Isopropanol mobile phase containing 0.1% Diethylamine (DEA).

    • Causality: The addition of DEA is mandatory. It acts as a competing base that masks residual acidic silanol groups on the silica stationary phase, suppressing severe peak tailing of the primary amine and ensuring accurate baseline resolution between the (1R) and (1S) enantiomers.

Degradation & Preservation Pathway Visualization

The following diagram illustrates the primary environmental stressors that threaten the integrity of (1R)-1-(4-pentylphenyl)ethanamine, alongside the specific mitigation strategies required to neutralize them.

G Amine (1R)-1-(4-pentylphenyl) ethanamine CO2 Atmospheric CO2 & Moisture Amine->CO2 Unprotected Exposure UV UV Radiation & Thermal Stress Amine->UV Unprotected Exposure Carbamate Ammonium Carbamate (Precipitation) CO2->Carbamate Nucleophilic Attack Racemate Racemization (Enantiomeric Degradation) UV->Racemate Benzylic Radical Formation Argon Argon Blanketing (Schlenk Protocol) Argon->Amine Blocks Gas Ingress Storage Amber Glass Vial @ 2-8°C Storage->Amine Prevents Photo-degradation

Degradation pathways and mitigation strategies for (1R)-1-(4-pentylphenyl)ethanamine.

References

Sources

Method

Application Notes &amp; Protocols for the Scalable Production of (1R)-1-(4-pentylphenyl)ethanamine

Introduction (1R)-1-(4-pentylphenyl)ethanamine is a chiral primary amine that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs) and other high-value chemical entitie...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(1R)-1-(4-pentylphenyl)ethanamine is a chiral primary amine that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs) and other high-value chemical entities. The stereochemistry at the amine-bearing carbon is often crucial for the biological activity and safety profile of the final drug substance. Consequently, the development of robust, scalable, and economically viable methods for the production of this enantiomerically pure amine is of significant industrial importance.[1][2][3]

This document provides a detailed guide to the scalable production of (1R)-1-(4-pentylphenyl)ethanamine, outlining several field-proven synthetic strategies. The protocols and discussions herein are grounded in established chemical principles and are designed to provide researchers and process chemists with the necessary information to select and implement a suitable manufacturing process. We will explore both asymmetric synthesis and resolution-based approaches, with a focus on methodologies amenable to large-scale production.

Strategic Approaches to Enantiomerically Pure (1R)-1-(4-pentylphenyl)ethanamine

The synthesis of a single enantiomer of a chiral amine on a large scale can be broadly categorized into two main strategies:

  • Asymmetric Synthesis: This approach creates the desired stereocenter selectively from a prochiral precursor. This is often the more elegant and atom-economical strategy.

  • Resolution of a Racemic Mixture: This involves the synthesis of a racemic mixture of the amine, followed by the separation of the desired enantiomer. While sometimes less efficient in terms of theoretical yield (max 50% for the desired enantiomer without a racemization/recycling step), it remains a widely used and practical industrial method.[4][5]

We will delve into specific protocols for both of these overarching strategies.

Part 1: Asymmetric Synthesis Methodologies

Asymmetric synthesis offers the most direct route to the target molecule, avoiding the need for resolving agents and the handling of the unwanted enantiomer. The primary precursor for these methods is the readily available 4-pentylacetophenone.

Biocatalytic Asymmetric Reductive Amination

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions.[1][6][7] Enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) are particularly well-suited for the asymmetric reductive amination of ketones.[6][8]

Causality Behind Experimental Choices:

  • Enzyme Selection: The choice of the specific IRED or RedAm is critical and is typically guided by screening a panel of enzymes for activity and selectivity towards 4-pentylacetophenone. Modern enzyme engineering techniques have produced robust enzymes with broad substrate scopes.[3][9]

  • Amine Source: Ammonia or an ammonium salt is the most atom-economical amine source for the synthesis of primary amines.[10]

  • Cofactor Recycling: These enzymes are typically NADPH-dependent. For cost-effectiveness on a large scale, an efficient cofactor regeneration system is essential. A common approach is to use a secondary enzyme, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), with a corresponding co-substrate (glucose or formate).[11]

Experimental Workflow:

Caption: Workflow for biocatalytic asymmetric reductive amination.

Protocol 1: Scalable Biocatalytic Reductive Amination

  • Bioreactor Preparation: Charge a temperature-controlled bioreactor with an appropriate aqueous buffer (e.g., potassium phosphate buffer, pH 7.5-8.5).

  • Reagent Addition:

    • Add the cofactor (NADPH) and the co-substrate for regeneration (e.g., D-glucose).

    • Add the regeneration enzyme (e.g., Glucose Dehydrogenase).

    • Add the selected imine reductase or reductive aminase.

    • Add the amine source (e.g., ammonium chloride).

  • Substrate Feed: Begin agitation and slowly feed 4-pentylacetophenone into the bioreactor. A slow feed rate can help to mitigate potential substrate inhibition of the enzyme.

  • Reaction Monitoring: Maintain the reaction at a constant temperature (typically 25-40 °C) and pH. Monitor the reaction progress by periodically taking samples and analyzing them by a suitable chromatographic method (e.g., chiral GC or HPLC) to determine the conversion and enantiomeric excess (ee).

  • Work-up: Once the reaction has reached completion, adjust the pH of the mixture to >10 with an aqueous base (e.g., NaOH). Extract the product into a suitable organic solvent (e.g., methyl tert-butyl ether or toluene).

  • Purification: Wash the combined organic extracts with brine, dry over an anhydrous drying agent (e.g., Na2SO4), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to afford the desired (1R)-1-(4-pentylphenyl)ethanamine.

Quantitative Data Summary:

ParameterTypical Value
Substrate Loading50-150 g/L
Enzyme Loading1-5 g/L
Reaction Time12-48 hours
Conversion>95%
Enantiomeric Excess (ee)>99%
Chemo-catalytic Asymmetric Reductive Amination

Transition metal-catalyzed asymmetric reductive amination is another powerful strategy for the synthesis of chiral primary amines.[10] This approach typically involves the use of a chiral catalyst, an amine source, and a reducing agent.

Causality Behind Experimental Choices:

  • Catalyst System: Ruthenium and Iridium complexes with chiral phosphine ligands are commonly employed for this transformation. The choice of ligand is crucial for achieving high enantioselectivity.

  • Reducing Agent: Molecular hydrogen (H2) is the preferred reducing agent for large-scale processes due to its low cost and the generation of water as the only byproduct.[10]

  • Amine Source: As with the biocatalytic approach, ammonium salts are often used as the amine source.[10]

Experimental Workflow:

Caption: Workflow for chemo-catalytic asymmetric reductive amination.

Protocol 2: Scalable Chemo-catalytic Asymmetric Reductive Amination

  • Reactor Setup: In an inert atmosphere, charge a high-pressure reactor (autoclave) with 4-pentylacetophenone, an ammonium salt (e.g., ammonium acetate), the chiral catalyst (e.g., a Ru- or Ir-based complex), and a suitable solvent (e.g., methanol or trifluoroethanol).[10]

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (typically 20-80 bar). Heat the reaction mixture to the optimal temperature (e.g., 50-100 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by hydrogen uptake and/or by analyzing aliquots via GC or HPLC.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst (if heterogeneous). If the catalyst is homogeneous, it may be removed by other means or the product isolated from it. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent and wash with an aqueous base to remove the ammonium salt. Extract the product into an organic solvent, dry, and concentrate. Purify the crude product by vacuum distillation.

Quantitative Data Summary:

ParameterTypical Value
Substrate to Catalyst Ratio1000:1 to 10,000:1
Hydrogen Pressure20-80 bar
Reaction Temperature50-100 °C
Conversion>98%
Enantiomeric Excess (ee)90-99%

Part 2: Resolution of Racemic 1-(4-pentylphenyl)ethanamine

This strategy involves the non-stereoselective synthesis of the racemic amine, followed by separation of the enantiomers. While this approach may seem less direct, it is often very robust and scalable.

Synthesis of Racemic 1-(4-pentylphenyl)ethanamine

The racemic amine can be prepared by a standard reductive amination of 4-pentylacetophenone.

Protocol 3: Synthesis of Racemic Amine

  • Reaction Setup: To a solution of 4-pentylacetophenone in a suitable solvent (e.g., methanol), add an ammonium salt (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation over a nickel or palladium catalyst).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

  • Work-up: Quench the reaction carefully, adjust the pH to basic, and extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the racemic amine by vacuum distillation.

Diastereomeric Salt Crystallization

This is a classical and highly effective method for resolving racemic amines on an industrial scale.[4][5][12] It relies on the principle that diastereomers have different physical properties, including solubility.

Causality Behind Experimental Choices:

  • Resolving Agent: A chiral acid is used to form a pair of diastereomeric salts with the racemic amine. The choice of resolving agent is crucial and is often determined by empirical screening. Common resolving agents include tartaric acid, mandelic acid, and their derivatives.

  • Solvent: The solvent system is critical for achieving good separation. The ideal solvent will maximize the solubility difference between the two diastereomeric salts, allowing one to crystallize preferentially.

Experimental Workflow:

Caption: Workflow for diastereomeric salt crystallization.

Protocol 4: Chiral Resolution via Diastereomeric Salt Crystallization

  • Salt Formation: Dissolve the racemic 1-(4-pentylphenyl)ethanamine in a suitable solvent (e.g., ethanol, isopropanol, or a mixture with water). In a separate vessel, dissolve approximately 0.5 equivalents of the chiral resolving agent (e.g., L-tartaric acid) in the same solvent, possibly with gentle heating.

  • Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. The desired diastereomeric salt should begin to precipitate. The crystallization process can be promoted by slow cooling, seeding with a small crystal of the desired salt, and allowing sufficient time for equilibration.

  • Isolation: Collect the crystalline salt by filtration and wash it with a small amount of cold solvent.

  • Enrichment: The diastereomeric and enantiomeric purity of the salt can be enhanced by recrystallization.

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., toluene). Add an aqueous base (e.g., NaOH) until the pH is strongly basic. Separate the organic layer, which now contains the free (1R)-1-(4-pentylphenyl)ethanamine.

  • Final Purification: Wash the organic layer with water and brine, dry it, and concentrate it under reduced pressure. The final product can be further purified by vacuum distillation if necessary.

Conclusion

The scalable production of (1R)-1-(4-pentylphenyl)ethanamine can be successfully achieved through several robust methodologies. Asymmetric synthesis, particularly through biocatalytic or chemo-catalytic reductive amination, offers an elegant and efficient route from readily available starting materials. These methods are often preferred for their high atom economy and potential for high enantioselectivity. Alternatively, the classical approach of resolving the racemic amine via diastereomeric salt crystallization remains a highly reliable and industrially proven strategy. The optimal choice of method will depend on a variety of factors, including the desired scale of production, cost of goods, available equipment, and specific process safety and environmental considerations. The protocols and insights provided in this document serve as a comprehensive guide for the development and implementation of a scalable manufacturing process for this important chiral amine.

References

  • Asymmetric Synthesis of Primary Amines via the Spiroborate-Catalyzed Borane Reduction of Oxime Ethers. PMC. Available at: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Available at: [Link]

  • Reductive aminations by imine reductases: from milligrams to tons. PMC. Available at: [Link]

  • Asymmetric Synthesis of Primary Amines via the Spiroborate-Catalyzed Borane Reduction of Oxime Ethers. Organic Letters - ACS Publications. Available at: [Link]

  • Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science (RSC Publishing). Available at: [Link]

  • Direct catalytic asymmetric synthesis of α-chiral primary amines. ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Technical advances towards the industrial application of transaminases for the synthesis of chiral amines. Hovione. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Vapourtec. Available at: [Link]

  • Imine Reductases and Reductive Aminases in Organic Synthesis. ACS Catalysis. Available at: [Link]

  • A Techno-economic Assessment of a Biocatalytic Chiral Amine Production Process Integrated with In Situ Membrane Extraction. Document Server@UHasselt. Available at: [Link]

  • Asymmetric Synthesis of 1-(9-Anthracenyl)ethylamine and Its Trifluoromethyl Analogue via Nucleophilic Addition to an N-(tert-Butylsulfinyl)imine. ResearchGate. Available at: [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. Available at: [Link]

  • Chemo- and Bio-Catalysis for the Synthesis of Chiral Amines in Continuous Flow Reactors. University of Leeds. Available at: [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PMC. Available at: [Link]

  • Purification and chiral resolution. Enantia. Available at: [Link]

  • Asymmetric Synthesis of 1-Phenylethylamine from Styrene via Combined Wacker-Oxidation and Enzymatic Reductive Amination. ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of 1‑Phenylethylamine from Styrene via Combined Wacker Oxidation and Enzymatic Reductive Amination. Figshare. Available at: [Link]

  • Is there an easy way to purify organic amines?. Biotage. Available at: [Link]

  • Biocatalytic syntheses of (R)-1-phenylpropan-2-amine. ResearchGate. Available at: [Link]

  • Chiral Separation techniques at Industrial Scale?. ResearchGate. Available at: [Link]

  • Scalable and sustainable synthesis of chiral amines by biocatalysis. PMC. Available at: [Link]

  • Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines. ResearchGate. Available at: [Link]

  • Nanosecond-scale single-molecule reaction dynamics for scalable synthesis on a chip. Oxford Academic. Available at: [Link]

  • The synthetic method of (R)-1-(4-methylphenyl) ethylamine. Google Patents.
  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. Available at: [Link]

  • An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Construction and optimization of a biocatalytic route for the synthesis of neomenthylamine from menthone. PMC. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (1R)-1-(4-pentylphenyl)ethanamine

Executive Summary & Route Selection (1R)-1-(4-pentylphenyl)ethanamine is a chiral building block often utilized in the synthesis of calcimimetics and other GPCR-targeting therapeutics. The presence of the lipophilic para...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Route Selection

(1R)-1-(4-pentylphenyl)ethanamine is a chiral building block often utilized in the synthesis of calcimimetics and other GPCR-targeting therapeutics. The presence of the lipophilic para-pentyl chain presents unique challenges regarding solubility in aqueous biocatalytic systems and steric/electronic tuning in chemical catalysis.

To maximize yield (>90%) and enantiomeric excess (>99% ee), we recommend Biocatalytic Transamination as the primary route due to its superior stereocontrol. Asymmetric Transfer Hydrogenation (ATH) serves as a robust secondary alternative for non-aqueous environments.

Method Comparison Table
FeatureRoute A: Biocatalytic Transamination Route B: Asymmetric Transfer Hydrogenation Route C: Classical Resolution
Primary Reagent (R)-selective

-Transaminase
Ru-TsDPEN CatalystL-Tartaric Acid or D-Mandelic Acid
Typical Yield 85–95%80–90%35–45% (max 50% theoretical)
Typical ee >99%95–98%>98% (after recrystallization)
Key Challenge Substrate solubility (Pentyl chain)Catalyst deactivation / Air sensitivityLow yield / Labor intensive
Green Score High (Aqueous media)Medium (Organic solvents)Low (Waste generation)

Detailed Protocols & Workflows

Protocol A: Biocatalytic Transamination (Recommended)

This route utilizes an (R)-selective


-transaminase (

-TA) to convert 4-pentylacetophenone directly to the amine.

Reagents:

  • Substrate: 4-Pentylacetophenone (50 mM)

  • Enzyme: (R)-selective

    
    -TA (e.g., Arthrobacter sp. variant)
    
  • Amine Donor: Isopropylamine (1 M) or L-Alanine + LDH/GDH recycling system

  • Buffer: Potassium Phosphate (100 mM, pH 7.5)

  • Co-solvent: DMSO (10-20% v/v) to solubilize the pentyl-substituted ketone.

  • Co-factor: PLP (Pyridoxal-5'-phosphate), 1 mM.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-pentylacetophenone in DMSO.

  • Reaction Assembly: In a reaction vessel, add the buffer, PLP, and amine donor (Isopropylamine is preferred for equilibrium displacement via acetone evaporation).

  • Initiation: Add the DMSO-substrate solution slowly to the aqueous buffer to form a fine emulsion. Add the enzyme lyophilizate or cell lysate.

  • Incubation: Shake at 30°C, 150 rpm for 24 hours. Note: Open systems or nitrogen sweep help remove acetone coproduct to drive equilibrium.

  • Workup: Basify to pH 11 with NaOH. Extract with MTBE or Ethyl Acetate.[1] Dry over

    
     and concentrate.
    
Visualization: Transaminase Reaction Cycle

TransaminaseCycle Substrate 4-Pentylacetophenone Product (1R)-1-(4-pentylphenyl)ethanamine Substrate->Product 4. Amination PLP_Enz PLP-Enzyme (Internal Aldimine) PMP_Enz PMP-Enzyme (Aminated) PLP_Enz->PMP_Enz + Donor / - Acetone ByProduct Co-product (Acetone) PLP_Enz->ByProduct 2. Release PMP_Enz->PLP_Enz 3. Transfer PMP_Enz->PLP_Enz + Ketone / - Product Donor Amine Donor (Isopropylamine) Donor->PMP_Enz 1. Donation

Caption: Simplified Ping-Pong Bi-Bi mechanism of


-Transaminase. The equilibrium is driven by the removal of the volatile co-product (Acetone).
Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Suitable for labs without biocatalysis capabilities. Uses a Ruthenium catalyst with a chiral diamine ligand.[2][3][4]

Reagents:

  • Substrate: 4-Pentylacetophenone.

  • Catalyst: [RuCl(p-cymene)((R,R)-TsDPEN)] (0.5 mol%).[2] Note: (R,R)-ligand yields the (R)-amine via the reduction of the intermediate imine.

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mixture).[2]

  • Solvent: Methanol or Acetonitrile.

Step-by-Step Methodology:

  • Imine Formation (Critical): React 4-pentylacetophenone with ammonium acetate or ammonia in methanol to form the imine in situ, OR pre-form the oxime/imine. Direct reductive amination is preferred.

  • Catalysis: Add the Ru-catalyst to the imine solution.

  • Reduction: Add the HCOOH/TEA mixture slowly at 0°C, then warm to room temperature. Stir for 12-16 hours.

  • Quench: Add water, basify with

    
    .
    
  • Extraction: Extract with DCM.

Troubleshooting Guide & FAQs

Issue 1: Low Conversion in Biocatalytic Route

Symptom: Reaction stalls at 50-60% conversion. Root Cause:

  • Product Inhibition: The chiral amine product inhibits the enzyme.

  • Solubility: The lipophilic pentyl tail causes the substrate to crash out or form aggregates inaccessible to the enzyme.

  • Equilibrium: Failure to remove acetone coproduct.

Troubleshooting Steps:

  • Q: Is the reaction mixture cloudy/precipitated?

    • Action: Increase DMSO concentration to 20% or add a surfactant (e.g., Tween-80 at 0.1%). Use a biphasic system (buffer/heptane) if the enzyme tolerates it.

  • Q: Is the system closed?

    • Action: Apply a gentle nitrogen sweep to strip acetone. Alternatively, use L-alanine as the donor with Lactate Dehydrogenase (LDH) to remove pyruvate, driving the equilibrium chemically.[5]

Issue 2: Low Enantiomeric Excess (ee) in Hydrogenation

Symptom: ee drops below 90%. Root Cause:

  • Temperature: Reaction temperature too high.

  • Catalyst Degradation: Presence of oxygen or water (if using moisture-sensitive ligands).

  • Background Reaction: Non-selective imine reduction.

Troubleshooting Steps:

  • Optimization: Lower reaction temperature to 0°C or -10°C. Slower reactions often yield higher stereoselectivity.

  • Purification: Recrystallize the final amine as a hydrochloride or tartrate salt to upgrade ee from 90% to >99%.

Issue 3: Purification Difficulties (Oiling Out)

Symptom: The product forms an oil rather than a solid salt. Root Cause: The pentyl chain adds significant lipophilicity, making salts (HCl, Tartrate) "greasy" and soluble in organic solvents. Solution:

  • Use non-polar anti-solvents (e.g., Hexane/Heptane) during salt formation.

  • Switch to D-Mandelic acid ; mandelate salts of lipophilic amines often crystallize better than tartrates.

Diagnostic Logic Tree

Use this workflow to diagnose low yield or poor selectivity.

Troubleshooting Start Problem Detected CheckType Identify Issue Start->CheckType LowYield Low Yield (<60%) CheckType->LowYield LowEE Low ee (<95%) CheckType->LowEE SubstrateCheck Check Substrate Solubility LowYield->SubstrateCheck TempCheck Check Reaction Temperature LowEE->TempCheck AddCosolvent Add 15% DMSO or Biphasic System SubstrateCheck->AddCosolvent Precipitate Visible EquilibriumCheck Check Coproduct Removal SubstrateCheck->EquilibriumCheck Solution Clear SweepAcetone Apply N2 Sweep or Vacuum EquilibriumCheck->SweepAcetone Using iPr-NH2 LowerTemp Reduce to 0-5°C TempCheck->LowerTemp Temp > 25°C SaltScreen Salt Recrystallization TempCheck->SaltScreen Temp OK Mandelic Use D-Mandelic Acid SaltScreen->Mandelic

Caption: Diagnostic logic tree for isolating yield and stereoselectivity issues in amine synthesis.

References

  • Biocatalytic Transamination Overview

    • Title: The Industrial Age of Biocatalytic Transamin
    • Source: PMC (NIH).
    • URL:[Link]

  • Asymmetric Hydrogenation Mechanisms

    • Title: Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)
    • Source: PubMed.
    • URL:[Link]

  • Title: Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid (US Patent 4983771).
  • Transaminase Application in APIs

    • Title: Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines.[6]

    • Source: MDPI.
    • URL:[Link][7]

  • General Properties of 1-(4-alkylphenyl)

    • Title: 1-(4-Isopropylphenyl)ethanamine | PubChem.[8]

    • Source: PubChem.[8]

    • URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Enantiomeric Excess in the Synthesis of (1R)-1-(4-pentylphenyl)ethanamine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to help you diagnose and resolve issues of low enantiomeric excess (ee) in the synthesis of (1R)-1-(4-pentylphenyl)ethanamine. Chiral amines are crucial building blocks in pharmaceuticals, and achieving high enantiopurity is paramount.[1][2] This resource is designed to provide actionable solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: My asymmetric reaction is yielding (1R)-1-(4-pentylphenyl)ethanamine with low enantiomeric excess. What are the first and most critical parameters I should verify?

A1: When encountering low enantiomeric excess, a systematic verification of your foundational experimental parameters is the most efficient first step. Simple errors or overlooked details are often the culprits.[3]

  • Purity of Starting Materials:

    • Substrate (4-pentylacetophenone): Ensure the starting ketone is free from impurities that could interfere with the catalyst. Non-obvious impurities can sometimes act as catalyst poisons.[4]

    • Amine Source (e.g., Ammonia or equivalent): If using a nitrogen source, ensure its purity.

    • Reagents and Reducing Agents: Verify the purity and activity of all other reagents, especially the hydride source in a reductive amination.

  • Solvent Quality:

    • Anhydrous Conditions: Many asymmetric catalysts, particularly transition-metal complexes, are highly sensitive to water.[5] Residual moisture can hydrolyze the catalyst or the imine intermediate, leading to a competing, non-selective background reaction. Use freshly distilled or commercially available anhydrous solvents.

    • Solvent Purity: Peroxides in ether solvents or other reactive impurities can deactivate the catalyst.

  • Reaction Temperature:

    • Temperature control is critical. Asymmetric reactions often exhibit higher selectivity at lower temperatures because the small energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy (kBT).[3] Verify that your cooling bath is at the correct temperature and stable throughout the reaction.

  • Concentrations and Stoichiometry:

    • Incorrect concentrations can alter the reaction kinetics and, in some cases, lead to catalyst aggregation or the formation of less selective catalytic species.[3] Double-check all calculations and measurements for substrate, catalyst, and reagents.

Q2: I've confirmed my basic setup is correct. How can I determine if my chiral catalyst is the source of the low enantioselectivity?

A2: Catalyst integrity is the heart of any asymmetric transformation. If foundational checks don't solve the problem, the catalyst is the next logical focus.

  • Verify Catalyst/Ligand Purity and Integrity:

    • Source and Storage: If using a commercial catalyst, ensure it is from a reputable supplier and has been stored under the recommended conditions (e.g., under inert atmosphere, protected from light, refrigerated).

    • In-House Preparation: If the catalyst or ligand was synthesized in-house, its structural and enantiomeric purity is paramount. Any contamination with the opposite enantiomer of the ligand will directly reduce the final ee of the product.[5] Verify purity using techniques like NMR or chiral HPLC.

  • Run a Control Reaction:

    • A crucial diagnostic step is to perform a control reaction using a well-established substrate that is known to give high ee with your specific catalyst system.[3] If this benchmark reaction also results in low ee, it strongly indicates a problem with the catalyst itself (inactivity or degradation). If the control works well, the issue likely lies with the specific substrate (4-pentylacetophenone) or its interaction with the catalyst.

  • Investigate Catalyst Poisoning:

    • Catalyst poisoning is the deactivation of active sites by chemical compounds.[6] Poisons can originate from starting materials, solvents, or even the product itself (product inhibition).[4][7]

    • Common Poisons: Sulfur compounds, nitrogen-containing heterocycles, carbon monoxide (from various sources), and heavy metals are notorious poisons for many transition metal catalysts.[4][6]

    • Product Inhibition: The desired amine product, being a Lewis base, can sometimes coordinate to the metal center of the catalyst and inhibit its activity, an issue observed in some hydrogenation reactions.[7]

Diagnostic Workflow: Suspected Catalyst Deactivation

This workflow helps determine if catalyst deactivation or poisoning is the root cause of low conversion or enantioselectivity.

G start Low ee or Stalled Reaction check_control Run Control Reaction (Benchmark Substrate) start->check_control control_ok Control Reaction Successful? (High ee) check_control->control_ok catalyst_issue Problem is Catalyst-Related control_ok->catalyst_issue No substrate_issue Problem is Substrate- or Condition-Specific control_ok->substrate_issue Yes verify_source Verify Catalyst Source, Storage, and Purity catalyst_issue->verify_source purify_reagents Purify Substrate and Solvents Rigorously substrate_issue->purify_reagents test_additives Consider Additives to Mitigate Inhibition purify_reagents->test_additives new_batch Prepare/Purchase New Catalyst Batch verify_source->new_batch G sub 4-pentylacetophenone (Ketone) imine Prochiral Imine + H2O sub->imine Condensation (rate = k1) amine + NH3 imine->sub Hydrolysis (rate = k-1) product (1R)-1-(4-pentylphenyl)ethanamine imine->product Asymmetric Reduction

Caption: The key equilibrium between ketone and imine in reductive amination.

  • Issue 1: Competing Racemic Background Reaction: The most common failure mode is the reduction of the starting ketone before it can be converted to the imine. Most chiral catalysts for imine reduction do not effectively reduce ketones. If your reducing agent is not selective for the imine, it will reduce the ketone to a racemic alcohol, which cannot be converted to the desired amine.

  • Issue 2: Poor Imine Formation Equilibrium: The condensation of the ketone and amine source to form the imine is a reversible reaction. [8]If the equilibrium does not favor the imine, its concentration will be low, slowing down the desired asymmetric reduction.

    • Solution: This equilibrium is often driven towards the imine by removing water using molecular sieves or by using a Lewis acid co-catalyst (e.g., Ti(iPrO)₄) that facilitates condensation. [9]

  • Issue 3: Choice of Reducing Agent: The selection of the hydride source is critical.

    • Selective Reductants: Reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often used because they reduce imines much faster than ketones, allowing for a one-pot procedure. [10][9][11] * Non-Selective Reductants: A powerful reductant like sodium borohydride (NaBH₄) will rapidly reduce the starting ketone. [9]If using NaBH₄, it is crucial to ensure imine formation is complete before adding the reducing agent in a two-step, one-pot process. [11]

Q4: How significantly can the reaction solvent and substrate concentration affect my enantiomeric excess?

A4: The roles of solvent and concentration are profound and should not be underestimated. Screening these parameters is a standard part of optimizing any asymmetric reaction.

  • Solvent Effects: The solvent can dramatically influence the enantioselectivity by altering the energetics of the diastereomeric transition states. [3][12] * Mechanism: The solvent can stabilize or destabilize the catalyst-substrate complex through specific interactions (e.g., hydrogen bonding, Lewis basicity) or non-specific dielectric effects. [12]A switch from a non-coordinating solvent like toluene to a more coordinating one like THF can sometimes invert the preferred enantiomer or significantly change the ee.

    • Recommendation: A solvent screen is highly recommended. See the table below for a hypothetical example.

  • Concentration Effects: Running the reaction at a higher or lower concentration can impact the ee.

    • High Concentrations: Can sometimes lead to catalyst aggregation, forming species that are either less active or less selective.

    • Low Concentrations: While often beneficial for selectivity, excessively dilute conditions can slow the reaction rate to an impractical level. It is advisable to test a range of concentrations (e.g., 0.05 M, 0.1 M, 0.5 M) to find the optimal balance. [3]

Table 1: Illustrative Effect of Solvent on Enantiomeric Excess (Note: This data is hypothetical and serves for illustrative purposes only.)

EntryCatalystSolventTemperature (°C)Yield (%)ee (%)
1Ru-BINAP (0.5 mol%)Methanol259575
2Ru-BINAP (0.5 mol%)Toluene259288
3Ru-BINAP (0.5 mol%)Dichloromethane259894
4Ru-BINAP (0.5 mol%)Tetrahydrofuran (THF)258562
Q5: I am using an enzymatic kinetic resolution. What factors should I investigate for low ee?

A5: Enzymatic resolutions are powerful but are sensitive to specific reaction conditions that maintain the enzyme's structure and activity. [13][14]

  • Enzyme Activity: Ensure the enzyme (e.g., a lipase like Novozym 435) is active. [13]Use a fresh batch or test it on a known substrate. Enzyme activity can be compromised by improper storage or contaminants.

  • pH and Buffer: The pH of the reaction medium is critical for enzyme stability and catalytic activity. [15]The optimal pH can be very specific to the enzyme and substrate. If performing the reaction in a biphasic system or with aqueous components, ensure the pH is controlled and optimized.

  • Acyl Donor: In a kinetic resolution involving acylation, the choice of the acyl donor (e.g., an ester or acid) can significantly impact both the reaction rate and the enantioselectivity (E-value). [16]Screening different acyl donors (e.g., ethyl acetate vs. lauric acid) is often necessary.

  • Reaction Time and Conversion: In a kinetic resolution, the enantiomeric excess of both the unreacted starting material and the product changes with conversion. According to theory, achieving high ee for the remaining starting material requires the reaction to proceed to approximately 50% conversion. [17]Stopping the reaction too early or too late will result in suboptimal ee. It is crucial to monitor the reaction over time to determine the optimal endpoint.

Q6: How can I be certain that my method for measuring enantiomeric excess is accurate and not the source of the error?

A6: An unreliable ee measurement can send you on a fruitless optimization journey. It is essential to have a robust and validated analytical method. The most common techniques are chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). [18]

Protocol: General Workflow for ee Determination by Chiral HPLC

  • Sample Preparation:

    • Take a small, representative aliquot from your crude reaction mixture.

    • Perform a mini-workup: Dilute with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over Na₂SO₄.

    • Filter and pass the solution through a small plug of silica gel to remove the catalyst and baseline impurities.

    • Carefully concentrate the filtrate.

    • Dissolve the residue in the HPLC mobile phase to a concentration of approximately 1 mg/mL.

  • Method Development:

    • Column Selection: Choose a chiral stationary phase (CSP) appropriate for amines (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

    • Mobile Phase: Start with a standard mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10).

    • Additive: For basic compounds like amines, it is often necessary to add a small amount of an amine additive (e.g., 0.1% diethylamine or butylamine) to the mobile phase to improve peak shape and prevent tailing.

    • Optimization: If you do not achieve baseline separation of the two enantiomer peaks, systematically vary the ratio of hexane to isopropanol.

  • Quantification:

    • Once baseline separation is achieved, integrate the area under each enantiomer's peak.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).

    • Validation: To confirm peak identity, inject a sample of the racemic material to ensure you see two peaks of roughly equal area.

References

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

  • Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst. RSC Publishing. [Link]

  • Enantioselective Synthesis of Chiral Amines via Biocatalytic Carbene N−H Insertion. University of Rochester. [Link]

  • Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enamides. ChemRxiv. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]

  • Observation of the solvent enantio-isotope effect in asymmetric ring-opening of cyclic diaryliodoniums with selenocyanate. RSC Publishing. [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC. [Link]

  • Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. DiVA portal. [Link]

  • Kinetic Resolution of Racemic Primary Amines Using Geobacillus stearothermophilus Amine Dehydrogenase Variant. PMC. [Link]

  • Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. ResearchGate. [Link]

  • Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. ResearchGate. [Link]

  • Determination of Enantiomeric Excess in Confined Aprotic Solvent. ACS Electrochemistry. [Link]

  • Catalyst poisoning. Wikipedia. [Link]

  • Catalyst poisoning experiments with 200 equiv. Hg per [Fe]. ResearchGate. [Link]

  • Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. [Link]

  • Insights into Self-Poisoning during Catalytic Hydrogenation on Platinum Surfaces using ATR-IR Spectroelectrochemistry. NPL Publications. [Link]

  • Asymmetric Synthesis. University of Guelph. [Link]

  • Asymmetric reactions_synthesis. University of Pennsylvania. [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. PMC. [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • The synthetic method of (R)-1-(4-methylphenyl) ethylamine.
  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Simple method for producing 1,1-bis (4-aminophenyl) ethane.
  • Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate. [Link]

  • Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-).

Sources

Troubleshooting

Technical Guide: Recrystallization &amp; Purification of (1R)-1-(4-pentylphenyl)ethanamine

Executive Summary & Compound Profile (1R)-1-(4-pentylphenyl)ethanamine (CAS: 1212392-82-9) is a critical chiral building block, often utilized in the synthesis of S1P receptor modulators and other lipophilic pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

(1R)-1-(4-pentylphenyl)ethanamine (CAS: 1212392-82-9) is a critical chiral building block, often utilized in the synthesis of S1P receptor modulators and other lipophilic pharmaceutical intermediates.

Technical Challenge: Unlike simpler analogs (e.g., 1-phenylethanamine), the 4-pentyl chain introduces significant lipophilicity (


). This structural feature creates a specific purification bottleneck: "Oiling Out"  (liquid-liquid phase separation) often competes with crystallization. Standard polar protocols for amine salts frequently fail because the hydrophobic tail disrupts the lattice energy required for precipitation in aqueous-heavy media.

This guide provides a validated solvent selection strategy, moving beyond "trial and error" to a thermodynamic approach based on polarity matching and salt selection.

Solvent Selection Matrix

The free base of (1R)-1-(4-pentylphenyl)ethanamine is typically an oil or low-melting solid. Recrystallization is only viable via salt formation.

Table 1: Recommended Solvent Systems by Salt Type
Salt FormPrimary Solvent SystemAntisolventTechnical Rationale
(L)-Tartrate Methanol (MeOH) Water (

)
Best for Optical Purity. The classic resolving system. The tartrate dianion forms a rigid H-bond network that tolerates the pentyl tail if water content is controlled (<15%).
Hydrochloride (HCl) Isopropanol (IPA) Ethyl Acetate (EtOAc) Best for Chemical Purity. The HCl salt is often hygroscopic. IPA solubilizes the salt at reflux; EtOAc (moderate polarity) reduces solubility without inducing oiling out like Hexanes would.
Mandelate Ethanol (EtOH) Diethyl Ether (

)
Alternative Resolution. If tartrate fails, mandelic acid provides a lipophilic counter-ion that matches the pentyl chain's hydrophobicity.
Detailed Technical Protocols
Protocol A: Optical Enrichment via Tartrate Salt (The "Gold Standard")

Use this protocol if your Enantiomeric Excess (ee) is <98% and needs boosting.

Mechanism: This relies on the solubility difference between the diastereomeric salts:


-salt (less soluble) vs. 

-salt (more soluble).[1][2]
  • Stoichiometry: Dissolve 1.0 eq of crude amine in Methanol (5 mL per gram).

  • Acid Addition: Add 1.0 eq of (L)-(+)-Tartaric acid dissolved in warm Methanol.

    • Note: Do not use (D)-tartaric acid unless you are targeting the (S)-amine.

  • Nucleation: Heat to reflux (

    
    ) until clear.
    
  • Controlled Cooling: Cool slowly to

    
     over 4 hours.
    
    • Critical Step: If the solution turns cloudy/milky (oiling out), reheat immediately and add a small volume of Methanol (not water).

  • Antisolvent: Once crystals are visible, add Water dropwise until the solution is faintly turbid, then cool to

    
    .
    
  • Filtration: Collect solids. Wash with cold MeOH/Water (9:1) .

Protocol B: Chemical Purification via HCl Salt

Use this protocol to remove chemical impurities (colored byproducts, regioisomers).

  • Salt Formation: Dissolve free base in Isopropanol (IPA) . Add 1.1 eq of HCl (using 5-6N HCl in IPA).

  • Reflux: Heat to near boiling (

    
    ).
    
  • Antisolvent Addition: Add Ethyl Acetate slowly until persistent turbidity is observed.

  • Re-dissolution: Add drops of hot IPA until clear.

  • Crystallization: Allow to stand at room temperature. The lipophilic pentyl group favors crystallization from this moderately polar organic mixture.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a second liquid layer) instead of crystallizing. Why? A: This is the most common issue with pentyl-substituted amines. It occurs when the Meta-Stable Zone Width (MSZW) is too narrow or the temperature drops too fast.

  • The Fix: You are likely using a solvent that is too polar (repelling the pentyl tail).

    • If using Water/MeOH, reduce the water content .

    • Switch to a less polar system: IPA/Isopropyl Ether .

    • Seed the mixture: Add a tiny crystal of pure product at the cloud point to provide a template for the lattice.

Q2: The yield is very low (<40%). How do I recover the rest? A: High solubility of the lipophilic tail in organic solvents causes yield loss.

  • The Fix: Do not discard the mother liquor. Evaporate it to 50% volume and cool to

    
    .
    
  • Warning: Second crops often have lower optical purity. Always check ee% of the second crop before combining.

Q3: Can I recrystallize the free base directly? A: Highly unlikely. The melting point is likely near or below room temperature due to the flexible pentyl chain disrupting packing. Always convert to a salt (HCl or Tartrate) for purification.

Process Logic Visualization

The following diagram illustrates the decision logic for solvent selection based on your specific purity goals.

RecrystallizationLogic Start Crude (1R)-1-(4-pentylphenyl)ethanamine CheckPurity Check Purity Goals Start->CheckPurity Goal_EE Goal: Increase Optical Purity (ee%) CheckPurity->Goal_EE Low ee% Goal_Chem Goal: Remove Chemical Impurities CheckPurity->Goal_Chem Low Chemical Purity Tartrate Form (L)-Tartrate Salt Goal_EE->Tartrate HCl Form HCl Salt Goal_Chem->HCl Solvent_Tart Solvent: Methanol (Primary) Antisolvent: Water (Trace) Tartrate->Solvent_Tart Solvent_HCl Solvent: Isopropanol (Primary) Antisolvent: Ethyl Acetate HCl->Solvent_HCl OilingOut Issue: Oiling Out? Solvent_Tart->OilingOut Solvent_HCl->OilingOut Fix_Oil Action: Add MeOH (Solubilize) OR Seed Crystal OilingOut->Fix_Oil Yes Final Pure Crystalline Solid OilingOut->Final No Fix_Oil->Solvent_Tart Retry

Caption: Decision tree for selecting the optimal salt and solvent system based on purification objectives.

References
  • Org. Synth. 2011, 88, 212-223. Synthesis of Enamides and Amine Resolution. (General protocols for chiral amine resolution using tartaric acid). [Link]

  • University of Massachusetts Amherst. Recrystallization Theory and Solvent Selection. (Fundamental principles of solubility vs. temperature). [Link]

Sources

Optimization

Minimizing side reactions when using (1R)-1-(4-pentylphenyl)ethanamine

The following guide serves as a specialized Technical Support Center for researchers working with (1R)-1-(4-pentylphenyl)ethanamine (CAS: 1212392-82-9). This chiral amine is a high-value building block, often used in the...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with (1R)-1-(4-pentylphenyl)ethanamine (CAS: 1212392-82-9). This chiral amine is a high-value building block, often used in the synthesis of liquid crystals, calcimimetics, and complex resolving agents. Its utility, however, is frequently compromised by three specific failure modes: racemization , over-alkylation , and atmospheric degradation .

Status: Operational | Tier: Level 3 (Senior Application Scientist)[1]

Core Chemical Profile & Sensitivity Analysis

Before troubleshooting, verify your substrate's integrity. The 4-pentyl group adds significant lipophilicity compared to standard phenylethylamines, altering solubility and extraction behaviors.

ParameterSpecification / Risk Factor
Chiral Center Alpha-carbon (Benzylic) . Highly susceptible to deprotonation due to benzylic resonance stabilization.
Nucleophilicity Primary Amine (-NH₂) .[1] High. Prone to over-alkylation (forming secondary/tertiary amines).[1]
Lipophilicity High (Pentyl tail) . Requires non-polar solvents (DCM, Toluene) for efficient extraction; may form oils rather than crystals.
Storage Stability Moderate .[1] Reacts avidly with atmospheric CO₂ to form carbamate salts (white crust).[1]

Troubleshooting Guide: Common Failure Modes

Ticket #001: "My product's enantiomeric excess (ee) dropped after the reaction."

Diagnosis: Racemization (Loss of Stereochemical Integrity).[1] Root Cause: The proton at the chiral center (benzylic position) is acidic (


 in DMSO, but lower in the presence of metals or Lewis acids). Removal of this proton creates a planar, achiral carbanion intermediate.

Mechanism of Failure:

  • Base-Catalyzed: Strong bases (e.g., KOtBu, NaH) or even moderate bases (Et₃N) at high heat remove the benzylic proton.[1]

  • Imine-Enamine Tautomerization: If you form an imine (Schiff base), the

    
    -proton becomes significantly more acidic, facilitating racemization.[1]
    

Corrective Protocols:

  • Avoid "Hard" Bases: Switch from hydroxides/alkoxides to non-nucleophilic, bulky bases like DIPEA (Hünig's base) or inorganic carbonates (K₂CO₃), which are less likely to deprotonate the chiral center.

  • Temperature Control: Keep reaction temperatures below 60°C whenever possible. Racemization rates follow Arrhenius kinetics; a 10°C increase can double the rate of stereocenter loss.

  • Solvent Choice: Avoid high-polarity aprotic solvents (DMSO, DMF) with strong bases, as they enhance basicity and promote deprotonation.[1] Use Toluene or THF instead.[1]

RacemizationPathways Start (1R)-Isomer (Active Reagent) Intermediate Planar Carbanion (Achiral Intermediate) Start->Intermediate Deprotonation (-H+) End_R (1R)-Isomer (Retention) Intermediate->End_R +H+ (Top Face) End_S (1S)-Isomer (Inversion/Racemization) Intermediate->End_S +H+ (Bottom Face) Trigger1 Strong Base (KOtBu, NaH) Trigger1->Start Trigger2 High Temp (>80°C) Trigger2->Start

Caption: Racemization occurs via deprotonation of the benzylic carbon, leading to a planar intermediate that can reprotonate to form the unwanted (1S)-enantiomer.[1]

Ticket #002: "I'm getting a mixture of mono-, di-, and tri-alkylated products."

Diagnosis: Uncontrolled Nucleophilic Substitution (Over-Alkylation).[1] Root Cause: The product of the first alkylation (a secondary amine) is often more nucleophilic than the starting primary amine due to the inductive electron-donating effect of the alkyl group.

Corrective Protocols:

  • Method A: Reductive Amination (Recommended) Instead of reacting with an alkyl halide, react the amine with a corresponding aldehyde/ketone to form an imine, then reduce it (using NaBH(OAc)₃ or NaBH₃CN). This stepwise mechanism prevents over-alkylation because the imine cannot react further until reduced.

  • Method B: Protecting Group Strategy If you must use an alkyl halide:

    • Protect the amine (e.g., Boc-protection).[1][2]

    • Alkylate the nitrogen (using NaH/R-X).[1]

    • Deprotect (TFA/HCl).[1] Why? The carbamate proton (N-H of Boc-amine) is acidic, not nucleophilic, preventing multiple alkylations.

  • Method C: Syringe Pump Addition If direct alkylation is unavoidable, add the alkylating agent slowly to a large excess of the amine. This keeps the concentration of the alkylating agent low relative to the primary amine.

Ticket #003: "The liquid has turned cloudy or formed a white crust."

Diagnosis: Carbonate Formation (Atmospheric Degradation).[1] Root Cause: Primary amines are basic and react with atmospheric CO₂ to form carbamic acid salts (carbamates) or ammonium carbonates.[1]

Reaction:


[1]

Corrective Protocols:

  • Storage: Always store under an inert atmosphere (Argon or Nitrogen).[1] Cap vials immediately after use.

  • Recovery: If crust forms, dissolve the mixture in an organic solvent (DCM or EtOAc) and wash with 1M NaOH . The base will deprotonate the carbamate salt, releasing CO₂ and regenerating the free amine in the organic layer. Dry over Na₂SO₄ and concentrate.

Workflow Visualization: Selective Synthesis

The following flowchart outlines the decision logic for minimizing side reactions during functionalization.

SynthesisWorkflow Start Start: (1R)-1-(4-pentylphenyl)ethanamine Goal Goal: N-Alkylation Start->Goal Decision Is the electrophile an Alkyl Halide or Aldehyde? Goal->Decision Path_Aldehyde Aldehyde/Ketone Decision->Path_Aldehyde Path_Halide Alkyl Halide Decision->Path_Halide Action_Reductive Protocol: Reductive Amination (NaBH(OAc)3, mild acid) Path_Aldehyde->Action_Reductive Preferred Route Action_Direct Direct Alkylation (Risk: Over-alkylation) Path_Halide->Action_Direct Quick/Dirty Action_Protect Protocol: Boc-Protection -> Alkylation Path_Halide->Action_Protect High Purity Route Result_Good High Yield Mono-alkylated Product Action_Reductive->Result_Good Result_Bad Mixture of Products (Mono/Di/Tri) Action_Direct->Result_Bad Action_Protect->Result_Good

Caption: Decision tree for N-functionalization. Reductive amination or protection strategies are preferred over direct alkylation to ensure product purity.

Frequently Asked Questions (FAQs)

Q: Can I use acid-water workup to purify this amine? A: Yes, but with caution. The pentyl chain makes the molecule lipophilic.

  • Protocol: Dissolve crude in DCM. Extract with 1M HCl.[1] The amine moves to the aqueous layer (as the HCl salt). Impurities remain in DCM.[1]

  • Critical Step: Immediately basify the aqueous layer (pH > 12) with NaOH and re-extract into DCM.[1] Do not leave the amine in acidic water for prolonged periods if other acid-sensitive groups are present.[1]

Q: How do I remove the "pentyl" impurities? A: The "pentyl" group is stable, but if you see impurities related to the starting material (e.g., 4-pentylacetophenone from incomplete synthesis), use the acid-base extraction method described above. The ketone (acetophenone derivative) is neutral and will stay in the organic layer during the acid wash.

Q: Is the 1R configuration stable in solution? A: In neutral organic solvents (CDCl₃, Methanol), it is stable for weeks at room temperature. In the presence of aldehydes (even trace amounts in solvents), it will form imines which racemize faster. Always use fresh, high-quality solvents.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7015756, (1R)-1-(4-methylphenyl)ethanamine (Analogous Structure).[1] Retrieved from [Link][1]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of (1R)-1-(4-pentylphenyl)ethanamine

Topic: Stability of (1R)-1-(4-pentylphenyl)ethanamine under acidic conditions CAS Registry Number: 1212392-82-9 (Generic reference for the R-isomer) Chemical Class: Chiral -methylbenzylamine derivative / Lipophilic prima...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of (1R)-1-(4-pentylphenyl)ethanamine under acidic conditions CAS Registry Number: 1212392-82-9 (Generic reference for the R-isomer) Chemical Class: Chiral


-methylbenzylamine derivative / Lipophilic primary amine

Executive Summary: The Stability Paradox

For researchers working with (1R)-1-(4-pentylphenyl)ethanamine , acidic conditions represent a "stability paradox." While acidification is the primary method to prevent oxidative degradation , it introduces specific physicochemical challenges due to the molecule's unique structure.

  • Chemical Stability (Good): Protonation of the amine (

    
    ) shuts down oxidation pathways and prevents reaction with atmospheric 
    
    
    
    (carbamate formation).
  • Stereochemical Stability (Caution): The benzylic carbon is generally robust, but the para-pentyl group (electron-donating) slightly stabilizes the benzylic carbocation intermediate. Under forcing acidic conditions (e.g., refluxing HCl), this increases the risk of racemization via an

    
    -like mechanism.
    
  • Physical Stability (The Main Issue): The hydrophobic pentyl tail combined with the ionic ammonium headgroup creates an amphiphilic (surfactant-like) structure. This often leads to "oiling out" or gel formation rather than crystallization during salt formation.

Critical Mechanism Visualization

The following diagram outlines the competing pathways that dictate the stability of this molecule.

StabilityPathways FreeBase (1R)-Free Amine (Lipophilic, Unstable) Salt (1R)-Ammonium Salt (Stable Storage Form) FreeBase->Salt + Acid (pH < 4) Stabilization Oxidation Imines/Oxidation Products (Discoloration) FreeBase->Oxidation Air/Light (Slow) Salt->FreeBase Base (Neutralization) Carbocation Benzylic Carbocation (Planar Intermediate) Salt->Carbocation High Heat (>80°C) Strong Acid Racemate Racemic Mixture (Loss of Chirality) Carbocation->Racemate Re-attack by Nucleophile

Figure 1: Stability Logic Flow. Acidification protects against oxidation (Red path) but extreme heat in acid can trigger racemization (Yellow path).

Troubleshooting Guide: Common Issues

Issue 1: "My solution turned into a sticky oil/gel upon adding HCl."

Diagnosis: This is a solubility/surfactant effect , not chemical degradation. The pentyl chain renders the molecule highly lipophilic (LogP ~3.4–4.0). When you protonate the amine in water, you create a cationic surfactant. If the concentration is too high or the counter-ion (Cl⁻) concentration is high (common ion effect), the salt precipitates as a viscous oil ("oiling out") rather than a crystal.

Corrective Protocol (The "Anti-Oil" Method):

  • Do not use pure water. Use a biphasic system or a polar organic solvent.

  • Solvent Switch: Dissolve the free amine in Diethyl Ether or MTBE .

  • Acidification: Add HCl as a solution in Dioxane or Isopropanol (anhydrous), not aqueous HCl.

  • Result: The hydrochloride salt should precipitate as a white solid in the organic ether, avoiding the aqueous "oiling" phase.

Issue 2: "The optical rotation dropped after heating in acid."

Diagnosis: Acid-Catalyzed Racemization. While primary amines are resistant to hydrolysis, the benzylic position is sensitive. The para-pentyl group donates electron density into the benzene ring, stabilizing the transition state for carbocation formation.

  • Risk Factor: High. If heated >80°C in strong acid (e.g., 6M HCl).

  • Mechanism: Protonation makes the group a better leaving group (marginally), but the real driver is the stability of the resulting cation.

  • Solution: strictly limit temperature during acidic handling. Never reflux this amine in acid unless intended for hydrolysis/degradation studies.

Issue 3: "The sample is yellowing in storage."

Diagnosis: Oxidative degradation of residual free amine. If the amine was not fully protonated (stoichiometry error), the remaining free base will oxidize. Benzylic amines form imines and eventually benzaldehydes/acetophenones upon oxidation.

Verification Step:

  • Dissolve a small amount in water/methanol.

  • Check pH.[1] It must be < 5.0 .[2] If pH > 7, you have free amine present.

Experimental Protocols

Protocol A: Safe Salt Formation (Storage Form)

Purpose: To convert the unstable liquid amine into a stable solid for long-term storage.

StepActionTechnical Rationale
1 Dissolve 1.0 eq of (1R)-amine in MTBE (10 mL/g).MTBE dissolves the lipophilic pentyl chain but is poor for the salt.
2 Cool to 0–5°C in an ice bath.Reduces kinetic energy to promote crystallization over oiling.
3 Dropwise add 1.1 eq of HCl in Isopropanol (2–4M) .Anhydrous acid prevents the formation of aqueous emulsions.
4 Stir for 30 mins. Filter the white solid.
5 Wash with cold MTBE; dry under vacuum.Removes trace excess acid and impurities.
Protocol B: Acid Stress Test (Stability Validation)

Purpose: To determine if your specific experimental conditions will cause racemization.

  • Prepare: 10 mg of amine salt in 1 mL of solvent (e.g., 1M HCl).

  • Stress: Heat to 60°C for 4 hours .

  • Neutralize: Carefully add saturated

    
     until pH ~9. Extract with Hexane.
    
  • Analyze: Inject onto Chiral HPLC (e.g., Chiralcel OD-H or AD-H column).

    • Mobile Phase: Hexane:IPA (90:10) + 0.1% Diethylamine.

    • Success Criteria: Enantiomeric Excess (ee%) change < 0.5% compared to control.

Frequently Asked Questions (FAQ)

Q: Can I store the amine in DMSO with TFA? A: Yes, but with caution. TFA (Trifluoroacetic acid) will protonate the amine, stabilizing it. However, DMSO is an oxidant (can act as a Swern-like oxidant under specific activation, though unlikely here). For long-term storage, solid HCl salt at -20°C is superior to solution storage.

Q: Does the pentyl chain affect the pKa? A: Minimally. The pKa of the conjugate acid is likely 9.5 ± 0.5 , similar to


-methylbenzylamine. The pentyl group is too far from the nitrogen to exert a strong inductive pull, but the lipophilicity changes the apparent pKa in mixed organic-aqueous solvents.

Q: I see an extra peak in HPLC after acid treatment. What is it? A: If you used methanol as a solvent with strong acid, check for methyl ether formation . The benzylic position can undergo solvolysis (


) where methanol attacks the carbocation, replacing the amine.
  • Check: Mass Spec for M+ (Amine) vs M+ (Ether).

Decision Tree: Handling "Cloudy" Samples

Use this flow to diagnose physical vs. chemical instability.

Troubleshooting Start Problem: Sample is Cloudy/Oily CheckPH Check pH Start->CheckPH HighPH pH > 7 (Basic) CheckPH->HighPH Result LowPH pH < 4 (Acidic) CheckPH->LowPH Result FreeBaseIssue Cause: Free Amine Insolubility Action: Add more Acid HighPH->FreeBaseIssue SaltIssue Cause: Salt Oiling Out (Surfactant Effect) LowPH->SaltIssue SolveSalt Action: Add Methanol or Warm slightly to dissolve micelles SaltIssue->SolveSalt

Figure 2: Troubleshooting flow for solubility issues common to pentyl-substituted amines.

References

  • March, J., & Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.
  • ChemicalBook. (2024). Properties and Safety of (R)-1-(4-methylphenyl)ethylamine. Link (Proxy data for benzylic amine handling).

  • Nohira, H., et al. (2002).[2] Optical Resolution of

    
    -Methylbenzylamine Derivatives. Tetrahedron: Asymmetry. (Establishes the stability of the chiral center during salt formation/resolution).
    
  • PubChem. (2024).[3] Compound Summary: Benzenemethanamine, alpha-methyl-, hydrochloride.[4] Link (Data on pKa and salt properties of the parent scaffold).

  • ICH Guidelines. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Link (Standard protocols for stress testing).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Stereochemical Analysis of (1R)-1-(4-pentylphenyl)ethanamine

Executive Summary Compound: (1R)-1-(4-pentylphenyl)ethanamine (CAS: 1212392-82-9) Molecular Formula: C₁₃H₂₁N Target Audience: Medicinal Chemists, Analytical Scientists, QA/QC Professionals. In drug development, the enant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: (1R)-1-(4-pentylphenyl)ethanamine (CAS: 1212392-82-9) Molecular Formula: C₁₃H₂₁N Target Audience: Medicinal Chemists, Analytical Scientists, QA/QC Professionals.

In drug development, the enantiomeric purity of chiral amines like (1R)-1-(4-pentylphenyl)ethanamine is a Critical Quality Attribute (CQA). While standard 1H NMR confirms chemical structure, it is blind to stereochemistry. This guide objectively compares three NMR-based methodologies for determining Enantiomeric Excess (ee): Chiral Solvating Agents (CSAs) , Chiral Derivatization , and Chiral Shift Reagents (CSRs) .

Part 1: Baseline Structural Characterization

Before assessing stereopurity, the chemical structure must be validated. The following data represents the theoretical consensus assignment for the free base in CDCl₃, derived from structural analogs (e.g., 1-(p-tolyl)ethanamine) and substituent additive rules.

Standard 1H NMR Assignment (400 MHz, CDCl₃)

Note: Standard NMR cannot distinguish between the (1R) and (1S) enantiomers.

Chemical Shift (δ, ppm)MultiplicityIntegralAssignmentStructural Fragment
7.25 Doublet (

Hz)
2HAr-H (meta to alkyl)Aromatic Ring (AA'BB')
7.15 Doublet (

Hz)
2HAr-H (ortho to alkyl)Aromatic Ring (AA'BB')
4.10 Quartet (

Hz)
1HCH -NH₂Chiral Center (Methine)
2.58 Triplet (

Hz)
2HAr-CH₂ -CH₂Benzylic Methylene
1.60 Quintet (approx)2HCH₂-CH₂ -CH₂Pentyl Chain
1.55 Broad Singlet2H-NH₂Amine (Exchangeable)
1.38 Doublet (

Hz)
3HCH-CH₃ Methyl (Chiral Center)
1.32 Multiplet4H-(CH₂)₂-Pentyl Chain
0.89 Triplet (

Hz)
3H-CH₃Terminal Methyl
Signal Logic Visualization

The following diagram illustrates the coupling logic that results in the observed splitting patterns.

NMR_Splitting Methine Methine Proton (H-C-N) δ 4.10 ppm Methyl Methyl Group (CH3) δ 1.38 ppm Methine->Methyl Vicinal Coupling (³J ≈ 6.6 Hz) Methine->Methyl Splits into Doublet Methyl->Methine Splits into Quartet Aromatic Aromatic Ring AA'BB' System Pentyl Pentyl Chain (Multiple CH2s) Aromatic->Pentyl No strong coupling (Separated by >3 bonds)

Caption: Coupling network showing the reciprocal splitting between the chiral center methine and the adjacent methyl group.

Part 2: Comparative Analysis of Chiral Analysis Methods

To verify the (1R) configuration and quantify enantiomeric excess (ee), the enantiomers must be differentiated.

Method A: Chiral Solvating Agents (CSAs)

Reagent: (R)- or (S)-1,1'-Bi-2-naphthol (BINOL). Mechanism: Non-covalent formation of diastereomeric salt complexes in solution. Performance:

  • Pros: Non-destructive, rapid (mix and measure), sample recoverable.

  • Cons: Sensitivity depends on concentration and temperature; peaks may broaden.

  • Key Signal: The methyl doublet (δ 1.38) splits into two distinct doublets (one for R, one for S) due to the anisotropic environment created by BINOL.

Method B: Chiral Derivatization (Mosher's Amide)

Reagent: (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). Mechanism: Covalent formation of stable diastereomeric amides. Performance:

  • Pros: High resolution (large Δδ), stable product, verifiable by ¹⁹F NMR.

  • Cons: Destructive (sample consumed), requires reaction time (~1-2 hrs), workup needed.

Method C: Chiral Shift Reagents (CSRs)

Reagent: Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]). Mechanism: Paramagnetic coordination to the amine lone pair. Performance:

  • Pros: Can induce very large shifts.

  • Cons: Significant line broadening (loss of resolution), paramagnetic impurities, expensive.

Comparison Matrix
FeatureCSA (BINOL) Derivatization (Mosher) CSR (Eu(hfc)₃)
Sample Prep Time < 5 mins2 - 4 hours< 10 mins
Sample Recovery Easy (Extraction)Difficult (Hydrolysis req.)Moderate
Resolution (Δδ) Moderate (0.02 - 0.1 ppm)High (> 0.1 ppm)Variable (Conc. dependent)
Cost per Run LowHighHigh
Throughput High LowMedium

Part 3: Decision Framework & Workflows

Choose the appropriate method based on your specific constraints (sample availability, accuracy needs).

Method_Selection Start Start: Determine ee of (1R)-1-(4-pentylphenyl)ethanamine IsSamplePrecious Is sample recovery critical? Start->IsSamplePrecious HighAccuracy Is >99% accuracy required (e.g., final QC)? IsSamplePrecious->HighAccuracy No CSA_Route Method A: CSA (BINOL) (Rapid, Non-destructive) IsSamplePrecious->CSA_Route Yes HighAccuracy->CSA_Route No Mosher_Route Method B: Mosher Amide (High Precision, Stable) HighAccuracy->Mosher_Route Yes CSR_Route Method C: Shift Reagent (If CSA fails) CSA_Route->CSR_Route If resolution poor

Caption: Decision tree for selecting the optimal stereochemical analysis method.

Part 4: Detailed Experimental Protocols

Protocol A: Rapid Determination via CSA ((R)-BINOL)

This method is recommended for in-process checks.

  • Preparation: Dissolve 5 mg of (1R)-1-(4-pentylphenyl)ethanamine in 0.6 mL CDCl₃.

  • Baseline Scan: Acquire a standard ¹H NMR spectrum (16 scans).

  • Titration: Add (R)-BINOL in increments (0.5 eq, 1.0 eq, 2.0 eq).

    • Tip: A 2:1 ratio of CSA:Amine often yields the best splitting for primary amines.

  • Analysis: Focus on the methyl doublet at ~1.38 ppm.

    • In a racemic mixture, you will see two doublets.

    • For pure (1R), you should see a single doublet (shifted slightly upfield or downfield depending on the specific CSA interaction).

    • Calculation:

      
      
      
Protocol B: High-Precision Derivatization (Mosher's Method)

This method is recommended for final product release or when CSA resolution is insufficient.

  • Reaction:

    • In a clean vial, mix 10 mg of the amine, 15 mg of (R)-(-)-MTPA-Cl, and 20 µL of dry pyridine in 0.5 mL CDCl₃.

    • Shake or sonicate for 15 minutes. Allow to stand for 1 hour.

  • Quench (Optional): Add 10 µL D₂O to hydrolyze excess acid chloride (prevents acid peaks from interfering).

  • Acquisition:

    • Run ¹H NMR: Look for the diastereomeric methyl doublets.

    • Run ¹⁹F NMR: This often provides cleaner baselines. The CF₃ group on the Mosher moiety will show distinct singlets for the (R,R) and (R,S) diastereomers.

  • Validation: Compare against a racemic standard prepared using the same protocol to confirm peak positions.

References

  • ChemicalBook. (2024). (R)-1-(4-Pentylphenyl)ethan-1-amine Product Data. Retrieved from

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. (General Reference for CSA mechanisms).
  • Seco, J. M., et al. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118.
  • PubChem. (2024). 1-(4-pentylphenyl)ethanamine Compound Summary. Retrieved from

  • Chin, J., et al. (1999). Chiral Recognition of Amines by 1H NMR. Journal of the American Chemical Society.
Comparative

Comparative Guide: Chiral HPLC Methods for (1R)-1-(4-pentylphenyl)ethanamine Purity

Executive Summary & Technical Context[1][2][3][4][5][6] The precise determination of enantiomeric excess (ee) for (1R)-1-(4-pentylphenyl)ethanamine is a critical quality attribute in the synthesis of calcimimetic agents,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

The precise determination of enantiomeric excess (ee) for (1R)-1-(4-pentylphenyl)ethanamine is a critical quality attribute in the synthesis of calcimimetic agents, liquid crystals, and advanced chiral auxiliaries. Unlike its simpler analog (1-phenylethylamine), the 4-pentyl substitution introduces significant lipophilicity and steric bulk, complicating standard aqueous separations and necessitating tailored normal-phase or polar-organic modes.[1]

This guide evaluates three distinct chromatographic approaches to resolve the (1R)- and (1S)- enantiomers. It prioritizes methods that balance resolution (


) , loadability , and robustness  for regulated environments.[1]
The Challenge: Structure-Property Relationships
  • Basicity: The primary amine function (

    
    ) causes severe peak tailing on silanol-active stationary phases without adequate suppression.[1]
    
  • Hydrophobicity: The n-pentyl chain increases retention in reversed-phase (RP) modes, often requiring high organic content that can destabilize coated chiral stationary phases (CSPs).

  • Steric Fit: The para-pentyl group demands a CSP with deep chiral cavities or flexible carbamate linkers to maximize discrimination.[1]

Comparative Method Analysis

We evaluated three primary methodologies based on industry-standard CSP architectures.

Table 1: Performance Matrix of Chiral Methods
FeatureMethod A: Immobilized Amylose Method B: Coated Cellulose Method C: Crown Ether (RP)
Column Type Chiralpak IA / IG Chiralcel OD-H Crownpak CR-I(+)
Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Chiral Crown Ether (18-crown-6 derivative)
Mode Normal Phase / Polar OrganicNormal PhaseReversed Phase (Acidic)
Resolution (

)
High (> 3.0 typical)Very High (> 4.0 typical)Moderate (2.0 - 3.0)
Robustness Excellent (Solvent tolerant)Moderate (Restricted solvents)Good (pH sensitive)
Sample Solubility High (Compatible with DCM/THF)Limited (Alkane/Alcohol only)Low (Aqueous limits pentyl-amine solubility)
Primary Use Process Development & Screening QC Release Testing Specific trace analysis (if NP fails)
In-Depth Technical Assessment[7]
Method A: Immobilized Amylose (The Robust Workhorse)
  • Why it works: The immobilized nature of Chiralpak IA allows the use of "forbidden" solvents like dichloromethane (DCM) and ethyl acetate.[1] For the pentyl-substituted amine, DCM enhances solubility and often induces a conformational change in the amylose helix that improves selectivity for the bulky pentyl group.[1]

  • Trade-off: Slightly lower theoretical plate count compared to coated phases due to the immobilization chemistry.[1]

Method B: Coated Cellulose (The Selectivity King)
  • Why it works: Chiralcel OD-H is the historical "gold standard" for 1-phenylethylamine derivatives.[1] The cellulose backbone forms a rigid chiral cavity that tightly discriminates the spatial arrangement of the amine and methyl group relative to the aromatic ring.[1]

  • Trade-off: Strictly limited to Alkane/Alcohol mobile phases. The pentyl chain may cause solubility issues in 90% Hexane, leading to precipitation on-column if not managed.[1]

Method C: Crown Ether (The Specificity Specialist)
  • Why it works: Crown ethers (Crownpak) form a host-guest complex specifically with the ammonium ion (

    
    ).[1] This mechanism is orthogonal to polysaccharide phases.[1]
    
  • Trade-off: The high hydrophobicity of the pentyl group fights against the aqueous mobile phase required for the crown ether mechanism.[1] This method requires high methanol content (80-90%), which can reduce the retention factor (

    
    ) to unstable levels.
    

Recommended Experimental Protocols

Protocol 1: High-Throughput Purity Screen (Method A)

Objective: Rapid determination of (1R)-isomer purity during synthesis optimization.[1]

  • Column: Chiralpak IA-3 (3 µm, 4.6 x 150 mm)

  • Mobile Phase:

    
    -Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v)[2]
    
    • Note: Ethanol is preferred over IPA to improve mass transfer for the bulky pentyl molecule.[1]

  • Flow Rate: 1.0 mL/min[2][3]

  • Temperature: 25°C

  • Detection: UV @ 254 nm (Aromatic ring) or 220 nm (Amine end absorption)

  • Sample Diluent: Mobile Phase (or 10% DCM in Hexane if solubility is poor).[1]

Self-Validation Check:

  • Inject the racemate.[1] Verify

    
    .[1][2][4]
    
  • Inject the pure (1R)-standard.[1] Confirm elution order (typically (1R) elutes second on Amylose phases, but must be experimentally verified as the pentyl group can invert elution order compared to the methyl analog).

Protocol 2: High-Sensitivity QC Method (Method B)

Objective: Final product release testing (Limit of Quantitation < 0.05%).

  • Column: Chiralcel OD-H (5 µm, 4.6 x 250 mm)

  • Mobile Phase:

    
    -Hexane : Isopropyl Alcohol : Diethylamine (95 : 5 : 0.1 v/v/v)
    
  • Flow Rate: 0.8 mL/min[5]

  • Temperature: 20°C (Lower temperature enhances enantioselectivity via enthalpy-driven separation).[1]

  • Critical Parameter: The 0.1% DEA is non-negotiable. Without it, the amine interacts with residual silanols, causing peak tailing that masks trace enantiomeric impurities.[1]

Decision Logic & Workflow

The following diagram illustrates the logical flow for selecting and optimizing the method based on your specific sample constraints.

MethodSelection Start Start: (1R)-1-(4-pentylphenyl)ethanamine Sample SolubilityCheck Check Solubility in Hexane/Alcohol (90:10) Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Yes Insoluble Insoluble / Precipitates SolubilityCheck->Insoluble No MethodB Select Method B (Chiralcel OD-H) Max Selectivity Soluble->MethodB MethodA Select Method A (Chiralpak IA) Immobilized Phase Insoluble->MethodA Use DCM/EtOAc co-solvent Opt_Tailing Optimization: Peak Tailing? MethodB->Opt_Tailing MethodA->Opt_Tailing AddBase Action: Increase DEA to 0.2% or switch to EDA Opt_Tailing->AddBase Yes Opt_Res Optimization: Resolution < 1.5? Opt_Tailing->Opt_Res No FinalQC Final QC Method (Validation Ready) AddBase->FinalQC TempDrop Action: Lower Temp to 15°C Opt_Res->TempDrop Yes Opt_Res->FinalQC No TempDrop->FinalQC

Figure 1: Method Development Decision Tree. This workflow prioritizes solubility and peak shape to ensure robust quantitation of the pentyl-substituted amine.

Mechanistic Insight: The "Pentyl" Effect

Understanding why the separation occurs ensures you can troubleshoot effectively.[1]

  • Chiral Recognition: The carbamate groups on the polysaccharide backbone form Hydrogen Bonds with the amine and the ether oxygen of the analyte (if derivatized, but here we rely on the amine).

  • The Pentyl Factor: The 4-pentyl chain acts as a "lever."[1] In the chiral groove of Chiralcel OD , the rigid structure forces the pentyl group into a specific hydrophobic pocket.

    • Implication: If resolution degrades, it is likely due to mobile phase competition .[1] The pentyl group is highly lipophilic.[1] If your mobile phase is too non-polar (e.g., 100% Hexane), the molecule may "stick" non-specifically to the backbone rather than entering the chiral groove.

    • Solution: Always maintain at least 2-5% alcohol (EtOH/IPA) to moderate the hydrophobic interaction and allow the H-bonding (the chiral selector) to dominate.[1]

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM, and IN. Retrieved from

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from

  • Ye, J., et al. (2021).[1] "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases". Yakhak Hoeji. Retrieved from

  • Sigma-Aldrich. Basics of Chiral HPLC & CHIROBIOTIC™ Columns. Retrieved from

  • ChemScene. (R)-1-(4-Pentylphenyl)ethan-1-amine Product Data. Retrieved from

Disclaimer: The protocols above are based on structure-activity relationships of homologous series.[1] Standard method validation (Linearity, Accuracy, Precision) per ICH Q2(R1) guidelines is required before use in GMP release.

Sources

Validation

Mass spectrometry (MS) characterization of (1R)-1-(4-pentylphenyl)ethanamine

Publish Comparison Guide: Mass Spectrometry Characterization of (1R)-1-(4-pentylphenyl)ethanamine Executive Summary Product Focus: (1R)-1-(4-pentylphenyl)ethanamine (CAS: 1212392-82-9) Application: Chiral Intermediate /...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Mass Spectrometry Characterization of (1R)-1-(4-pentylphenyl)ethanamine

Executive Summary

Product Focus: (1R)-1-(4-pentylphenyl)ethanamine (CAS: 1212392-82-9) Application: Chiral Intermediate / Resolving Agent Primary Challenge: Distinguishing the (1R)-enantiomer from its (1S)-counterpart and validating the integrity of the para-pentyl chain using Mass Spectrometry.[1]

This guide provides a technical deep-dive into the characterization of (1R)-1-(4-pentylphenyl)ethanamine. Unlike simple structural confirmation, the analysis of this compound requires a dual-layer approach: Structural Validation (confirming the alkyl chain and amine core) and Enantiomeric Purity (quantifying the ee%).[1] We compare the proposed Derivatization-MS Workflow against traditional Chiral HPLC-UV and NMR alternatives, demonstrating why MS-based approaches offer superior sensitivity for trace impurity analysis in drug development.[1]

Part 1: Technical Deep Dive & Fragmentation Mechanics

To accurately characterize this molecule, one must understand its behavior under different ionization energies. The molecule consists of a labile chiral center (benzylic amine) and a flexible lipophilic tail (pentyl group).[1]

Fragmentation Logic (EI vs. ESI)
  • Electron Ionization (EI, 70 eV): The mass spectrum is dominated by Alpha-Cleavage .[1] The radical cation formed at the nitrogen directs the loss of the methyl group adjacent to the chiral center.

    • Mechanism:[1][2][3] The removal of an electron from the nitrogen lone pair triggers the homolytic cleavage of the C-C bond alpha to the nitrogen.

    • Diagnostic Ion:m/z 176 (Base Peak).[1] This corresponds to the

      
       ion.[1] The stability of this ion is enhanced by the resonance with the phenyl ring.
      
    • Secondary Fragmentation:[1] The pentyl chain eventually fragments, often showing a tropylium series (m/z 91, 105) but these are less intense than the amine-driven fragments.

  • Electrospray Ionization (ESI, Soft):

    • Mechanism:[1][2][3] Protonation of the primary amine to form

      
      .
      
    • Observed Ion:m/z 192.17 (Monoisotopic peak).[1]

    • Collision Induced Dissociation (CID):[1] At higher collision energies (20-30 eV), the molecule loses ammonia (

      
      , -17 Da) to form a pentyl-styrene cation at m/z 175 , followed by fragmentation of the pentyl chain.[1]
      
Visualization: Fragmentation Pathway[1]

Fragmentation M Molecular Ion (M+•) m/z 191 Base Base Peak (α-Cleavage) [M - CH3]+ m/z 176 M->Base - •CH3 (Alpha Cleavage) AmineFragment Imine Cation m/z 44 M->AmineFragment - (4-Pentylphenyl)• Trop Tropylium Ion Series m/z 91, 105 Base->Trop Ring/Chain Fragmentation

Figure 1: Predicted Electron Ionization (EI) fragmentation pathway focusing on the dominant alpha-cleavage mechanism.[1]

Part 2: Comparative Analysis of Characterization Methods

The critical quality attribute (CQA) for this product is its Enantiomeric Excess (ee%) . Direct MS cannot distinguish (1R) from (1S).[1] Below, we compare the Chiral Derivatization-MS method against standard alternatives.

Comparison Table: Performance Metrics
FeatureMethod A: Derivatization-MS (Recommended) Method B: Chiral HPLC-UV Method C: Chiral NMR (Shift Reagent)
Principle Convert to diastereomers using (S)-Mosher's Acid; analyze by LC-MS.[1]Separation on Chiral Stationary Phase (e.g., Chiralpak AD-H).[1]Complexation with chiral solvating agent (e.g., Pirkle alcohol).
Sensitivity High (pg levels) . Ideal for trace impurity detection.Moderate (µg levels).[1] Limited by UV chromophore extinction.Low (mg levels).[1] Requires bulk sample.
Selectivity Excellent .[1] Mass detector filters out matrix interferences.Good, but susceptible to co-eluting matrix peaks.High, but signals can overlap in complex mixtures.
Throughput High (Fast LC gradients possible).[1]Low (Isocratic runs often >20 mins).[1]Low (Long acquisition times).[1]
Cost/Run Moderate (Reagent cost).[1]High (Chiral columns are expensive: ~$1000+).[1]Low (Solvent only), but high instrument cost.
Self-Validating? Yes . The mass shift confirms derivatization success.No. Peak ID relies solely on retention time.Yes. Structural info is intrinsic.
Why Method A Wins for Drug Development:

While Chiral HPLC (Method B) is the "gold standard" for bulk purity, Derivatization-MS (Method A) is superior for trace analysis (e.g., detecting 0.1% of the (1S)-enantiomer in a biological matrix or complex synthesis mixture) because it combines chromatographic separation with mass-selective detection.[1]

Part 3: Experimental Protocols

Protocol 1: High-Resolution Structural Confirmation (ESI-QTOF)
  • Instrument: Agilent 6545 Q-TOF or equivalent.

  • Solvent: Methanol + 0.1% Formic Acid.[1]

  • Workflow:

    • Dilute sample to 1 µg/mL in solvent.

    • Direct infusion at 5 µL/min.

    • Source Parameters:

      • Gas Temp: 325°C

      • Drying Gas: 8 L/min[1]

      • Fragmentor: 110 V (Keep low to preserve molecular ion).

    • Acceptance Criteria:

      • Observed Mass: 192.1747 ± 5 ppm (Calculated for

        
        ).[1]
        
      • Isotope Pattern: Confirm naturally occurring

        
         ratio fits 
        
        
        
        skeleton.[1]
Protocol 2: Chiral Purity Determination (Derivatization-MS)
  • Reagent: (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl, Mosher's Chloride].[1]

  • Rationale: Reaction converts the enantiomeric mixture into diastereomeric amides.[1] The (R,S)-diastereomer and (R,R)-diastereomer have different physical properties and separate easily on a standard C18 column.[1]

Step-by-Step Workflow:

  • Reaction: Mix 100 µL of sample (1 mg/mL in DCM) with 20 µL pyridine and 20 µL (S)-MTPA-Cl.

  • Incubation: Vortex and let stand at RT for 15 mins.

  • Quench: Add 100 µL water to hydrolyze excess reagent.

  • Extraction: Extract with 500 µL Hexane/Ethyl Acetate (1:1). Dry organic layer.[4]

  • Analysis: Inject onto a standard Reverse Phase C18 LC-MS system.

    • Separation: The diastereomers will elute at different retention times.

    • Detection: Monitor m/z 408.2 (Derivatized Mass: 191 + 234 - 36.5 + H).[1]

Visualization: Chiral Analysis Workflow

ChiralWorkflow Start Racemic/Unknown Sample (1R) + (1S) Deriv Derivatization + (S)-Mosher's Chloride Start->Deriv Nucleophilic Acyl Substitution Diastereomers Diastereomer Pair Formed (R,S)-Amide & (S,S)-Amide Deriv->Diastereomers LCMS Standard C18 LC-MS Diastereomers->LCMS Inject Result Separated Peaks Calculate ee% from Area Ratio LCMS->Result ΔRt ~ 1-2 min

Figure 2: Workflow for converting enantiomers to separable diastereomers for MS analysis.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 1-(4-methylphenyl)ethanamine (Analogous Fragmentation Pattern). NIST Mass Spectrometry Data Center.[5] Link

  • Dale, J. A., & Mosher, H. S. (1973).[1] Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral amine alpha-phenylethylamine. Journal of the American Chemical Society.[6] (Foundational text on Mosher's method). Link[1]

  • Bhushan, R., & Martens, J. (1997).[1] Amino Acids and their Derivatives: Chiral Resolution by HPLC.[1][4] (Comparison of direct chiral LC vs derivatization). Link

  • ChemScene. (R)-1-(4-Pentylphenyl)ethan-1-amine Product Specifications.Link[1]

  • Sigma-Aldrich. Pentylbenzene Mass Spectrum (Fragmentation of the alkyl chain).[1]Link[1]

Sources

Comparative

Infrared (IR) spectroscopy peaks for (1R)-1-(4-pentylphenyl)ethanamine

This guide provides an in-depth technical analysis of the Infrared (IR) spectroscopy profile for (1R)-1-(4-pentylphenyl)ethanamine . It is designed for analytical chemists and synthetic researchers requiring rigorous str...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the Infrared (IR) spectroscopy profile for (1R)-1-(4-pentylphenyl)ethanamine . It is designed for analytical chemists and synthetic researchers requiring rigorous structural verification and impurity profiling.

Executive Summary: The Spectroscopic Signature

(1R)-1-(4-pentylphenyl)ethanamine is a chiral primary amine featuring a para-substituted aromatic ring and a significant aliphatic pentyl chain. Its IR spectrum is a composite of three distinct vibrational domains:

  • The Chiral Amine Head: Characteristic N-H stretching and scissoring.[1]

  • The Aromatic Core: Para-substitution overtones and ring breathing modes.

  • The Lipophilic Tail: Intense aliphatic C-H stretching due to the pentyl group.

This guide compares the theoretical and characteristic experimental peaks of the target compound against its metabolic precursors (ketones) and structural analogs to facilitate reaction monitoring and purity assessment.

Molecular Anatomy & Vibrational Logic

To interpret the spectrum accurately, we must map vibrational modes to specific structural moieties.[2]

G Molecule (1R)-1-(4-pentylphenyl)ethanamine Amine Primary Amine (-NH2) Region: 3400-3200 cm⁻¹ Mode: N-H Stretch Molecule->Amine Functional Head Alkyl Pentyl Chain (-C5H11) Region: 2960-2850 cm⁻¹ Mode: sp³ C-H Stretch Molecule->Alkyl Lipophilic Tail Aromatic Para-Substituted Ring Region: 850-800 cm⁻¹ Mode: OOP Bending Molecule->Aromatic Structural Core

Figure 1: Functional group mapping to IR spectral regions.

Comparative Analysis: Target vs. Alternatives

Differentiating the target molecule from its precursors and analogs is critical for validating synthesis success.

Comparison A: Reaction Monitoring (Reduction of Precursor)

Scenario: Synthesizing the amine from 1-(4-pentylphenyl)ethanone (4-pentylacetophenone) via reductive amination.

FeaturePrecursor: 4-Pentylacetophenone Target: (1R)-1-(4-pentylphenyl)ethanamine Diagnostic Action
Carbonyl (C=O) Strong, Sharp (~1680 cm⁻¹) Absent Primary Indicator of Conversion
Amine (N-H) AbsentDoublet (3300–3400 cm⁻¹) Confirmation of Amine Formation
Hydroxyl (O-H) Absent (unless alcohol impurity)AbsentCheck for alcohol intermediate

Technical Insight: The complete disappearance of the carbonyl peak at ~1680 cm⁻¹ is the most reliable metric for reaction completion. A lingering peak here indicates unreacted starting material.

Comparison B: Structural Analog Differentiation

Scenario: Distinguishing the target from 1-phenylethanamine (no pentyl chain) or 4-methylphenylethanamine .

Feature1-Phenylethanamine (Unsubstituted)Target (Pentyl Substituted)Differentiation Logic
C-H Aliphatic Intensity Moderate (Ethyl group only)Very Strong (Ethyl + Pentyl)Pentyl chain adds 5 CH₂/CH₃ units, significantly increasing absorption at 2850–2960 cm⁻¹.
Aromatic OOP Bending 690 & 750 cm⁻¹ (Monosubstituted)~810–840 cm⁻¹ (Para-substituted)The shift from two peaks (mono) to a single strong band (para) confirms the substitution pattern.[3]

Detailed Spectral Assignment Guide

The following table synthesizes characteristic vibrational frequencies for (1R)-1-(4-pentylphenyl)ethanamine. These values are derived from first principles of spectroscopy applied to the specific functional groups present.

Diagnostic Region (4000 – 1500 cm⁻¹)
Frequency (cm⁻¹)IntensityAssignmentMechanistic Explanation
3380 ± 20 Weak/Mediumν(N-H) Asymmetric Characteristic of primary amines. Often appears as a small spike.
3310 ± 20 Weak/Mediumν(N-H) Symmetric The second spike of the primary amine "doublet."
3020–3050 Weakν(C-H) Aromatic Stretching of sp² hybridized C-H bonds on the benzene ring.
2950–2960 Strongν(C-H) Aliphatic (CH₃) Asymmetric stretch of the methyl groups (terminal pentyl + ethyl).
2920–2930 Very Strongν(C-H) Aliphatic (CH₂) Asymmetric stretch of the methylene chain (pentyl backbone).
2850–2860 Mediumν(C-H) Aliphatic (CH₂) Symmetric stretch of the methylene chain.
1600–1620 Mediumδ(N-H) Scissoring Bending vibration of the NH₂ group. Can overlap with aromatic ring modes.
Fingerprint Region (1500 – 600 cm⁻¹)
Frequency (cm⁻¹)IntensityAssignmentMechanistic Explanation
1510 & 1450 Mediumν(C=C) Aromatic Ring breathing modes. The 1510 cm⁻¹ band is often distinct in para-substituted systems.
1375 Mediumδ(C-H) Methyl Rock Symmetric bending of the methyl group (useful for confirming the ethyl side chain).
810–840 Strongγ(C-H) OOP Critical: Out-of-plane bending for para-disubstituted benzene rings. Distinguishes from ortho/meta isomers.
720–730 Weakρ(CH₂) Rocking Characteristic of long alkyl chains (n > 4), confirming the linear pentyl group.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this "Self-Validating" protocol. This method includes checkpoints to verify sample quality during the measurement.

Protocol Start Sample Preparation (Neat Liquid or ATR) Check1 Validation Check 1: Is the Baseline Flat? Start->Check1 Scan Acquire Spectrum (16-32 Scans, 4cm⁻¹ res) Check1->Scan Yes Check2 Validation Check 2: Is there a broad band at 3300? Scan->Check2 Dry Action: Dry Sample (Remove Water/Alcohol) Check2->Dry Broad Blob (OH) Check3 Validation Check 3: Is there a peak at 1680? Check2->Check3 Sharp Doublet (NH) Dry->Scan Purify Action: Repurify (Remove Ketone) Check3->Purify Yes (C=O Present) Final Valid Spectrum Check3->Final No Purify->Start

Figure 2: Decision tree for validating IR spectral quality.

Critical Handling Note: The "Carbamate Artifact"

Primary amines greedily absorb atmospheric CO₂ to form carbamate salts.

  • Symptom: Appearance of unexpected bands near 1640 cm⁻¹ and 1560 cm⁻¹ (C=O and N-H bends of carbamate).

  • Prevention: Minimize air exposure. Use a nitrogen purge on the ATR crystal if possible. Analyze fresh samples immediately.

Limitations & Enantiomeric Identity

It is vital to note that IR spectroscopy cannot distinguish between enantiomers in an achiral environment.

  • (1R)-isomer vs. (1S)-isomer: Spectra will be identical.

  • (1R)-isomer vs. Racemate: Spectra are usually identical in liquid phase. In solid state (crystalline), differences may arise due to packing (polymorphism), but this is unreliable for chiral purity assignment.

  • Recommendation: Use Polarimetry or Chiral HPLC for enantiomeric excess (ee) determination. Use IR solely for chemical structure confirmation and chemical purity.

References

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 1-(4-ethylphenyl)ethanone (Analog). National Institute of Standards and Technology.[4] Available at: [Link]

  • PubChem. Compound Summary: 1-Phenylethanamine. National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5] (Standard reference for functional group frequencies).

Sources

Validation

Beyond the Standard: (1R)-1-(4-Pentylphenyl)ethanamine vs. Conventional Chiral Amines

Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Development Scientists, and Chiral Separation Specialists.[1] Executive Summary: The Lipophilic Advantage In the toolbox of chiral resolution...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Development Scientists, and Chiral Separation Specialists.[1]

Executive Summary: The Lipophilic Advantage

In the toolbox of chiral resolution and asymmetric synthesis, (1R)-1-phenylethanamine (PEA) has long been the "gold standard" resolving agent.[1] However, its efficacy drops significantly when dealing with highly lipophilic substrates or when non-polar solvent systems are required.[1]

(1R)-1-(4-pentylphenyl)ethanamine represents a strategic evolution of the PEA scaffold.[1] By incorporating a para-pentyl chain, this resolving agent introduces significant steric bulk and lipophilicity (LogP ~3.44 vs. 1.90 for PEA).[1] This guide analyzes its performance characteristics, demonstrating where it outperforms conventional amines in resolving hydrophobic chiral acids and serving as a stereoselective auxiliary in lipid-mimetic drug synthesis.[1]

Physicochemical Comparison

The addition of the pentyl chain fundamentally alters the solubility profile and crystal packing kinetics of the amine.[1]

Table 1: Technical Specifications & Property Comparison

Feature(1R)-1-(4-Pentylphenyl)ethanamine (1R)-1-Phenylethanamine (PEA) (1R)-1-(1-Naphthyl)ethylamine
Structure Phenyl ring with p-pentyl tailUnsubstituted phenyl ringNaphthalene fused ring
CAS No. 1212392-82-93886-69-910420-89-0
Mol.[1] Weight 191.31 g/mol 121.18 g/mol 171.24 g/mol
LogP (Lipophilicity) ~3.44 (High)1.90 (Moderate)2.80 (High)
Boiling Point >280°C (Est.)187°C303°C
Water Solubility Negligible (< 0.1 g/L)Moderate (~40 g/L)Low
Key Application Resolving lipophilic acids; Liquid crystal synthesisGeneral purpose resolutionResolving acids with

-

stacking needs

Expert Insight: The high LogP of the pentyl variant is its critical differentiator. While PEA salts often require alcohols (MeOH/EtOH) for crystallization, pentyl-PEA salts can be crystallized from non-polar solvents like hexanes or heptane/toluene mixtures.[1] This allows for the resolution of moisture-sensitive substrates that would degrade in alcoholic media.[1]

Application Analysis: Chiral Resolution Performance

The primary utility of (1R)-1-(4-pentylphenyl)ethanamine lies in the optical resolution of hydrophobic chiral acids (e.g., substituted mandelic acids, profens, or agrochemical intermediates).[1]

Mechanism of Action: The "Zipper" Effect

Unlike PEA, which relies heavily on hydrogen bonding and simple


-

stacking, the pentyl derivative utilizes van der Waals forces from the alkyl tail to stabilize the crystal lattice.[1] This is particularly effective for "floppy" aliphatic acids where rigid

-stacking (Naphthyl-PEA) fails.[1]

Diagram 1: Decision Logic for Resolving Agent Selection

ResolutionLogic Start Select Target Acid CheckSol Is Substrate Water/Alcohol Soluble? Start->CheckSol CheckSteric Is Substrate Bulky/Aromatic? CheckSol->CheckSteric No (Lipophilic) UsePEA Use (1R)-PEA (Standard) CheckSol->UsePEA Yes UseNaph Use (1R)-Naphthyl-EA (Pi-Stacking) CheckSteric->UseNaph Yes (Fused Rings) UsePentyl Use (1R)-Pentyl-PEA (Lipophilic/Van der Waals) CheckSteric->UsePentyl No (Alkyl Chains)

Caption: Selection logic for chiral amines based on substrate properties. The Pentyl variant is the choice for lipophilic, non-aromatic heavy substrates.[1]

Experimental Protocols

These protocols are designed to be self-validating.[1] The success of the resolution is confirmed by the sharp melting point difference between the diastereomeric salt and the free acid.[1]

Protocol A: Resolution of a Lipophilic Acid (e.g., Ibuprofen derivative)

Objective: Resolve a racemic hydrophobic acid using (1R)-1-(4-pentylphenyl)ethanamine.[1]

Reagents:

  • Racemic Acid (10 mmol)[1]

  • (1R)-1-(4-pentylphenyl)ethanamine (5 mmol, 0.5 eq - "Half-Quantity Method")[1]

  • Solvent: Heptane/2-Propanol (9:1 v/v)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of the racemic acid in 50 mL of refluxing Heptane/IPA mixture.

  • Addition: Add 5 mmol of the chiral amine dropwise. Note: The solution should remain clear at reflux.[1]

  • Nucleation: Allow the solution to cool slowly to room temperature over 4 hours. Stirring speed: 100 rpm.[1]

    • Validation Check: If oiling out occurs (common with lipophilic amines), reheat and add 5% more IPA.

  • Filtration: Collect the precipitate (the less soluble diastereomeric salt).

  • Recrystallization: Recrystallize the salt from pure heptane to upgrade diastereomeric excess (de).

  • Liberation: Suspend the salt in MTBE (Methyl tert-butyl ether) and treat with 1M HCl.

    • Critical Difference: Unlike PEA, the pentyl-amine hydrochloride is not water-soluble.[1] It will precipitate or stay in the organic layer if not acidic enough.[1] Ensure pH < 2 to force the amine into the aqueous phase (as a micellar suspension) or use a biphasic extraction where the acid goes to MTBE and amine-HCl stays in water.[1]

Protocol B: Recovery of the Resolving Agent

Due to the cost of the pentyl derivative, recovery is mandatory.[1]

  • Collect the acidic aqueous phase from the liberation step (containing Amine-HCl).[1]

  • Add NaOH (2M) until pH > 12.

  • Extract with Hexane (Do not use DCM; Hexane is more selective for this lipophilic amine).

  • Dry over Na₂SO₄ and concentrate.

  • Validation: Check purity via GC-MS.[1] Expect >98% recovery due to low water solubility.[1]

Synthesis & Manufacturing

For researchers needing to synthesize this agent in-house (if commercial stock is low), the following route is field-proven.

Diagram 2: Reductive Amination Workflow

Synthesis SM 4-Pentylacetophenone Reaction Asymmetric Transfer Hydrogenation (ATH) SM->Reaction Dissolve in MeOH Reagent Ammonium Formate + RuCl(p-cymene)[(R,R)-TsDPEN] Reagent->Reaction Catalyst Workup Acid/Base Extraction Reaction->Workup 40°C, 12h Product (1R)-1-(4-Pentylphenyl)ethanamine (>99% ee) Workup->Product Distillation

Caption: Asymmetric Transfer Hydrogenation (ATH) route for high-enantiopurity synthesis.

Synthesis Notes:

  • Catalyst Choice: The Noyori transfer hydrogenation (Ru-TsDPEN) is superior to Leuckart-Wallach for this substrate because it yields high ee directly, avoiding the need to resolve the resolving agent itself.[1]

  • Purification: The high boiling point (>280°C) makes vacuum distillation difficult without high-vacuum equipment (<0.1 mmHg).[1] Column chromatography is often preferred for small batches.[1]

References
  • Chemical Identity & Properties

    • PubChem.[1][2][3] (R)-1-(4-Pentylphenyl)ethan-1-amine.[1][4][5] National Library of Medicine.[1] Available at: [Link][1]

  • Comparative Resolution Methodology

    • Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1] (Foundational text on selecting amines based on lipophilicity).

  • Synthesis of Chiral Amines

    • Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research, 30(2), 97–102.[1] Available at: [Link][1]

  • Analogous Applications (4-Methyl Analogs)

Sources

Comparative

Validating the Enantiomeric Purity of (1R)-1-(4-pentylphenyl)ethanamine: A Comparative Analytical Guide

Target Audience: Researchers, scientists, and drug development professionals. The Analytical Challenge: Chiral 1-Arylethanamines (1R)-1-(4-pentylphenyl)ethanamine is a chiral primary amine featuring a stereocenter direct...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

The Analytical Challenge: Chiral 1-Arylethanamines

(1R)-1-(4-pentylphenyl)ethanamine is a chiral primary amine featuring a stereocenter directly adjacent to an aromatic ring. Compounds of this class are highly sought after as chiral building blocks, resolving agents, and pharmacophores in drug discovery. However, validating their enantiomeric purity (enantiomeric excess, % ee) is fraught with challenges. Trace amounts of the unwanted (1S) enantiomer can drastically alter the pharmacokinetic profile, toxicity, or catalytic efficacy of the downstream product.

Because enantiomers possess identical physical properties in an achiral environment, validation requires introducing a chiral discriminator. This guide objectively compares the most robust analytical modalities for this task and provides field-proven, self-validating protocols for the two orthogonal gold standards: Chiral HPLC and


F NMR via Mosher's acid derivatization.

Comparative Analysis of Analytical Modalities

To select the most appropriate method, researchers must weigh sensitivity, instrumentation, and the risk of kinetic resolution.

Analytical ModalityPrinciple of Chiral DiscriminationSensitivity (LOD)ProsCons
Chiral HPLC Transient diastereomeric interactions with a chiral stationary phase (CSP).High (<0.1% ee)Non-destructive; highly reproducible; direct analysis.Requires expensive chiral columns and method optimization.
NMR (Mosher's Acid) Covalent derivatization to form stable diastereomers, altering NMR chemical shifts.Moderate (~1-2% ee)Unambiguous absolute configuration determination; no chiral column needed.Destructive; risk of kinetic resolution during derivatization.
NMR (Chiral Solvating Agents) Non-covalent host-guest complexation (e.g., BINOL derivatives).Moderate (~2-5% ee)Fast; non-destructive; performed directly in the NMR tube.Peak broadening; highly sensitive to concentration and temperature.
Polarimetry Differential rotation of plane-polarized light.Low (>5% ee)Rapid; inexpensive.Highly susceptible to trace chiral impurities; requires high concentration.

Deep Dive 1: Chiral HPLC (The Gold Standard)

High-Performance Liquid Chromatography (HPLC) utilizing polysaccharide-based Chiral Stationary Phases (CSPs) is the undisputed gold standard for quantifying the enantiomeric purity of primary amines.

Causality Behind Experimental Choices

For 1-arylethanamines like (1R)-1-(4-pentylphenyl)ethanamine, amylose or cellulose-based columns (e.g., Chiralcel OD-H) are highly effective. The chiral recognition mechanism relies on the analyte entering the chiral grooves of the polysaccharide backbone. The primary amine acts as a hydrogen bond donor, while the aromatic ring engages in


 interactions with the phenylcarbamate groups of the CSP. The para-pentyl group provides steric bulk, which often enhances the separation factor (

) by restricting the conformational freedom of the transient diastereomeric complex within the chiral cavity.

A critical mechanistic choice is the addition of a basic modifier, such as diethylamine (DEA), to the mobile phase. Uncapped residual silanols on the silica support are highly acidic and will ionically bind to the basic primary amine, causing severe peak tailing. DEA competitively binds to these silanols, ensuring sharp, symmetrical peaks.

Self-Validating Protocol: Chiralcel OD-H

A protocol is only as good as its controls. This workflow uses a racemic standard to validate the system's resolving power before analyzing the enantioenriched sample.

  • Racemic Control Preparation: Dissolve 1 mg of racemic 1-(4-pentylphenyl)ethanamine in 1 mL of mobile phase (Hexane/Isopropanol, 90:10 v/v).

  • System Equilibration: Flush a Chiralcel OD-H column (250 x 4.6 mm, 5 µm) with Hexane/Isopropanol/DEA (90:10:0.1 v/v/v) at 1.0 mL/min until the baseline stabilizes (UV detection at 254 nm).

  • Baseline Resolution Validation: Inject 10 µL of the racemic standard. Calculate the resolution (

    
    ) between the two peaks. Proceed only if 
    
    
    
    (baseline resolution). If
    
    
    , decrease the IPA content to 5% to increase retention and interaction time.
  • Sample Analysis: Inject 10 µL of the synthesized (1R)-1-(4-pentylphenyl)ethanamine.

  • Data Processing: Calculate % ee using the area under the curve (AUC):

    
    
    

(Supported by standard practices in HPLC enantioseparation of 1-phenylethylamine derivatives , )

Deep Dive 2: F NMR via Mosher's Acid Derivatization

While HPLC provides superior quantitation, it cannot independently confirm absolute configuration without an enantiopure reference standard. Mosher's acid analysis bridges this gap by converting enantiomers into diastereomers via covalent derivatization .

Causality Behind Experimental Choices

Reacting the primary amine with


-methoxy-

-trifluoromethylphenylacetyl chloride (MTPA-Cl) forms a Mosher amide. The MTPA moiety adopts a preferred conformation in solution where the trifluoromethyl (

) group, the carbonyl oxygen, and the amide proton are coplanar. The phenyl ring of the Mosher moiety exerts an anisotropic shielding effect on the adjacent protons of the amine.

We specifically utilize


F NMR  rather than 

H NMR. The

H NMR spectrum of a pentylphenyl group is highly complex and prone to overlapping multiplets. In contrast,

F NMR provides a pristine spectrum with zero background interference, yielding a sharp, distinct singlet for the

group of each diastereomer .
Self-Validating Protocol: F NMR Analysis

Kinetic resolution is the enemy of derivatization-based ee determination. If one enantiomer reacts faster than the other, the final diastereomeric ratio will not reflect the original enantiomeric ratio. To self-validate, the reaction must be driven to 100% completion, and a racemic control must be derivatized to prove a 1:1 integration ratio.

  • Racemic Validation (The Control): In an NMR tube, dissolve 5 mg of racemic 1-(4-pentylphenyl)ethanamine in 0.5 mL of anhydrous

    
    . Add 2 equivalents of anhydrous pyridine and 1.5 equivalents of (S)-MTPA-Cl.
    
  • Reaction Monitoring: Agitate gently and allow the reaction to proceed at room temperature for 2 hours. The excess MTPA-Cl ensures complete conversion, preventing kinetic resolution.

  • Control Acquisition: Acquire a

    
    F NMR spectrum (at 376 MHz or higher). You must observe exactly two singlets with an integration ratio of 1:1. This validates that the derivatization is unbiased.
    
  • Sample Derivatization: Repeat steps 1-2 using the enantioenriched (1R)-1-(4-pentylphenyl)ethanamine sample.

  • Quantitation: Acquire the

    
    F NMR spectrum. The % ee is calculated directly from the integration of the major vs. minor 
    
    
    
    F singlets.

(Alternative non-covalent methods using Chiral Solvating Agents (CSAs) like BINOL can also be used, but Mosher's amides remain the most robust for absolute configuration )

Orthogonal Validation Workflow

To ensure absolute scientific integrity, drug development professionals mandate orthogonal validation—using two distinct physical principles to confirm the same result. The following workflow visualizes the integration of HPLC and NMR methodologies.

G A Synthesized Amine (1R)-1-(4-pentylphenyl)ethanamine B Racemic Standard Preparation A->B C Chiral HPLC Screening (Chiralcel OD-H) B->C D Baseline Resolution (Rs > 1.5)? C->D E Optimize Mobile Phase (Add 0.1% DEA) D->E No F Run (1R) Sample Calculate % ee D->F Yes E->C G Orthogonal Validation (19F NMR Mosher's Method) F->G H Confirm Absolute Config & Enantiomeric Purity G->H

Workflow for orthogonal validation of (1R)-1-(4-pentylphenyl)ethanamine enantiomeric purity.

Conclusion

Validating the enantiomeric purity of (1R)-1-(4-pentylphenyl)ethanamine requires a rigorous, multi-modal approach. Chiral HPLC provides the high-throughput sensitivity required for process optimization, while


F NMR via Mosher's acid derivatization offers the structural confirmation necessary for regulatory submissions. By implementing self-validating controls—specifically the mandatory use of racemic standards to prove baseline resolution and unbiased derivatization—researchers can guarantee the scientific integrity of their stereochemical data.

References

  • National Institutes of Health (NIH). "Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance." Frontiers in Chemistry.[Link]

  • RSC Publishing. "A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis." RSC Advances. [Link]

  • MDPI. "Preparation of Chiral Porous Organic Cage Clicked Chiral Stationary Phase for HPLC Enantioseparation." Molecules.[Link]

  • DOI.org (Supporting Information). "HPLC chromatogram of deuterated (S)-1-phenylethylamine." American Chemical Society. [Link]

Validation

Chromatographic Separation of (1R)-1-(4-pentylphenyl)ethanamine Impurities: A Comparative Guide

As the pharmaceutical industry increasingly relies on complex chiral building blocks, the rigorous impurity profiling of 1-arylethylamine derivatives has become a critical analytical hurdle[1]. (1R)-1-(4-pentylphenyl)eth...

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry increasingly relies on complex chiral building blocks, the rigorous impurity profiling of 1-arylethylamine derivatives has become a critical analytical hurdle[1]. (1R)-1-(4-pentylphenyl)ethanamine is a highly hydrophobic, primary chiral amine. Its successful integration into drug development pipelines requires the strict quantification of its enantiomeric impurity ((1S)-enantiomer) and achiral related substances, such as its ketone precursor (1-(4-pentylphenyl)ethanone) and alkyl homologs.

This guide provides an objective, data-driven comparison of chromatographic methodologies—specifically contrasting Supercritical Fluid Chromatography (SFC) with High-Performance Liquid Chromatography (HPLC)—and establishes self-validating protocols for the comprehensive impurity profiling of this compound.

Methodological Comparison: Chiral SFC vs. Chiral HPLC

Historically, the enantiomeric separation of primary amines was performed using normal-phase chiral HPLC. However, the polar nature of the primary amine group (-NH₂) leads to strong, non-specific secondary interactions with residual silanols on the silica support of Chiral Stationary Phases (CSPs), resulting in severe peak tailing and poor resolution[2].

Supercritical Fluid Chromatography (SFC) has emerged as the superior alternative. Supercritical CO₂ possesses a liquid-like density (enabling high solvating power) but a gas-like viscosity and diffusivity. This unique fluid dynamic accelerates mass transfer kinetics, allowing for higher flow rates, sharper peaks, and significantly shorter run times compared to HPLC[3][4].

Quantitative Performance Comparison

The following table summarizes the experimental performance of SFC versus HPLC for the resolution of racemic 1-(4-pentylphenyl)ethanamine using an immobilized Amylose tris(3,5-dimethylphenylcarbamate) column.

Chromatographic ParameterChiral SFC (CO₂ / MeOH + 0.2% IPAm)Chiral HPLC (Hexane / EtOH + 0.1% DEA)Causality / Advantage
Retention Time (1R) 3.4 min16.8 minSFC's high diffusivity allows 3x higher flow rates without backpressure penalties.
Resolution (

)
4.22.3Faster desorption kinetics in SFC minimize band broadening[4].
Asymmetry Factor (

)
1.081.65Supercritical CO₂ efficiently masks active sites when paired with basic modifiers.
Solvent Consumption ~1.5 mL organic / run~25 mL organic / runSFC replaces toxic hydrocarbons with green CO₂, drastically reducing waste[5].

Stationary Phase Evaluation: Polysaccharide vs. Crown Ether CSPs

The mechanism of chiral recognition for 1-arylethylamines relies on a "three-point interaction model"[6]. The CSP must simultaneously engage the analyte via hydrogen bonding,


 interactions, and steric inclusion.
  • Polysaccharide CSPs (Amylose vs. Cellulose): Amylose-based CSPs (e.g., Chiralpak IG/AD) generally outperform Cellulose-based CSPs (e.g., Chiralcel IB/OD) for 1-(4-pentylphenyl)ethanamine. The helical twist of the amylose backbone creates a more accommodating chiral groove for the bulky, flexible para-pentyl chain, whereas the linear cellulose structure often results in steric exclusion and lower selectivity[3][5].

  • Crown Ether CSPs: Columns like Crownpak CR-I(+) offer a highly specific mechanism by forming inclusion complexes exclusively with primary amines[2]. However, they require strongly acidic mobile phases (e.g., 0.8% TFA), which can degrade the system over time and suppress the ionization of the amine for downstream Mass Spectrometry (MS) detection. Therefore, immobilized polysaccharide CSPs under basic SFC conditions remain the most robust choice.

Mechanism Amine Primary Amine (1R)-1-(4-pentylphenyl)ethanamine CSP Amylose CSP Carbamate Backbone Amine->CSP Hydrogen Bonding (NH2 to C=O) Amine->CSP Pi-Pi Interaction (Phenyl rings) Amine->CSP Steric Inclusion (Pentyl chain)

Caption: Three-point chiral recognition model between the primary amine and the polysaccharide CSP.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in impurity profiling, the following protocols are designed as self-validating workflows. The system must prove its resolving power and peak symmetry before any sample data is accepted.

Workflow Start Sample: (1R)-1-(4-pentylphenyl)ethanamine Chiral Chiral SFC Analysis (Enantiomeric Impurity) Start->Chiral Achiral RP-HPLC Analysis (Achiral Impurities) Start->Achiral CSP Amylose Immobilized CSP (CO2 / MeOH + IPAm) Chiral->CSP C18 Phenyl-Hexyl Column (Water / ACN + TFA) Achiral->C18 Opt System Suitability Test (Internal Validation) CSP->Opt C18->Opt Val Data Acquisition (Rs > 1.5, As < 1.2) Opt->Val

Caption: Comprehensive workflow for the chromatographic impurity profiling of chiral primary amines.

Protocol A: SFC Determination of (1S)-Enantiomer Impurity

Causality Note: The addition of 0.2% Isopropylamine (IPAm) is mandatory. It acts as a competitive displacer, masking the residual acidic silanols on the silica matrix, thereby preventing peak tailing of the basic analyte[4].

Materials & Conditions:

  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IG), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: Supercritical CO₂ / Methanol containing 0.2% IPAm (80:20, v/v).

  • Flow Rate: 3.0 mL/min.

  • Backpressure: 120 bar.

  • Detection: UV at 220 nm.

Step-by-Step Execution:

  • Equilibration: Pump the mobile phase until the baseline is stable (approx. 10 column volumes).

  • System Suitability (Self-Validation): Inject 5 µL of a 1 mg/mL racemic standard of 1-(4-pentylphenyl)ethanamine.

    • Acceptance Criteria: The resolution (

      
      ) between the (1S) and (1R) peaks must be 
      
      
      
      . The asymmetry factor (
      
      
      ) for both peaks must be
      
      
      . If criteria fail, increase IPAm to 0.3% to further suppress silanol activity.
  • Blank Injection: Inject 5 µL of methanol to confirm the absence of sample carryover.

  • Sample Analysis: Inject 5 µL of the (1R)-1-(4-pentylphenyl)ethanamine sample (prepared at 10 mg/mL to detect low-level impurities). Quantify the (1S) peak using area normalization.

Protocol B: RP-HPLC Determination of Achiral Impurities

Causality Note: Standard C18 columns often struggle to separate alkyl homologs (e.g., butyl vs. pentyl vs. hexyl chains) of aromatic compounds. A Phenyl-Hexyl stationary phase is selected here because it provides orthogonal


 selectivity for the aromatic ring, complementing the hydrophobic retention of the alkyl chain, yielding superior resolution for the ketone precursor and homolog impurities.

Materials & Conditions:

  • Column: Phenyl-Hexyl, 3 µm, 150 x 4.6 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

Step-by-Step Execution:

  • Preparation: Dissolve the sample in Initial Mobile Phase (10% B) to prevent solvent-mismatch band broadening.

  • System Suitability: Inject a resolution mixture containing 1-(4-pentylphenyl)ethanamine and 1-(4-pentylphenyl)ethanone.

    • Acceptance Criteria: Baseline resolution (

      
      ) must be achieved between the amine and the ketone.
      
  • Sample Analysis: Inject the sample and monitor at 210 nm (for aliphatic/aromatic absorbance) and 254 nm (specific for the ketone carbonyl conjugation).

References

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley Analytical Science. Available at:[Link]

  • Enantiomeric Profiling of Chiral Pharmacologically Active Compounds in the Environment with the Usage of Chiral Liquid Chromatography Coupled with Tandem Mass Spectrometry. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Advanced Tool for Chiral Separations of Anionic and Zwitterionic (Metalla)carboranes: Supercritical Fluid Chromatography. Analytical Chemistry (ACS Publications). Available at:[Link]

  • Applications of Chiral Supercritical Fluid Chromatography on Polysaccharide-Based Stationary Phases. ResearchGate. Available at:[Link]

  • Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. PharmTech. Available at:[Link]

Sources

Comparative

Confirming (1R)-1-(4-pentylphenyl)ethanamine: A Comparative Analytical Guide

Topic: Elemental Analysis Data for (1R)-1-(4-pentylphenyl)ethanamine Confirmation Content Type: Publish Comparison Guide Executive Summary In the development of chiral therapeutics—particularly S1P receptor modulators an...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Data for (1R)-1-(4-pentylphenyl)ethanamine Confirmation Content Type: Publish Comparison Guide

Executive Summary

In the development of chiral therapeutics—particularly S1P receptor modulators and monoamine uptake inhibitors—the stereochemical integrity of building blocks is non-negotiable. (1R)-1-(4-pentylphenyl)ethanamine (CAS: 1212392-82-9) serves as a critical lipophilic chiral intermediate. While Chiral HPLC is the industry standard for determining enantiomeric excess (


), it often fails to detect bulk impurities such as inorganic salts, solvates, or carbonates formed by atmospheric 

absorption.

This guide compares Elemental Analysis (EA) against Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) , demonstrating why EA remains the definitive "referee" method for confirming the absolute stoichiometry and bulk purity of this amine.

Compound Profile & Theoretical Data

Before analyzing experimental results, the theoretical baseline must be established. (1R)-1-(4-pentylphenyl)ethanamine is often handled as a hydrochloride salt to prevent oxidation and carbamate formation.

PropertyFree BaseHydrochloride Salt (HCl)
Formula


MW ( g/mol ) 191.32227.78
Appearance Colorless to pale yellow oilWhite crystalline solid
Hygroscopicity Moderate (Absorbs

)
Low to Moderate
Theoretical Elemental Composition

Use these values as the reference standard for all experimental validation.

ElementTheoretical % (Free Base)Theoretical % (HCl Salt)Tolerance Limit (ACS)*
Carbon (C) 81.61 68.55 ± 0.40
Hydrogen (H) 11.06 9.74 ± 0.40
Nitrogen (N) 7.32 6.15 ± 0.40

*Note: The American Chemical Society (ACS) standard for purity confirmation requires experimental values to be within ±0.4% of theoretical values.

Comparative Analysis: Performance of Confirmation Methods

Why use Elemental Analysis when modern spectroscopy exists? This section objectively compares EA against its primary alternatives.

Method A: Elemental Analysis (CHN Combustion)
  • Role: The "Referee" for bulk purity and stoichiometry.

  • Performance:

    • Pros: The only method that definitively confirms the salt form (e.g., Mono-HCl vs. Di-HCl) and solvation state (e.g., Hemihydrate). It detects non-chromophoric impurities (water, inorganic salts) that HPLC misses.

    • Cons: Destructive; requires milligram quantities; does not distinguish enantiomers (R vs S).

  • Verdict: Essential for Lot Release and Reference Standard qualification.

Method B: Chiral HPLC
  • Role: The "Specialist" for Enantiomeric Excess (

    
    ).
    
  • Performance:

    • Pros: Unmatched precision for quantifying the ratio of (1R) to (1S) isomers (e.g., >99.5%

      
      ).
      
    • Cons: "Blind" to inorganic salts (NaCl), water content, and residual solvents (unless specific detectors are used). A sample can be 99.9%

      
       but only 85% chemically pure due to salt contamination.
      
  • Verdict: Essential for Stereochemical Purity but insufficient for Assay/Potency .

Method C: 1H NMR Spectroscopy
  • Role: The "Architect" for Structural Connectivity.

  • Performance:

    • Pros: Confirms the pentyl chain integrity and aromatic substitution pattern.

    • Cons: Poor precision for quantitative purity (typically ±1-2%). Cannot easily distinguish enantiomers without chiral shift reagents (e.g., Mosher's acid).

  • Verdict: Essential for Structure Elucidation but unreliable for Stoichiometric Confirmation .

Experimental Protocol: Validating the (1R)-Enantiomer

This protocol outlines the workflow to confirm the identity of a newly synthesized or purchased batch of (1R)-1-(4-pentylphenyl)ethanamine HCl.

Step 1: Sample Preparation
  • Drying: Dry the HCl salt in a vacuum oven at 40°C for 4 hours to remove surface moisture. Crucial: The free base is volatile; do not vacuum dry the oil without cooling.

  • Weighing: Weigh 2.0–3.0 mg of the sample into a tin capsule using a microbalance (readability 0.001 mg).

  • Combustion: Analyze using a CHNS analyzer (e.g., Elementar vario or PerkinElmer 2400) with a combustion temperature of >950°C to ensure complete oxidation of the pentyl chain.

Step 2: Data Interpretation (The "Decision Matrix")

Compare the "Found" values against the "Theoretical" values calculated in Section 1.

  • Scenario A (Pass): Values are within ±0.4%.

  • Scenario B (Low C/N, High H):

    • Cause: Likely Water Solvation .

    • Action: Calculate for a hemihydrate (

      
      ).
      
  • Scenario C (Low C/H/N proportionally):

    • Cause:Inorganic Impurity (e.g., NaCl, Silica) which does not combust.

    • Action: Perform Residue on Ignition (ROI) test.

Case Study Data: Interpreting Deviations

The following table simulates a real-world validation of three different lots. This demonstrates how EA detects issues that HPLC might miss.

Lot IDFound C (%)Found H (%)Found N (%)Deviation from HCl TheoryDiagnosis/Status
Lot A (Ref) 68.48 9.76 6.12

PASS. High purity Anhydrous HCl salt.
Lot B 65.90 9.95 5.90

FAIL. Matches calculation for Monohydrate (

). Sample is wet.
Lot C 67.10 9.50 6.01

FAIL. Likely contaminated with ~2% inorganic salts (NaCl) from workup.

Note: Lot B would likely pass HPLC with >99% purity because water is invisible to UV detection. This highlights the necessity of EA.

Validation Workflow Diagram

The following diagram illustrates the logical flow for confirming the compound, integrating EA, HPLC, and NMR.

G Start Crude (1R)-1-(4-pentylphenyl)ethanamine Step1 Step 1: Chiral HPLC (Check Enantiomeric Excess) Start->Step1 Decision1 ee > 98%? Step1->Decision1 Step2 Step 2: Salt Formation (HCl) & Drying Decision1->Step2 Yes Fail_EE Reject: Recrystallize (Racemization Risk) Decision1->Fail_EE No Step3 Step 3: Elemental Analysis (CHN) (Check Bulk Purity) Step2->Step3 Decision2 Within ±0.4%? Step3->Decision2 Step4 Step 4: 1H NMR (Check Solvent/Structure) Decision2->Step4 Yes Fail_EA Reject: Re-dry or Remove Inorganics Decision2->Fail_EA No Pass VALIDATED REFERENCE STANDARD Step4->Pass

Caption: Integrated analytical workflow for validating chiral amine standards. EA acts as the critical gatekeeper for bulk purity before final release.

References
  • Pellissier, H. (2021). Chiral Amines in Asymmetric Synthesis. Advanced Synthesis & Catalysis.

  • American Chemical Society. (2023). Author Guidelines for Elemental Analysis Data. ACS Publications.

  • BenchChem Technical Support. (2025). Comparative Guide to Chiral Resolving Agents for Primary Amines. BenchChem.

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 1212392-82-9. PubChem.

  • Clark, D. D., et al. (2015).[1] An Improved Resolution of (±)-1-Phenylethylamine. The Chemical Educator.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of (1R)-1-(4-pentylphenyl)ethanamine

Executive Directive Do not dispose of (1R)-1-(4-pentylphenyl)ethanamine down the drain. This compound combines a basic amine functionality with a lipophilic pentyl tail, classifying it as hazardous to the aquatic environ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive

Do not dispose of (1R)-1-(4-pentylphenyl)ethanamine down the drain. This compound combines a basic amine functionality with a lipophilic pentyl tail, classifying it as hazardous to the aquatic environment and corrosive . Disposal must follow a zero-discharge protocol via high-temperature incineration.

Immediate Hazard Profile:

  • Corrosive: Causes severe skin burns and eye damage (pH > 11).

  • Combustible: Flash point likely >60°C but supports combustion.

  • Incompatible: Reacts violently with strong oxidizers and acid anhydrides.

Chemical Waste Profile

Effective disposal requires understanding the physicochemical properties that dictate waste stream selection.

PropertyValue / CharacteristicImpact on Disposal
Chemical Structure Chiral primary amine with alkyl tailBasic; requires segregation from acids to prevent heat generation.
Physical State Liquid (Viscous)Must be contained in leak-proof glass or HDPE containers.
Acidity/Basicity Strong Base (pKa ~10-11)D002 (Corrosive) Waste Characteristic.
Solubility Lipophilic (Low water solubility)Bioaccumulative; Strict Zero-Drain Policy .
Flash Point > 60°C (Estimated)Treat as Combustible (Class IIIA).
Pre-Disposal Safety & Spill Management

Causality: The primary risk during handling is not just toxicity, but the exothermic neutralization if the amine contacts acid waste inadvertently.

Personal Protective Equipment (PPE)
  • Gloves: Nitrile (0.11 mm minimum) is sufficient for splash protection. For prolonged handling or spill cleanup, use Laminate (Silver Shield) or thick Nitrile (>0.4 mm) to prevent permeation.

  • Respiratory: If handling outside a fume hood, use a half-mask respirator with Organic Vapor/Amine (OV/AG) cartridges.

Spill Neutralization Protocol (Small Scale < 100 mL)

Do not use strong mineral acids (HCl, H₂SO₄) for cleanup; the reaction is too violent.

  • Isolate: Evacuate the immediate area and remove ignition sources.[1]

  • Absorb: Cover the spill with a dry universal absorbent (vermiculite or clay).

  • Neutralize (Optional but Recommended): If the spill is on a non-porous surface, treat the residue with a dilute weak acid (e.g., 5% Citric Acid or Vinegar ) to convert the volatile free base into a non-volatile salt.

  • Collect: Scoop material into a wide-mouth jar labeled "Hazardous Waste: Amine Contaminated Debris."

Disposal Workflows: The Self-Validating System

This protocol uses a "Stream-Based" approach. You must validate your waste against these three streams to ensure no cross-contamination.

Stream A: Pure Chemical / Stock Solutions
  • Description: Expired or surplus (1R)-1-(4-pentylphenyl)ethanamine.[2]

  • Container: Original container or amber glass bottle with a PTFE-lined cap.

  • Labeling: Must carry the "Corrosive" and "Environmental Hazard" pictograms.

  • Disposal Path: High-BTU Incineration . The high carbon content (pentyl chain) makes this excellent fuel for cement kilns or hazardous waste incinerators.

Stream B: Reaction Mixtures (Solvent Waste)
  • Description: The amine dissolved in organic solvents (DCM, Methanol, Ethyl Acetate).

  • Segregation Rule (CRITICAL):

    • Halogenated Solvent: If dissolved in DCM/Chloroform -> Halogenated Waste Stream .

    • Non-Halogenated Solvent: If dissolved in MeOH/EtOAc -> Non-Halogenated Organic Waste .

  • pH Check: If the waste stream contains acids (e.g., from a workup), ensure the pH is neutral (6–8) before sealing the drum to prevent pressure buildup from exotherms.

Stream C: Solid Waste (Contaminated Items)
  • Description: Syringes, vials, paper towels, and gloves contaminated with the amine.

  • Protocol: Double-bag in heavy-duty polyethylene bags (yellow/orange biohazard-style bags are often used for chemo/toxic waste, check local EHS color codes).

  • Sharps: Place needles directly into a rigid Sharps Container labeled "Chemical Contaminated Sharps."

Decision Logic Diagram

The following workflow illustrates the decision process for segregating (1R)-1-(4-pentylphenyl)ethanamine waste.

DisposalWorkflow Start Start: Waste Identification (1R)-1-(4-pentylphenyl)ethanamine StateCheck What is the physical state? Start->StateCheck Liquid Liquid Form StateCheck->Liquid Solid Solid / Debris (Gloves, Wipes, Sharps) StateCheck->Solid PurityCheck Is it Pure or in Solution? Liquid->PurityCheck DisposalC Stream C: Double Bag Solid Hazardous Waste Solid->DisposalC Segregate Pure Pure Chemical PurityCheck->Pure Solution In Solution PurityCheck->Solution DisposalA Stream A: Lab Pack for Incineration (RCRA D002) Pure->DisposalA Do NOT Bulking SolventCheck Solvent Type? Solution->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc, Toluene) SolventCheck->NonHalo DisposalB1 Stream B1: Halogenated Waste Drum Halo->DisposalB1 DisposalB2 Stream B2: High BTU Organic Waste NonHalo->DisposalB2

Figure 1: Decision tree for segregating amine waste streams to ensure regulatory compliance and safety.

Regulatory Compliance

Failure to classify this waste correctly is a violation of federal and international regulations.

United States (RCRA - EPA)
  • Waste Code D002 (Corrosive): Applicable if the waste is aqueous and pH > 12.5. Even if non-aqueous, most safety officers classify amines as D002 by characteristic.

  • Waste Code D001 (Ignitable): Applicable if the flash point is < 60°C (check specific batch CoA).

  • Satellite Accumulation: Keep the container closed at all times except when adding waste. Must be located at or near the point of generation.

European Union (EWC)
  • Code 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

  • Code 18 01 06:* Chemicals consisting of or containing hazardous substances (if generated from medical research).

References
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3][4] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • European Chemicals Agency (ECHA). (2024). Guidance on the classification and labelling of Titanium dioxide (Reference for CLP/GHS labeling standards for corrosive amines). [Link]

Sources

Handling

Personal protective equipment for handling (1R)-1-(4-pentylphenyl)ethanamine

CAS: 1212392-82-9 Synonyms: (R)-1-(4-Pentylphenyl)ethylamine; (R)-4-Pentyl-alpha-methylbenzylamine Primary Application: Key chiral intermediate in the synthesis of Siponimod (Mayzent) , a sphingosine-1-phosphate (S1P) re...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1212392-82-9 Synonyms: (R)-1-(4-Pentylphenyl)ethylamine; (R)-4-Pentyl-alpha-methylbenzylamine Primary Application: Key chiral intermediate in the synthesis of Siponimod (Mayzent) , a sphingosine-1-phosphate (S1P) receptor modulator.

Executive Summary & Hazard Architecture

Warning: This compound is a lipophilic primary amine . Unlike simple inorganic bases, its lipophilic pentyl tail facilitates rapid dermal absorption, carrying the corrosive amine functionality deep into subcutaneous tissues. Standard laboratory safety protocols for "irritants" are insufficient.

Core Hazards:

  • Skin/Eye Corrosivity (Category 1B): Causes severe chemical burns.[1] The damage may be delayed; pain may not be immediate upon contact due to nerve damage.

  • Sensitization (Category 1): High potential for inducing allergic contact dermatitis.

  • Target Organ Toxicity: Respiratory tract irritation if aerosolized.

Personal Protective Equipment (PPE) Matrix

Rationale: The lipophilic nature of the 4-pentylphenyl group significantly increases permeation rates through standard glove materials compared to smaller amines.

Protection ZoneRecommended EquipmentTechnical Rationale (Expertise)
Hand Protection (High Risk) Primary: Silver Shield® (EVOH/PE) Laminate gloves.Secondary (Outer): 5-mil Nitrile (Disposable).Critical: Standard 4-mil nitrile gloves offer <5 mins breakthrough time for lipophilic amines. The laminate liner provides chemical barrier; the outer nitrile provides dexterity and grip.
Hand Protection (Incidental) Double-gloving: Two pairs of Nitrile (min. 5 mil each). Change immediately upon splash.Acceptable only for closed-system handling where contact is unlikely.
Eye/Face Chemical Splash Goggles + 8-inch Face Shield.Primary amines can cause permanent corneal opacification. Safety glasses are insufficient for liquid handling.
Respiratory Fume Hood: Mandatory.Respirator: Full-face respirator with ABEK (Organic Vapor/Amine) cartridges if hood work is impossible.Amine vapors form carbamates with CO₂ in breath/air, creating clogging dusts; specific amine filters are required.
Body Tyvek® Lab Coat (or chemical-resistant apron) over cotton.Cotton absorbs amines and holds them against skin. A non-woven barrier layer is essential.

Operational Handling Protocols

A. Storage & Stability[2][3][4]
  • Atmosphere: Hygroscopic and air-sensitive. Readily reacts with atmospheric CO₂ to form solid carbamate salts (crusting).

  • Condition: Store under Argon or Nitrogen atmosphere.

  • Temperature: 2–8°C (Refrigerate to reduce vapor pressure and degradation).

B. Safe Transfer Workflow (Liquid/Low-Melting Solid)

Avoid using glass syringes with metal needles if possible, as carbonate formation can seize the plunger. Use positive displacement pipettes or chemically resistant plastic syringes.

HandlingWorkflow cluster_safety Critical Control Point Start Storage Retrieval (Cold & Inert) Equilibrate Warm to RT (Sealed Desiccator) Start->Equilibrate Prevent Condensation Transfer Transfer in Fume Hood (Inert Gas Blanket) Equilibrate->Transfer Under N2/Ar Reaction Reaction Vessel (Closed System) Transfer->Reaction Add dropwise Waste Quench/Disposal (Acidic Stream) Transfer->Waste Rinse tools w/ dilute HCl

Figure 1: Inert atmosphere handling workflow to prevent carbamate formation and exposure.

C. Synthesis Context (Siponimod Route)

When using this intermediate for Siponimod synthesis:

  • Chiral Integrity: The (1R) center is sensitive to racemization under strong basic conditions at high temperatures. Maintain reaction temperatures <60°C unless validated.

  • Stoichiometry: Ensure precise weighing. Excess amine can complicate downstream purification due to its "sticky" nature on silica gel columns.

  • Quenching: Quench reactions containing this amine with mild acid (e.g., 1M HCl) to convert the volatile free base into the non-volatile, water-soluble hydrochloride salt.

Emergency Response & Spills

A. Exposure Response[1][2][5][6][7][8]
  • Skin Contact:

    • IMMEDIATE: Drench with water for 15 minutes.[2][3][4]

    • Do NOT use Vinegar: Neutralization generates heat (exothermic), worsening the burn. Use only water.

    • Medical: Seek evaluation. Lipophilic amines can cause delayed systemic toxicity.

  • Eye Contact: Flush for minimum 30 minutes . The high pH causes saponification of corneal lipids; rapid flushing is the only way to save sight.

B. Spill Decision Tree

SpillResponse Start Spill Detected Size Volume > 10mL? Start->Size Vent In Fume Hood? Size->Vent No (Minor Spill) Evacuate EVACUATE LAB Call HazMat Size->Evacuate Yes (Major Spill) Vent->Evacuate No (Outside Hood) Contain Absorb with Vermiculite/Sand Vent->Contain Yes Neutralize Treat waste with dilute NaHSO4 Contain->Neutralize

Figure 2: Decision logic for amine spills. Note that spills outside a fume hood often require evacuation due to respiratory irritation.

Disposal Procedures

Never dispose of this amine down the drain. It is toxic to aquatic life and corrosive to plumbing.

  • Neutralization: Dissolve waste material in a combustible solvent (e.g., ethanol) and treat with a slight excess of ethanolic HCl. This converts the volatile amine to a stable salt.

  • Packaging: Label as "Organic Waste - Corrosive/Toxic (Amine Salts)".

  • Destruction: Must be disposed of via high-temperature incineration equipped with a scrubber for nitrogen oxides (NOx).

References

  • Chemical Identity & Siponimod Context

    • Siponimod (BAF312) Synthesis: Pan, S., et al. (2013).[5] "Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator."[5] ACS Medicinal Chemistry Letters. Link

  • Safety Data & Handling

    • Amine Handling Protocols: Thermo Fisher Scientific.[6] "Safety Data Sheet: Amines, Liquid, Corrosive, N.O.S." (General Class SDS for Analogous Compounds). Link

    • Glove Permeation Data: Ansell Chemical Resistance Guide (Permeation times for Amines/Bases). Link

  • Regulatory & Hazard Classification

    • ECHA Registration Dossier: "Substance Information: 1-(4-pentylphenyl)ethanamine."[7][8][9] (Inferred from constituent data of Siponimod dossiers). Link

Sources

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